[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
説明
BenchChem offers high-quality [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(3-nitrophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-9(2)13(8-12(15)16)7-10-4-3-5-11(6-10)14(17)18/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJNXYDWLIGRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of [Isopropyl-(3-nitro-benzyl)-amino]-acetic Acid
Target Molecule: [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid (CAS: 1184429-27-3) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers
In the landscape of modern drug discovery, the rapid and high-yielding synthesis of functionalized non-natural amino acids is paramount. [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid represents a sterically encumbered, electronically tuned tertiary amine that serves as a critical building block for peptidomimetics and PROTAC linkers.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural lists. This whitepaper dissects the causality behind each reagent selection and establishes a self-validating synthetic system , ensuring that every intermediate stage can be unequivocally confirmed before downstream processing.
Retrosynthetic Strategy & Pathway Design
The synthesis of highly functionalized tertiary amines requires a strategic sequence to avoid over-alkylation and functional group degradation. For this target, a convergent three-step linear sequence is optimal:
-
Reductive Amination to establish the secondary amine core.
-
N-Alkylation to introduce the acetate backbone.
-
Saponification to unmask the terminal carboxylic acid.
Fig 1. Three-step synthetic workflow for[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid.
Step-by-Step Experimental Protocols & Mechanistic Causality
Step 2.1: Reductive Amination (Synthesis of Intermediate 1)
Objective: Coupling 3-nitrobenzaldehyde with isopropylamine.
Mechanistic Causality:
We utilize Sodium Triacetoxyborohydride (
Fig 2. Mechanistic pathway of the reductive amination step using NaBH(OAc)3.
Protocol & Self-Validation:
-
Initiation: Charge a flame-dried round-bottom flask with 3-nitrobenzaldehyde (1.0 eq) and anhydrous DCE (0.2 M).
-
Imine Formation: Add isopropylamine (1.2 eq) dropwise. Stir at room temperature for 1 hour.
-
Reduction: Add
(1.5 eq) portion-wise to control mild exotherm. Stir for 12 hours. -
Self-Validating Check: Perform TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot (
) must be completely consumed, replaced by a lower-running secondary amine spot that stains positive with Ninhydrin. -
Workup: Quench carefully with saturated aqueous
to neutralize acetic acid byproducts. Extract with dichloromethane (DCM), dry over anhydrous , and concentrate in vacuo to yield Intermediate 1.
Step 2.2: N-Alkylation (Synthesis of Intermediate 2)
Objective: Alkylation of the sterically hindered secondary amine to form the tertiary amine backbone.
Mechanistic Causality:
The secondary amine is sterically encumbered by the isopropyl group. To drive the reaction, a highly electrophilic
Protocol & Self-Validation:
-
Initiation: Dissolve Intermediate 1 (1.0 eq) in anhydrous ACN (0.2 M).
-
Reagent Addition: Add finely powdered, anhydrous
(2.0 eq) followed by dropwise addition of ethyl bromoacetate (1.2 eq). -
Thermal Activation: Affix a reflux condenser and heat the suspension to 60°C for 16 hours.
-
Self-Validating Check: Analyze via LC-MS. The chromatogram should show the disappearance of the Intermediate 1 mass peak and the emergence of the
peak corresponding to the tertiary amine ester. -
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate Intermediate 2 as a pale yellow oil.
Step 2.3: Saponification (Synthesis of Final Product)
Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.
Mechanistic Causality:
Lithium hydroxide (
Protocol & Self-Validation:
-
Initiation: Dissolve Intermediate 2 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:
(0.1 M). -
Hydrolysis: Add
(3.0 eq) in one portion. Stir vigorously at room temperature for 4 hours. -
Self-Validating Check: TLC monitoring will show the complete disappearance of the high-running ester spot and the formation of a baseline spot (the lithium salt of the product).
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.
-
Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4 (the isoelectric point of the amino acid). Extract the heavily functionalized amino acid into ethyl acetate (
mL). Dry the combined organic layers over and concentrate to yield the final [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid as a solid.
Quantitative Data & Yield Analysis
To ensure reproducibility across different laboratory scales, the following table summarizes the stoichiometric ratios, thermodynamic parameters, and expected yields for the self-validating system.
| Reaction Stage | Reagents / Reactants | Equivalents | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| 1. Reductive Amination | 3-NitrobenzaldehydeIsopropylamine | 1.01.21.5 | DCE | 20 (RT) | 12 | 85 - 90% |
| 2. N-Alkylation | Intermediate 1Ethyl bromoacetate | 1.01.22.0 | ACN | 60 | 16 | 75 - 80% |
| 3. Saponification | Intermediate 2 | 1.03.0 | THF/MeOH/ | 20 (RT) | 4 | > 90% |
Conclusion
The synthesis of[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is a masterclass in balancing steric hindrance with chemoselectivity. By employing
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Benchchem. (2024).
Sources
Spatiotemporal Control of Aliphatic Peptides: Chemical Properties and Workflows for Caged Isopropyl Amino Acids
Executive Summary
The advent of photopharmacology has revolutionized the spatiotemporal control of biological systems, allowing researchers to render biomolecules inert until irradiated with a specific wavelength of light. While photocaging has been extensively validated for polar amino acids (e.g., cysteine, tyrosine, and lysine), the photocontrol of nonpolar, aliphatic amino acids remains a formidable chemical challenge.
This technical guide provides an in-depth examination of the chemical properties, photolysis mechanisms, and experimental workflows for caged isopropyl amino acids —with a specific focus on valine and its non-canonical bioorthogonal analogs. Designed for researchers and drug development professionals, this whitepaper synthesizes mechanistic theory with field-proven, self-validating experimental protocols.
The Chemical Challenge of Aliphatic Caging
Valine is an essential
The Causality of Caging Site Selection
In polar amino acids, photolabile protecting groups (PPGs) are typically conjugated directly to the nucleophilic heteroatom of the side chain (e.g., the thiol of cysteine or the primary amine of lysine)[2]. However, the isopropyl side chain of valine is purely hydrocarbon-based and chemically inert under standard physiological conditions. It lacks the free electron pairs necessary for nucleophilic substitution or esterification.
Consequently, to cage an isopropyl amino acid, scientists must target the peptide backbone itself. This fundamental chemical constraint dictates that PPGs must be installed at the N-terminal
-
N-Terminal Caging: Masking the N-terminus (e.g., using NPPOC) prevents metabolic incorporation and translation until photoliberated, a principle utilized in advanced proteomic tagging[3].
-
Backbone Amide Caging: Caging the backbone amide of a valine residue within a synthesized peptide physically disrupts the hydrogen-bonding network, effectively unwinding secondary structures like
-sheets until light restores the native conformation[4].
Photochemical Properties of Caging Moieties
Selecting the appropriate PPG for an isopropyl amino acid depends on the desired wavelength of activation, quantum yield, and chemical stability during Solid-Phase Peptide Synthesis (SPPS). The table below summarizes the quantitative photochemical data for the most viable caging groups used in aliphatic amino acid workflows.
Table 1: Quantitative Photochemical Properties of Common Amino Acid Caging Groups
| Caging Group | Chemical Name | Activation Wavelength ( | Quantum Yield ( | Molar Extinction ( | Cleavage Byproduct |
| oNB | ortho-Nitrobenzyl | 365 nm | 0.10 - 0.60 | ~5,000 M | o-Nitrosobenzaldehyde |
| NPPOC | 2-(2-Nitrophenyl)propyloxycarbonyl | 365 nm | ~0.10 | ~4,500 M | 2-Nitrosostyrene |
| DEACM | 7-Diethylaminocoumarin-4-ylmethyl | 400 - 450 nm | 0.05 - 0.20 | ~15,000 M | Coumarin alcohol |
| Ru-bipy | Ruthenium(II) bipyridyl | 450 - 500 nm | > 0.50 | ~10,000 M | Ru(II) aquo complex |
Data synthesized from established photopharmacology literature detailing the photochemical control of cellular processes[5] and protein function[6].
Mechanism of Photolysis
The most widely utilized PPGs for amino acids rely on ortho-nitrobenzyl (oNB) or NPPOC photochemistry[7]. When irradiated with UV-A light (typically 365 nm), the caging group undergoes a rapid Norrish type II intramolecular reaction.
Upon photon absorption, the molecule enters an excited triplet state, triggering an intramolecular hydrogen abstraction by the nitro group from the adjacent benzylic carbon. This forms an aci-nitro intermediate, which subsequently undergoes hydration and ring-opening (or decarboxylation in the case of carbamates like NPPOC) to release the free, bioactive isopropyl amino acid[2].
Photolytic cleavage pathway of NPPOC-caged isopropyl amino acids.
Experimental Protocol: SPPS Incorporation of Caged Valine
To ensure high-fidelity incorporation of caged isopropyl amino acids (e.g., NPPOC-Val-OH) into synthetic peptides, standard Fmoc-SPPS protocols must be heavily adapted. The
The following step-by-step methodology is designed as a self-validating system to guarantee coupling efficiency and prevent premature photolysis.
Step-by-Step Methodology
Step 1: Resin Preparation and Deprotection
-
Action: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).
-
Self-Validation Checkpoint: Quantify the dibenzofulvene-piperidine adduct via UV-Vis spectroscopy at 301 nm to confirm initial loading capacity.
Step 2: Sterically Driven Coupling
-
Action: Dissolve 3.0 equivalents of NPPOC-Val-OH in DMF. Add 2.9 equivalents of HATU and 6.0 equivalents of DIPEA. Allow pre-activation for 2 minutes, then add to the resin. React for 2 to 4 hours in the dark.
-
Causality: Standard coupling reagents (like HBTU) will fail here. HATU forms a highly reactive 7-aza-HOAt ester, which is strictly required to drive the sterically hindered coupling of a
-branched, N-caged amino acid to completion. -
Self-Validation Checkpoint: Do not rely solely on the Kaiser test, as the extreme steric shielding of unreacted secondary amines can yield a false negative. Perform a micro-cleavage of a few resin beads and analyze via LC-MS to definitively validate the mass shift associated with successful NPPOC-Val incorporation.
Step 3: Global Cleavage and Deprotection
-
Action: Cleave the peptide from the resin using a TFA cocktail (95% TFA, 2.5% TIPS, 2.5% H
O) for 2 hours in the dark. -
Causality: Avoid thiol-based scavengers (e.g., EDT) during cleavage, as nitrobenzyl-derived caging groups are highly susceptible to unwanted reduction to anilines in the presence of strong reducing agents and acids.
Step 4: Purification and Photorelease
-
Action: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC under red-light or darkroom conditions. To uncage, irradiate the purified peptide in aqueous buffer using a 365 nm LED array (10 mW/cm
) for 5–15 minutes.
Step-by-step SPPS workflow for the incorporation and activation of caged valine.
Applications in Proteomics and Cell Signaling
Beyond synthetic peptide chemistry, the principles of caging aliphatic systems are pivotal in advanced proteomics and synthetic biology.
A premier example is laBONCAT (). In this methodology, N-terminally caged amino acids are introduced to cell cultures. Because the
Upon directed light exposure, the uncaged amino acid becomes available for local translation, enabling downstream proteomic interrogation via bioorthogonal conjugation[3]. This allows researchers to shed light on exactly when and where proteins are translated within living samples, offering unprecedented insights into the progression of complex protein-related disorders[8].
References
- Triggering biological processes: Methods and applications of photocaged peptides and proteins.RSC Advances.
- Principles and Applications of the Photochemical Control of Cellular Processes.PMC / NIH.
- Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids.SciSpace.
- A guide to designing photocontrol in proteins: methods, strategies and applic
- Recent advances in the photochemical control of protein function.PMC / NIH.
- Peptide photocaging: A brief account of the chemistry and biological applic
- Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids.University of Washington.
- Valine: Definition, Properties, Structure, Benefits, and Uses.BOC Sciences.
Sources
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Peptide photocaging: A brief account of the chemistry and biological applications [html.rhhz.net]
- 5. Principles and Applications of the Photochemical Control of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Recent advances in the photochemical control of protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iscrm.uw.edu [iscrm.uw.edu]
Mastering Spatiotemporal Control: A Technical Guide to Photolabile Protecting Groups for Amino Acids
Introduction: The Power of Light in Peptide and Protein Science
In the intricate world of peptide synthesis, protein engineering, and cell biology, the ability to control molecular interactions with precision is paramount. Traditional chemical methods, while powerful, often lack the temporal and spatial resolution required to dissect complex biological processes or construct sophisticated biomaterials. Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, offer an elegant solution.[1] These molecular motifs act as light-sensitive masks for reactive functional groups on amino acids.[2] Upon irradiation with a specific wavelength of light, the PPG is cleaved, "uncaging" the amino acid and restoring its native function at a precise time and location.[2][3] This unparalleled spatiotemporal control has made PPGs indispensable tools for applications ranging from light-directed solid-phase peptide synthesis (SPPS) to the real-time activation of proteins in living cells.[3][4][5]
This guide provides a comprehensive overview of the core principles, major classes, practical considerations, and key applications of PPGs for amino acids, designed for researchers and drug development professionals seeking to harness the power of light in their work.
Fundamental Principles of Photodeprotection
The efficacy of a PPG is defined by several key photochemical and chemical properties. Understanding these parameters is crucial for selecting the appropriate group for a given application.
-
Mechanism of Action : The process begins when the PPG chromophore absorbs a photon, promoting it to an electronically excited state. This triggers an intramolecular rearrangement, often a hydrogen atom transfer, leading to the formation of an unstable intermediate.[1] This intermediate then rapidly decomposes, releasing the protected amino acid and a photoproduct, or "byproduct." The nature of this byproduct is a critical consideration, as it can sometimes be reactive and interfere with biological systems.[6]
-
Wavelength of Maximum Absorption (λmax) : This is the wavelength at which the PPG absorbs light most efficiently. Ideally, this should be in the near-UV or visible range (typically >320 nm) to minimize potential photodamage to sensitive biological samples.[7]
-
Quantum Yield (Φ) : This value represents the efficiency of the uncaging reaction, defined as the number of molecules deprotected per photon absorbed. A high quantum yield is desirable as it allows for shorter irradiation times and lower light intensity, reducing the risk of side reactions and cellular toxicity.[8]
-
Molar Absorptivity (ε) : Also known as the extinction coefficient, this measures how strongly the PPG absorbs light at a given wavelength. A high ε at the cleavage wavelength is beneficial for efficient light capture.
-
Two-Photon Absorption Cross-Section (δu) : For advanced applications requiring high spatial resolution, particularly in thick tissue, two-photon excitation is employed.[3][9][10][11] This non-linear optical process uses two lower-energy photons (e.g., in the infrared range) to achieve the same electronic transition as one high-energy UV photon. The key advantage is that excitation is confined to the focal point, providing sub-micron precision and deeper tissue penetration.[10][12] The two-photon cross-section is a measure of the efficiency of this process.[3][12]
Major Classes of Photolabile Protecting Groups for Amino Acids
A diverse array of PPGs has been developed, each with unique properties. The most prominent classes are based on o-nitrobenzyl and coumarin scaffolds.
o-Nitrobenzyl Derivatives
The o-nitrobenzyl (NB) group is the archetypal and most widely used PPG platform.[1][6] The classic deprotection mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate that subsequently rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[1]
Key members of this family include:
-
Nvoc (6-nitroveratryloxycarbonyl) : One of the most common PPGs used in solid-phase peptide synthesis.[7][13] It features methoxy groups on the aromatic ring that help red-shift the absorption wavelength to ~350-365 nm.[7][13]
-
NPE (1-(2-nitrophenyl)ethyl) : Substitution at the benzylic carbon can increase the quantum yield.[1] The NPE group is often used for caging phosphate groups on serine, threonine, and tyrosine residues.[5][14]
-
DMNPE (4,5-dimethoxy-2-nitrophenylethyl) : A variation of NPE with improved photochemical properties.[15]
-
CDNI (4-carboxymethoxy-5,7-dinitroindolinyl) : A highly efficient indoline-based cage developed for neurotransmitter release, particularly GABA and glutamate.[9][11] It exhibits a high quantum yield (~0.6) and is well-suited for two-photon uncaging.[9][16]
Coumarin-Based Groups
Coumarin-4-ylmethyl groups are another major class of PPGs, prized for their high molar absorptivities, rapid release kinetics, and, in some cases, fluorescence upon cleavage.[6] They are particularly effective for caging carboxylates and amines.[3][15]
Key members of this family include:
-
Bhc (6-bromo-7-hydroxycoumarin-4-ylmethyl) : Developed to have excellent two-photon uncaging cross-sections, making it highly valuable for biological applications requiring deep-tissue stimulation.[3]
-
DEAC (7-diethylaminocoumarin) : These derivatives absorb in the visible light range (~450 nm), allowing for uncaging at longer, less damaging wavelengths and enabling multi-wavelength ("orthogonal") deprotection experiments when paired with a UV-sensitive group.[16]
-
8-Azacoumarins : Engineered for increased water solubility compared to their parent coumarin structures, which is a significant advantage for biological experiments.[17]
Comparative Analysis of Common PPGs
Choosing the right PPG is a critical step in experimental design. The following table summarizes the key properties of several widely used photolabile groups.
| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Applications |
| 6-Nitroveratryloxycarbonyl | Nvoc | ~350 | ~0.01-0.05 | Standard for photolithographic peptide synthesis on arrays.[7][13] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~350 | ~0.1 | Caging of phospho-amino acids for SPPS.[5][14] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 | ~0.07 | General purpose caging of amines and carboxylates.[15] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl | CDNI | ~350 | ~0.60 | High efficiency one- and two-photon uncaging of neurotransmitters.[9][16] |
| 6-Bromo-7-hydroxycoumarin | Bhc | ~370 | ~0.03 | Excellent two-photon cross-section for biological studies.[3] |
| 7-Diethylaminocoumarin | DEAC450 | ~450 | ~0.1-0.2 | Visible light uncaging; enables orthogonal deprotection strategies.[16] |
Note: Quantum yields can vary significantly depending on the solvent, pH, and the nature of the caged molecule.[8][18]
Practical Considerations and Experimental Design
Successful application of PPGs requires careful attention to experimental details, from synthesis to irradiation.
Workflow for Caged Peptide Applications
The general process for using a PPG-caged amino acid in peptide research involves several key stages, from initial synthesis to final analysis.
Caption: Experimental workflow for caged peptide studies.
Choosing the Right Light Source
The choice of light source is dictated by the PPG's absorption spectrum.
-
Mercury Arc Lamps : Broad-spectrum sources that require filters to isolate the desired wavelength.
-
LEDs : Offer narrow-band emission, high power efficiency, and precise temporal control, making them an excellent choice for many applications.
-
Lasers : Provide high-intensity, monochromatic light essential for rapid deprotection and are required for two-photon uncaging experiments (e.g., Ti:Sapphire lasers).[12]
Mitigating Side Reactions
The byproducts of photodeprotection, particularly the o-nitrosoaldehydes or ketones from nitrobenzyl cages, can be problematic as they are reactive and can absorb light, acting as an "inner filter".[6] To mitigate this, scavengers are often added to the reaction mixture. Semicarbazide or thioanisole can effectively trap these aldehyde byproducts, preventing them from interfering with the experiment.[13]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and deprotection of PPG-caged peptides.
Protocol 1: Synthesis of an Fmoc-Protected, Nvoc-Caged Amino Acid
This protocol describes the caging of the side chain of an amino acid like lysine for subsequent use in Fmoc-based solid-phase peptide synthesis.
-
Dissolution : Dissolve Fmoc-Lys-OH in a suitable solvent mixture (e.g., dioxane/water).
-
Basification : Add a base such as sodium carbonate to deprotonate the ε-amino group, rendering it nucleophilic.
-
Addition of Nvoc-Cl : Slowly add a solution of 6-nitroveratryloxycarbonyl chloride (Nvoc-Cl) to the reaction mixture at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight. The nucleophilic ε-amino group will attack the Nvoc-Cl, displacing the chloride.
-
Workup : Acidify the mixture with dilute HCl to protonate the carboxylate and any unreacted amine.
-
Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure Fmoc-Lys(Nvoc)-OH.
-
Characterization : Confirm the structure and purity of the final product using 1H NMR and mass spectrometry.
Protocol 2: Photodeprotection of a Caged Peptide in Solution
This protocol outlines the general procedure for uncaging a peptide for a functional assay.
-
Sample Preparation : Prepare a stock solution of the purified caged peptide in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration in an aqueous buffer (e.g., HEPES or PBS, pH 7.4). If using a nitrobenzyl cage, consider adding a scavenger like 0.5% semicarbazide hydrochloride.[13]
-
Irradiation Setup : Place the sample in a quartz cuvette or a suitable plate. Position the light source (e.g., a 365 nm LED array) at a fixed distance from the sample.[19] Ensure consistent geometry for reproducible results.
-
Photolysis : Irradiate the sample for a predetermined amount of time. The optimal time should be determined empirically by monitoring the disappearance of the caged peptide via analytical HPLC.[19] Take time points (e.g., 0, 1, 5, 10, 20 minutes) for a kinetic analysis.
-
Analysis : Analyze the irradiated samples by reverse-phase HPLC (RP-HPLC) to quantify the conversion of the caged peptide to the deprotected peptide.
-
Verification : Collect the peak corresponding to the deprotected peptide and confirm its identity using mass spectrometry.
-
Functional Assay : Once the optimal irradiation conditions are established, perform the photolysis step immediately before or during the intended functional experiment (e.g., adding the solution to cells and then irradiating).
Mechanism of Photodeprotection
The core of PPG chemistry lies in a light-induced intramolecular reaction that severs the bond between the protecting group and the amino acid.
Caption: Generalized mechanism of photolabile deprotection.
Future Outlook
The field of photolabile protecting groups is continually evolving. Current research focuses on developing PPGs with even more desirable properties:
-
Red-Shifted Absorption : Creating PPGs that can be cleaved with visible or even near-infrared light to improve tissue penetration and reduce phototoxicity.[20]
-
Higher Two-Photon Cross-Sections : Enhancing the efficiency of two-photon uncaging to allow for lower laser powers and faster activation in deep tissue imaging.[3]
-
Orthogonal Systems : Expanding the toolkit of PPGs that can be removed independently by distinct wavelengths of light, allowing for the sequential activation of multiple molecules in the same system.[13]
-
"Greener" Chemistries : Designing PPGs and cleavage protocols that avoid harsh reagents and generate benign byproducts, aligning with the principles of sustainable chemistry.[19]
-
Photocatalytic Deprotection : A novel approach using visible light and a photocatalyst to cleave protecting groups under extremely mild, neutral conditions, offering an alternative to traditional UV-based methods.[21]
As these new technologies mature, photolabile protecting groups will continue to empower researchers to ask and answer increasingly complex questions in chemistry, biology, and medicine.
References
-
Furuta, T., et al. (2003). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PNAS. Available at: [Link]
-
Suzuki, Y., et al. (2014). Isostere-Based Design of 8-Azacoumarin-Type Photolabile Protecting Groups: A Hydrophilicity-Increasing Strategy for Coumarin-4-ylmethyls. Organic Letters. Available at: [Link]
- Goeldner, M. & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. (Note: A direct link to the full book is not available; search results point to chapter summaries and purchase options.)
-
Piloto, A. M., et al. (2012). A new photolabile protecting group based on a coumarin bearing a julolidine donor group : synthesis and photolysis studies. Universidade do Minho Repository. Available at: [Link]
-
Klán, P., et al. (2008). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC. Available at: [Link]
- Lavis, L. D. (2017). Triggering biological processes: Methods and applications of photocaged peptides and proteins. ACS Chemical Biology. (A specific article link was not found in the search results, but the journal is a relevant source for this topic).
-
Ohtsuka, E., et al. (1990). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides. Available at: [Link]
-
Matsuzaki, M., et al. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. PMC. Available at: [Link]
-
Shigeri, Y., et al. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics. Available at: [Link]
-
Hansen, P. R., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Available at: [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. Available at: [Link]
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Denk, W. (1997). Chemical Two-Photon Uncaging: A Novel Approach to Mapping Glutamate Receptors. Neuron. Available at: [Link]
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Li, J., et al. (2023). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Costa, S. P. G., et al. (2016). Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages. PubMed. Available at: [Link]
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Wang, P., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. Available at: [Link]
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Rothman, D. M., et al. (2003). Caged Phospho-Amino Acid Building Blocks for Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]
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Bochet, C. G., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. Available at: [Link]
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Wang, P., et al. (2020). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
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Deiters, A., et al. (2011). Photochemical cleavage of leader peptides. Chemical Communications. Available at: [Link]
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Precision Spatiotemporal Control in Chemical Biology: A Technical Guide to the 3-Nitrobenzyl (CNB) Caging Group
Executive Summary
Photoremovable protecting groups (PRPGs) have revolutionized chemical biology by enabling the precise spatiotemporal control of bioactive molecules. Among these, the 3-nitrobenzyl group—specifically in its α-carboxy-3-nitrobenzyl (CNB) derivative—has emerged as a superior caging scaffold for carboxylate-containing biomolecules, most notably neurotransmitters like glutamate and GABA. This technical guide provides an in-depth analysis of CNB as a caging group, detailing its mechanistic advantages, kinetic profile, and implementation in high-resolution electrophysiological workflows.
Mechanistic Foundations and Causality in Caging Group Selection
The fundamental principle of a caged compound relies on temporarily masking a critical functional group (e.g., an amine, hydroxyl, or carboxylate) with a photolabile moiety, rendering the molecule biologically inert. Upon irradiation with light of a specific wavelength, the photolabile bond is cleaved, releasing the active molecule[1].
Why Choose 3-Nitrobenzyl (CNB)?
Historically, the o-nitrobenzyl (NB) and 1-(2-nitrophenyl)ethyl (NPE) groups were the standard choices for caging. However, when applied to rapid biological processes like synaptic transmission, these classical groups present significant limitations: their uncaging kinetics (often >1 ms) are too slow to mimic the microsecond-scale release of endogenous neurotransmitters, and their quantum yields are relatively low[2].
The development of the α-carboxy-3-nitrobenzyl (CNB) group solved these kinetic bottlenecks. The addition of the α-carboxylate group alters the electronic distribution and stabilizes the transition state during the photolytic cleavage. This structural modification results in two critical advantages:
-
Accelerated Uncaging Kinetics: CNB-caged glutamate undergoes photolysis with a half-life (
) of approximately 60 µs[3], which is an order of magnitude faster than NB or NPE. This allows researchers to accurately simulate physiological synaptic events without artificial kinetic delays. -
Higher Quantum Yield: CNB boasts a quantum product yield of 0.14[4], meaning that a lower intensity of UV light is required to release an effective concentration of the biomolecule. This minimizes phototoxicity and UV-induced tissue damage in live-cell assays.
Quantitative Performance Metrics
The superiority of the CNB group for neurotransmitter mapping is best understood through direct kinetic comparison. The table below summarizes the physicochemical properties of common nitrobenzyl-derived caging groups to guide experimental selection.
| Caging Group | Abbreviation | Typical Uncaging Half-Life ( | Quantum Yield ( | Primary Target Functionality |
| 2-Nitrobenzyl | NB | > 1 ms | ~0.04 | Amines, Phosphates |
| 1-(2-Nitrophenyl)ethyl | NPE | ~ 1-5 ms | ~0.07 | Nucleotides (e.g., ATP) |
| α-Carboxy-3-nitrobenzyl | CNB | ~ 60 µs | 0.14 | Carboxylates (Glutamate, GABA) |
Experimental Workflow: Laser-Pulse Photolysis of CNB-Caged Glutamate
To leverage the microsecond kinetics of the CNB group, experiments must be designed as self-validating systems. The following step-by-step methodology details the use of CNB-caged glutamate to map AMPA and NMDA receptors on the apical dendrites of pyramidal neurons[4].
Phase 1: Preparation and Tissue Equilibration
-
Solution Preparation: Dissolve CNB-caged L-glutamate to a final concentration of 1 mM in oxygenated artificial cerebrospinal fluid (aCSF).
-
Storage: Maintain the solution in the dark at 4°C to prevent premature photolysis and spontaneous hydrolysis.
-
Perfusion: Perfuse the brain slice in a low-volume (~300 µL) recording chamber at a flow rate of 2 mL/min. Allow exactly 15 minutes for the caged compound to equilibrate within the tissue architecture.
Phase 2: Electrophysiological Setup and Self-Validation Controls
-
Patch-Clamp: Establish a stable whole-cell patch-clamp recording at a holding potential of -70 mV.
-
Control A (Dark Stability): Record the baseline holding current for 5 minutes in the presence of 1 mM CNB-caged glutamate without UV illumination.
-
Causality: This proves that the caged compound is biologically inert in the dark and does not act as a competitive antagonist or partial agonist at the receptor[4].
-
-
Control B (UV Artifact): Prior to perfusing the caged compound, apply the standard UV laser pulse to the tissue.
-
Causality: This confirms that the UV light itself does not induce endogenous photoelectric artifacts or activate unspecific conductances.
-
Phase 3: Spatiotemporal Photolysis
-
Targeting: Focus an infrared-guided 354-nm UV laser beam onto the specific dendritic domain of interest.
-
Uncaging: Deliver 3- to 5-ms shuttered UV pulses (energy: 200-800 µJ) at a low frequency (≤0.1 Hz).
-
Causality: A low stimulation frequency is critical to prevent the desensitization of AMPA/NMDA receptors, ensuring that subsequent responses remain quantitatively comparable[4].
-
-
Data Acquisition: Record the peak amplitude and decay kinetics of the photolytically evoked excitatory postsynaptic currents (EPSCs).
Phase 4: Pharmacological Validation
-
Receptor Blockade: Bath-apply 10 µM DNQX (a selective AMPA receptor antagonist) and repeat the UV flash.
-
Verification: The complete abolition of the EPSC validates that the recorded current was strictly mediated by glutamate receptor activation, confirming the precise spatial release of free glutamate[5].
Visualizations of Mechanism and Workflow
Diagram 1: Photolytic activation pathway and microsecond kinetics of CNB-caged glutamate.
Diagram 2: Self-validating electrophysiological workflow for precise CNB uncaging.
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Synthesis of Nucleoside Analogues and Peptides for Nanopore Analysis and Controlled Bioactivity Source: UCL Discovery (ucl.ac.uk) URL:[Link]
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Control of Cannabinoid CB1 Receptor Function on Glutamate Axon Terminals by Endogenous Adenosine Acting at A1 Receptors Source: Journal of Neuroscience (jneurosci.org) URL:[Link]
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A Technical Guide to the Mechanism of Action of ortho-Nitrobenzyl-Caged Compounds
This guide provides an in-depth exploration of the photochemical mechanisms underpinning the function of ortho-nitrobenzyl (oNB) photolabile protecting groups, or "caged" compounds. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple overview to dissect the intricate cascade of events initiated by light, the structural factors that govern efficiency, and the practical methodologies required for their characterization and application.
The Principle of Photochemical Caging
The ability to control biological processes with high spatial and temporal precision is a cornerstone of modern molecular science. Photolabile protecting groups (PPGs), or "cages," are a powerful tool in this endeavor. The core principle involves the temporary inactivation of a bioactive molecule (the "cargo") by covalently attaching a light-sensitive moiety—the cage.[1] This renders the molecule inert until a pulse of light of a specific wavelength cleaves the cage, releasing the active cargo precisely at the desired time and location.[2]
Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) group is one of the most extensively studied and widely utilized due to its synthetic accessibility, robust photochemistry, and the vast body of literature supporting its application.[3][4]
The Core Photochemical Uncaging Mechanism
The release of a molecule from an oNB cage is not a single event but a multi-step photochemical reaction. Understanding this pathway is critical for designing effective experiments and interpreting results.
The Canonical Pathway: From Photon to Product
The generally accepted mechanism for oNB photocleavage begins with the absorption of a photon, typically in the UV-A range (340-365 nm), which promotes the oNB group to an electronically excited state.[5][6] The subsequent cascade involves an intramolecular rearrangement that is unique to the ortho-nitrobenzyl structure.
The key steps are as follows:
-
Photoexcitation : The nitro group absorbs a photon, transitioning to an excited singlet or triplet state.[7][8]
-
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the cage to the cargo). This is the crucial step that the ortho positioning facilitates. This transfer results in the formation of a transient diradical species which rapidly rearranges into an aci-nitro intermediate.[1][8] This intermediate is characterized by a strong absorption band around 400 nm.[9]
-
Rearrangement and Release : The unstable aci-nitro intermediate undergoes a series of electronic and atomic rearrangements. This process involves the formation of a cyclic intermediate which ultimately cleaves to liberate two products: the active cargo molecule (e.g., an alcohol, acid, or amine) and a highly reactive ortho-nitrosobenzaldehyde (or nitrosoketone) byproduct.[3]
Caption: The canonical photochemical release mechanism of o-nitrobenzyl caged compounds.
The Transient Landscape: Beyond the aci-nitro Intermediate
While the aci-nitro tautomer is a well-established primary intermediate, advanced spectroscopic techniques like laser flash photolysis have revealed a more complex picture.[9] The decay of the aci-nitro species is not always the rate-limiting step for cargo release. Studies have identified subsequent, short-lived intermediates, including:
-
Cyclic Isoxazolol Derivatives : Formed from the cyclization of the aci-nitro intermediate.[9]
-
Hemiacetal Intermediates : These can form before the final release of an alcohol, and their decomposition can be the slowest step in the entire uncaging process, particularly at physiological pH.[3][9]
The existence of these downstream intermediates is a critical insight for drug development professionals. It implies that the rate of appearance of the aci-nitro transient (often easily monitored by its absorbance at ~400 nm) is not necessarily the true rate of cargo release. The actual liberation of the active molecule can be significantly slower, a factor that must be considered when studying rapid biological phenomena.[3]
The Fate of the Byproduct: A Critical Consideration
The uncaging reaction is not entirely "clean." The o-nitrosobenzaldehyde byproduct is a reactive electrophile that can covalently modify biological nucleophiles, such as cysteine residues in proteins. This can lead to off-target effects and cellular toxicity, confounding experimental results.[10] Furthermore, the nitroso byproduct is itself photochemically active and can decompose, sometimes forming oligomeric species with azo and amide linkages.[11]
This necessitates a key experimental control: researchers must independently test the effect of the photolyzed cage (without cargo) on their biological system to ensure that the observed effects are due to the released cargo and not the reactive byproduct.
Optimizing Photorelease: Structural and Environmental Factors
The efficiency and rate of oNB uncaging are not fixed properties. They are highly dependent on the precise chemical structure of the cage and the nature of the cargo.
Modifying the oNB Core
Strategic placement of substituents on the aromatic ring and the benzylic carbon can dramatically alter the photochemical properties of the cage. This is the primary lever for designing cages tailored to specific applications.
-
Aromatic Ring Substituents : Adding electron-donating groups (e.g., methoxy groups) to the benzene ring red-shifts the absorption maximum to longer, less-damaging wavelengths (e.g., >350 nm) and often increases the molar extinction coefficient, allowing for more efficient light absorption.[12][13] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a classic example of this strategy.[14]
-
Benzylic Carbon Substituents : Placing a group, such as a methyl group (creating a 1-(2-nitrophenyl)ethyl or NPE cage), on the benzylic carbon can increase the rate of photorelease and alter the reactivity of the resulting nitrosoketone byproduct, sometimes reducing its toxicity.[3][12]
| Derivative Name | Key Substituent(s) | Typical λmax (nm) | Quantum Yield (Φ) Range | Key Advantage(s) |
| o-Nitrobenzyl (oNB) | None | ~340-350 | Varies | The foundational parent compound.[6] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) | 4,5-dimethoxy | ~350-420 | 0.001 - 0.05 | Red-shifted absorption, suitable for biological systems.[6][13] |
| 1-(2-Nitrophenyl)ethyl (NPE) | α-methyl | ~340-350 | ~0.01 - 0.1 | Often faster release kinetics than oNB.[3] |
| α-Carboxy-2-nitrobenzyl (CNB) | α-carboxy | Varies | Varies | Introduction of a charge can improve water solubility.[15] |
Note: Quantum yields (Φ) are highly dependent on the leaving group and solvent conditions. The values presented are illustrative.[6][13]
The Influence of the Leaving Group
A crucial, often overlooked, factor is the chemical nature of the caged molecule itself. The quantum yield of photorelease correlates strongly with the stability of the radical formed at the benzylic position after the initial hydrogen abstraction.[16][17] Leaving groups that better stabilize this radical intermediate tend to be released with higher quantum efficiency.[16] This explains why quantum yields for the same caging group can vary significantly when attached to a phosphate versus a carboxylate or an alcohol.
Experimental Design and Validation
The successful application of caged compounds requires a rigorous and systematic workflow, from initial characterization to the final biological experiment.
Protocol: Characterizing Photolysis in Solution
This protocol describes a self-validating system to quantify the rate and yield of uncaging for a given oNB-caged compound. The use of an internal standard and multiple time points ensures the integrity of the kinetic data.
Objective: To determine the photorelease kinetics and quantum yield of an oNB-caged compound.
Materials:
-
oNB-caged compound of interest.
-
A stable, non-photoreactive internal standard (e.g., caffeine, acetophenone).
-
HPLC-grade solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Quartz cuvette or HPLC vial.
-
Calibrated light source (e.g., mercury arc lamp or UV LED with a narrow band-pass filter, typically 365 nm).[5]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methodology:
-
Sample Preparation : Prepare a stock solution of the caged compound and the internal standard at a known concentration (e.g., 100 µM) in a suitable solvent mixture (e.g., 50:50 acetonitrile:buffer). The concentration should yield an absorbance of <0.1 at the irradiation wavelength to ensure uniform light penetration.
-
Initial Analysis (t=0) : Before irradiation, inject an aliquot of the sample into the HPLC to determine the initial peak areas for the caged compound and the internal standard. This is your baseline measurement.
-
Photolysis : Place the sample in a temperature-controlled holder at a fixed distance from the light source. Irradiate the sample. At predetermined time intervals (e.g., 0, 30, 60, 120, 300 seconds), briefly remove the sample, vortex, and take an aliquot for HPLC analysis.
-
HPLC Analysis : Analyze each time-point aliquot by HPLC. The mobile phase and column should be chosen to achieve baseline separation of the caged compound, the released cargo, and the internal standard.
-
Data Analysis :
-
For each time point, calculate the normalized concentration of the caged compound by dividing its HPLC peak area by the peak area of the internal standard.
-
Plot the natural logarithm of the normalized concentration (ln[C]/[C]₀) versus irradiation time.
-
The data should fit a straight line, confirming first-order kinetics. The negative slope of this line is the observed rate constant (k_obs).
-
The appearance of the released cargo peak should correlate stoichiometrically with the disappearance of the caged compound peak, validating the reaction pathway.
-
-
Quantum Yield Determination (Optional) : If the photon flux of the light source is known (determined via chemical actinometry), the quantum yield (Φ) can be calculated from the initial rate of disappearance.[5]
A Validated Experimental Workflow
The entire process, from compound synthesis to biological insight, follows a logical progression. Each step builds upon the validated output of the previous one, ensuring the final data is robust and interpretable.
Caption: A typical experimental workflow for using o-nitrobenzyl caged compounds.
Conclusion and Future Outlook
The ortho-nitrobenzyl caging group remains a cornerstone of chemical biology due to its predictable, albeit complex, mechanism of action. A thorough understanding of its multi-step photochemical pathway, the influence of structural modifications, and the critical role of its reactive byproduct is paramount for its successful implementation. Future developments are focused on creating oNB derivatives with even more favorable properties, such as two-photon absorption capabilities for enhanced 3D spatial resolution and the integration of fluorescent reporters that signal successful uncaging events, further refining our ability to command biological systems with the precision of light.[14][18]
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Jayarathna, H. S., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences. [Link]
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]
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Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2398-2405. [Link]
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Lau, N. A., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A, 128(29), 5892-5905. [Link]
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Otsuka, I., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
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Schmidt, R., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4143-4154. [Link]
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Kabori, Y., & Koder, R. L. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Methods, 192, 48-59. [Link]
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Saalbach, L., et al. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A, 127(31), 6479-6488. [Link]
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Ellis-Davies, G. C. R. (2003). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]
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Lau, N. A., et al. (2024). Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. The Journal of Physical Chemistry A, 128(29), 5892-5905. [Link]
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Kretschy, D., et al. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 2(2). [Link]
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Shevchenko, V., et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 30(2), 346. [Link]
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Aujard, I., et al. (2006). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 4(17), 3244-3250. [Link]
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Illuminating the Proteome: A Technical Guide to the Discovery and Synthesis of Novel Caged Amino Acids
The Paradigm of Optical Control
In the landscape of modern drug discovery and chemical biology, the ability to modulate protein function with high spatiotemporal precision is paramount. Traditional genetic knockouts are permanent and systemic; small molecule inhibitors often lack spatial resolution. Caged amino acids (cAAs) represent a transformative solution: chemically modified residues that render a protein inert until activated by a specific wavelength of light.[1]
This guide details the technical pipeline for discovering and synthesizing novel cAAs, moving from rational chemical design to genetic incorporation.[2] It is written for the bench scientist who requires actionable protocols and mechanistic depth.
Chemical Architecture: Designing the Cage
The "cage" is a photolabile protecting group (PLPG) attached to a critical functional group (e.g., the
Selection of Photolabile Groups
The choice of PLPG dictates the activation wavelength, quantum yield, and biocompatibility.
| Caging Group Class | Activation | Uncaging Speed ( | Key Advantages | Limitations |
| o-Nitrobenzyl (oNB) | UV (365 nm) | Slow | Robust synthesis; historically validated. | Toxic byproducts (nitrosoaldehydes); UV toxicity to cells. |
| Coumarin (e.g., HCK, ACK) | Blue (405-450 nm) | Fast | High quantum yield; fluorescent (trackable); visible light activation. | Larger steric footprint; requires complex synthesis. |
| BODIPY | Green (>500 nm) | Medium | Deep tissue penetration; bioorthogonal. | Hydrophobicity can cause aggregation. |
| Cyanine | Red/NIR (>650 nm) | Fast | Ideal for in vivo animal models. | Synthetic complexity; stability issues.[3] |
Mechanistic Design Principles
-
Red-Shifting: To minimize phototoxicity, modern designs prioritize scaffolds like 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM) .[1] The electron-donating diethylamino group stabilizes the excited state, lowering the energy gap and allowing blue-light activation.
-
Leaving Group Lability: The bond connecting the cage to the amino acid (usually a carbamate or ester) must be stable at physiological pH (7.4) but cleaved rapidly upon irradiation.[4] Carbamates are preferred for Lysine to prevent spontaneous hydrolysis.
Synthetic Pathways: Protocol for Coumarin-Caged Lysine
The following protocol outlines the synthesis of N
Retrosynthetic Logic
The synthesis hinges on coupling the activated carbonate of the coumarin cage to the
-
Why Copper Chelation? Direct reaction with free lysine would result in non-selective
- and -acylation. Complexing lysine with Cu(II) protects the -amine and carboxylate, leaving the -amine free for selective functionalization.
Step-by-Step Methodology
Reagents:
-
7-hydroxy-4-(hydroxymethyl)coumarin
-
4-Nitrophenyl chloroformate
-
L-Lysine hydrochloride
-
Copper(II) sulfate pentahydrate (
) -
EDTA (for decomplexation)
Workflow:
-
Activation of the Cage (Carbonate Formation):
-
Dissolve 7-hydroxy-4-(hydroxymethyl)coumarin (1.0 eq) in dry THF.
-
Add pyridine (1.2 eq) followed by 4-nitrophenyl chloroformate (1.1 eq) at 0°C.
-
Mechanism:[5][6][7] The hydroxyl group attacks the chloroformate, displacing chloride. The resulting p-nitrophenyl carbonate is a highly reactive electrophile ("activated cage").
-
QC Point: Monitor by TLC. The product should be less polar than the starting material.
-
-
Selective Acylation (The Copper Route):
-
Dissolve L-Lysine HCl (1.5 eq) in water. Add
(0.75 eq) and adjust pH to ~10 with 2M NaOH. -
Observation: The solution will turn deep blue, indicating the formation of the
complex. -
Add the activated coumarin carbonate (from Step 1) dissolved in dioxane to the aqueous copper complex. Stir vigorously for 12 hours.
-
Causality: The copper ion acts as a transient protecting group for the
-amino acid moiety.
-
-
Decomplexation and Isolation:
-
Filter the blue precipitate (the caged lysine-copper complex).
-
Resuspend in water and add EDTA (1.2 eq relative to Cu). Stir for 4 hours.
- than the amino acid, sequestering the metal and releasing the free caged amino acid.
-
Filter the white solid (HCK). Wash with water and acetone.
-
-
Validation:
-
ESI-MS: Expect
peak corresponding to HCK. -
UV-Vis: Confirm absorption max at ~360 nm (characteristic of coumarin).
-
Genetic Incorporation: The Discovery Engine
Synthesizing the cAA is only half the battle. To use it in living systems, one must "expand" the genetic code.[8][9][10] This requires an orthogonal tRNA/synthetase pair that recognizes the cAA but is invisible to the host cell's machinery.[11]
The Orthogonality Workflow
The standard platform utilizes the Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina barkeri or mazei.
Figure 1: Workflow for Genetic Code Expansion. The cycle of positive/negative selection ensures the synthetase accepts the caged AA but rejects natural AAs.
Protocol: Directed Evolution of PylRS
-
Library Construction: Randomize the active site residues of PylRS (e.g., Y306, L309, C348) using NNK degenerate primers.
-
Positive Selection: Transform the library into E. coli containing a chloramphenicol resistance gene with an amber codon (TAG) in the active site. Grow cells in the presence of the cAA. Only variants that incorporate the cAA (or a natural AA) survive.
-
Negative Selection: Transform survivors into cells with a toxic gene (e.g., barnase) containing a TAG codon. Grow in the absence of the cAA. Variants that incorporate natural AAs will die.
-
Result: The surviving clones specifically charge the tRNA with the caged amino acid.
Characterization & Validation Data
Before biological application, the cAA system must be rigorously validated.
Photolysis Kinetics
Determine the quantum yield (
-
Experiment: Irradiate a 100
M solution of cAA with a specific LED (e.g., 365 nm or 405 nm). -
Analysis: Monitor the decay of the caged species and appearance of the free amino acid via HPLC at time points (0, 10s, 30s, 60s, 120s).
-
Data Output:
-
Coumarin-Lysine:
seconds at 10 mW/cm (405 nm). -
Nitrobenzyl-Lysine:[1]
minutes under similar conditions.
-
Mass Spectrometry Confirmation
Express a model protein (e.g., GFP-TAG) with the evolved synthetase/tRNA pair.
-
Intact Protein MS: You should observe a mass shift corresponding exactly to the caged group.
-
Expected Shift (HCK): Mass of WT protein + 176 Da (Coumarin cage).
-
Post-Photolysis: Mass should revert to WT protein.
-
Case Study: Caged Kinases in Drug Discovery
A primary application of cAAs is the study of kinase signaling pathways (e.g., MEK/ERK) where timing is critical.
Scenario: A researcher wants to determine if MEK1 activity is required during a specific 10-minute window of cell differentiation.
-
Design: Incorporate Caged-Lysine (HCK) into the ATP-binding pocket of MEK1 (replacing the catalytic Lysine).
-
State A (Dark): The bulky coumarin group sterically blocks ATP binding. MEK1 is catalytically dead.
-
State B (Light): A 30-second pulse of 405 nm light cleaves the cage. The Lysine is restored, ATP binds, and phosphorylation cascades initiate instantly.
-
Outcome: This "digital" switch allows for precise temporal mapping of drug targets, far superior to the slow wash-in/wash-out kinetics of small molecule inhibitors.
References
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Vertex AI Search / PMC.1[5]
-
Genetically Encoded Aminocoumarin Lysine for Optical Control of Protein–Nucleotide Interactions in Zebrafish Embryos. ACS Chemical Biology.12[5]
-
Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function. PMC / NIH.13[5]
-
Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC / NIH.6[5]
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Photocaged Nanobodies for Intracellular Applications in an Animal Using Genetic Code Expansion and Computationally Guided Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 10. Genetic Code Expansion: A Powerful Tool for Understanding the Physiological Consequences of Oxidative Stress Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the Genetic Code – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
An In-depth Technical Guide to the Spectroscopic Analysis of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
This guide provides a comprehensive technical overview of the core spectroscopic techniques for the characterization of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. By grounding our analysis in established principles and data from analogous structures, we present a self-validating framework for the spectroscopic elucidation of this molecule.
Introduction and Molecular Structure
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is a substituted N-benzylglycine derivative. The presence of a nitroaromatic moiety, a tertiary amine, and a carboxylic acid functional group makes it a molecule of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount, for which a multi-faceted spectroscopic approach is essential. This guide details the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Caption: Chemical structure of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
Expertise & Experience: The electron-withdrawing nature of the nitro group and the aromatic ring will significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.[1] The diastereotopic nature of the methylene protons adjacent to the chiral nitrogen center (in certain conformations) could lead to more complex splitting patterns than a simple singlet.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Carboxylic Acid (OH) | ~12-13 | Broad Singlet | 1H | Acidic proton, typically very broad and downfield. |
| Aromatic (H on C ortho to NO₂) | ~8.1-8.2 | Singlet or Doublet | 1H | Strong deshielding by the adjacent nitro group. |
| Aromatic (H on C para to NO₂) | ~7.9-8.0 | Triplet | 1H | Deshielded by the nitro group and influenced by other ring protons. |
| Aromatic (H on C ortho to CH₂) | ~7.6-7.7 | Doublet | 1H | Influenced by the electron-withdrawing nature of the ring. |
| Aromatic (H on C meta to NO₂) | ~7.5-7.6 | Triplet | 1H | Standard aromatic region, least affected by the nitro group. |
| Benzyl (CH₂) | ~3.8-4.0 | Singlet | 2H | Adjacent to the electron-withdrawing aromatic ring and nitrogen. |
| Glycine (CH₂) | ~3.3-3.5 | Singlet | 2H | Alpha to a carboxylic acid and tertiary amine. |
| Isopropyl (CH) | ~2.9-3.1 | Septet | 1H | Coupled to six equivalent methyl protons. |
| Isopropyl (CH₃) | ~1.0-1.2 | Doublet | 6H | Shielded aliphatic protons, coupled to the methine proton. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans for good signal-to-noise).
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon. Carbons attached to electronegative atoms (O, N) will be shifted downfield. The chemical shift of the carboxylic acid carbon is particularly diagnostic.[2][3]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carboxylic Acid (C=O) | ~172-175 | Characteristic chemical shift for a carboxylic acid carbon.[3] |
| Aromatic (C-NO₂) | ~148-150 | Attached to the strongly electron-withdrawing nitro group. |
| Aromatic (C-CH₂) | ~138-140 | Quaternary carbon attached to the benzyl group. |
| Aromatic (CH) | ~122-135 | Aromatic carbons will appear in this typical range. |
| Benzyl (CH₂) | ~55-58 | Adjacent to the aromatic ring and tertiary amine. |
| Glycine (CH₂) | ~52-55 | Alpha to the carboxylic acid and tertiary amine. |
| Isopropyl (CH) | ~48-52 | Tertiary carbon of the isopropyl group. |
| Isopropyl (CH₃) | ~18-22 | Shielded aliphatic carbons. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify signals to singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is ideal for identifying functional groups. The most prominent and diagnostic peaks for this molecule will be the strong absorptions from the nitro group and the carbonyl group of the carboxylic acid.[4][5]
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | C-H stretches of the isopropyl and methylene groups. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong | Carbonyl stretch of the carboxylic acid. |
| N-O Asymmetric Stretch (Nitro) | 1515-1550 | Strong | One of the two highly characteristic and intense bands for a nitro group.[5][6] |
| N-O Symmetric Stretch (Nitro) | 1340-1370 | Strong | The second characteristic intense band for a nitro group.[5][6] |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak | Aromatic ring skeletal vibrations. |
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-substituted amino acids, characteristic fragmentation involves the loss of the carboxyl group and cleavage at the Cα-Cβ bond or at the N-C bond.[7][8] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Predicted Mass Spectrum Data (ESI+)
| m/z Value | Ion | Rationale |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇N₂O₄⁺ | Protonated molecular ion. |
| [M-COOH]⁺ | C₁₁H₁₆N₂O₂⁺ | Loss of the carboxylic acid group (45 Da). A common fragmentation for amino acids. |
| [M-CH(CH₃)₂]⁺ | C₉H₁₀N₂O₄⁺ | Loss of the isopropyl group (43 Da). |
| [3-nitrobenzyl]⁺ | C₇H₆NO₂⁺ | Cleavage of the N-benzyl bond, resulting in the stable 3-nitrobenzyl cation. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For further structural confirmation, tandem MS (MS/MS) can be performed on the molecular ion.
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is useful for analyzing compounds with chromophores. The nitroaromatic system in [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is a strong chromophore and is expected to show characteristic absorption bands.[9][10]
Predicted UV-Vis Data (in Methanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Rationale |
|---|
| ~260-280 | High | π → π* | Characteristic absorption of the nitrobenzene moiety.[10] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Instrument Setup: Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
References
- BenchChem.
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
- Ando, S., et al. (1985). Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. Journal of the American Chemical Society.
- Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253-257.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
-
University of California, Los Angeles. IR: nitro groups. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Vairamani, M., et al. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 933-941.
-
ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... [Link]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Therapeutic Trajectories of Isopropyl-Aminoacetic Acid: From Ion Channel Antagonists to Antimicrobial Peptidomimetics
Executive Summary
Isopropyl-aminoacetic acid—commonly referred to as N-isopropylglycine or NVal —is a highly versatile non-proteinogenic amino acid. In modern drug discovery, it serves a dual purpose. As a discrete pharmacophore in small-molecule design, its unique steric and electronic properties make it an ideal scaffold for targeting ion channels, most notably the Transient Receptor Potential Ankyrin 1 (TRPA1). Conversely, in macromolecular engineering, it acts as a critical monomer in the synthesis of peptoids (N-substituted glycines). By shifting the side chain from the
This technical guide dissects the biological targets of isopropyl-aminoacetic acid, detailing the causality behind its pharmacological efficacy and providing field-validated protocols for its application in both small-molecule screening and peptidomimetic synthesis.
Target Class I: The TRPA1 Cation Channel
Mechanistic Rationale
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a primary sensor for electrophilic irritants and is a heavily pursued target for neuropathic pain, itch, and respiratory diseases[1].
In high-throughput screening campaigns, N-isopropylglycine sulfonamide was identified as a highly promising hit compound for TRPA1 antagonism[1]. The causality behind its efficacy lies in its structural geometry:
-
The Isopropyl Group: Provides a compact, branched aliphatic chain that perfectly occupies the hydrophobic binding pocket of the TRPA1 channel without incurring the entropic penalty associated with larger, highly flexible alkyl chains.
-
The Sulfonamide Linkage: Acts as a critical hydrogen-bond acceptor/donor pair, anchoring the molecule to the transmembrane domain (TMD) of the channel.
Through structure-based drug design, the N-isopropylglycine lead was conformationally restricted and optimized into a (4R,5S)-4-fluoro-5-methylproline sulfonamide series (e.g., Compound 20), achieving an IC
Quantitative Data: TRPA1 Antagonist Evolution
Table 1: Optimization of N-isopropylglycine-derived TRPA1 Antagonists
| Compound Stage | Core Scaffold | TRPA1 IC | Aqueous Solubility | In Vivo Efficacy (Rat Model) |
| Lead (1) | N-isopropylglycine sulfonamide | Moderate | Poor | Limited by exposure |
| Optimized (20) | (4R,5S)-4-fluoro-5-methylproline | 0.008 | Poor | Limited by solubility |
| Prodrug (22) | Methylene phosphate of Cmpd 20 | 0.008 (active) | High | Robust (AITC-pain reversed) |
Experimental Protocol: TRPA1 FLIPR Calcium Mobilization Assay
To validate the antagonism of N-isopropylglycine derivatives against TRPA1, a high-throughput intracellular calcium assay is employed. This protocol is designed as a self-validating system by incorporating baseline reads to rule out agonistic artifacts.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK-293 cells stably expressing human TRPA1 into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20
L of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes at room temperature. -
Compound Addition & Baseline Validation: Add the N-isopropylglycine derivative (varying concentrations, 0.1 nM to 10
M). Critical Step: Record fluorescence for 5 minutes before agonist addition. Causality: If fluorescence increases here, the compound is an agonist/partial agonist, invalidating its use as an antagonist. -
Agonist Stimulation: Inject 10
M of Allyl isothiocyanate (AITC), a selective TRPA1 electrophilic agonist. -
Data Acquisition: Measure peak fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR Tetra system. Calculate IC
via non-linear regression. Use HC-030031 as a positive control antagonist.
Fig 1: Mechanism of TRPA1 activation by AITC and targeted antagonism by N-isopropylglycine derivatives.
Target Class II: Bacterial Membranes via Peptidomimetics
Mechanistic Rationale
Antimicrobial peptides (AMPs) are notorious for their poor in vivo stability due to rapid proteolytic degradation. To circumvent this, researchers utilize peptoids —oligomers of N-substituted glycines[2].
By utilizing isopropylamine during solid-phase synthesis, N-isopropylglycine (NVal) is incorporated into the peptoid backbone.
-
Protease Evasion: Because the side chain is moved from the
-carbon to the backbone nitrogen, the molecule lacks the amide proton and chiral center recognized by endogenous proteases.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Membrane Disruption: NVal mimics the hydrophobic bulk of valine. When patterned with cationic monomers (like NLys), NVal-containing peptoids fold into rigid, amphipathic helices. These structures electrostatically bind to the negatively charged bacterial lipid bilayer, causing toroidal pore formation, membrane depolarization, and rapid cell lysis[2].
Quantitative Data: Peptoid Antimicrobial Activity
Table 2: Representative Activity of Amphipathic Peptoids (Containing N-alkyl glycines) [2]
| Target Organism | Gram Status | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus (MRSA) | Gram-Positive | 8 |
| Escherichia coli | Gram-Negative | 16 |
| Pseudomonas aeruginosa | Gram-Negative | 2 |
Experimental Protocol: Solid-Phase Submonomer Synthesis of NVal Peptoids
The synthesis of N-isopropylglycine-containing peptoids relies on the submonomer approach, which is highly efficient and avoids the need for pre-synthesized protected amino acids.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink amide resin (0.1 mmol) in Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF.
-
Acylation Step: Add 1.2 M bromoacetic acid and 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF to the resin. Agitate for 20 minutes at 35°C.
-
Self-Validation: Perform a Kaiser (ninhydrin) test. A negative (yellow) result confirms the complete acylation of primary amines.
-
-
Displacement Step (NVal Formation): Add 1.5 M isopropylamine in DMF. Agitate for 30 minutes at 35°C. The primary amine displaces the bromide, forming the N-isopropylglycine monomer directly on the resin.
-
Self-Validation: Perform a Chloranil test. A positive (blue/green) result confirms the successful formation of the secondary amine.
-
-
Iterative Elongation & Cleavage: Repeat steps 2 and 3 to build the desired sequence. Cleave the final peptoid from the resin using a specialized cocktail: TFA/CH
Clngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> /H O/TIS (50:42:5:3) for 1 hour to prevent spontaneous truncation.
Fig 2: Submonomer synthesis of NVal peptoids and their mechanism of bacterial membrane disruption.
Target Class III: Immune Modulation via FPR2
Beyond direct bacterial lysis, N-alkylated glycine oligomers exhibit profound immunomodulatory effects. Specific peptoid sequences have been identified as selective inhibitors of human neutrophil activation via the Formyl Peptide Receptor 2 (FPR2) [2].
FPR2 is a G-protein coupled receptor (GPCR) that mediates inflammatory responses, including superoxide release and degranulation via NADPH-oxidase. Peptidomimetics containing highly specific N-substituted glycines (structurally related to NVal) have been shown to antagonize FPR2-induced responses with an IC
Conclusion
Isopropyl-aminoacetic acid (N-isopropylglycine) is far more than a simple chemical building block; it is a structural linchpin in modern pharmacology. By providing a perfect balance of steric bulk, hydrogen-bonding capability (when derivatized), and backbone flexibility, it successfully engages complex biological targets ranging from the TRPA1 ion channel in sensory neurons to the lipid bilayers of multidrug-resistant bacteria. As synthetic methodologies like the submonomer approach continue to evolve, the therapeutic ceiling for this versatile molecule will only continue to rise.
References
-
Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling Source: PubMed (NIH) URL:[Link]
-
Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs Source: MDPI (Molecules) URL:[Link]
Sources
An In-depth Technical Guide to Preliminary In Vitro Studies with Caged Compounds
For researchers, scientists, and drug development professionals, the ability to precisely control biological systems is paramount. Caged compounds offer an unparalleled method for achieving spatiotemporal control over the release of bioactive molecules in vitro.[1][2][3] These light-sensitive probes keep a molecule of interest inert until a pulse of light breaks the "cage," releasing the active compound.[1][2][4] This guide provides a comprehensive overview of the principles, experimental design, and practical considerations for conducting preliminary in vitro studies with caged compounds, empowering you to harness this powerful technology with scientific rigor.
The Foundational Principles of Caged Compound Technology
The core concept behind caged compounds is the temporary inactivation of a biologically active molecule by covalently attaching a photoremovable protecting group, often referred to as a "caging group".[1][4] This modification renders the molecule biologically inert, preventing it from interacting with its target.[1][5] Illumination with a specific wavelength of light cleaves the bond between the caging group and the active molecule, leading to a rapid increase in the concentration of the active species.[1][2][4] This "uncaging" process allows for precise control over the timing and location of the molecule's release.[6]
The ideal caged compound exhibits several key characteristics:
-
Biological Inertness: The caged compound should not exhibit any agonist or antagonist activity at its target receptor or pathway before photolysis.[1][5][7]
-
Aqueous Stability: The compound must be stable in physiological buffer conditions to prevent premature release of the active molecule.[5][8]
-
Photochemical Efficiency: The uncaging process should have a high quantum yield, meaning a high probability of photolysis upon absorbing a photon.[6][7]
-
Rapid Release Kinetics: The rate of release of the active molecule should be significantly faster than the biological process being studied.[1][7]
-
Wavelength Specificity: The uncaging should be triggered by a wavelength of light that minimizes cellular damage, typically in the near-UV or visible spectrum.[9] Two-photon excitation, which uses near-infrared light, offers the advantages of deeper tissue penetration and reduced phototoxicity.[10][11]
Experimental Design: A Roadmap to Success
A well-designed experiment is the cornerstone of reliable and reproducible results. The following sections outline the critical steps in planning your in vitro studies with caged compounds.
Choosing the Right Caged Compound and Caging Group
The selection of the appropriate caged compound is dictated by the biological question at hand. A wide array of molecules have been successfully caged, including neurotransmitters, second messengers, nucleotides, and peptides.[1] The choice of the caging group is equally important and influences the compound's photochemical properties.
| Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Key Features |
| o-Nitrobenzyl (NB) | ~260-350 | 0.01 - 0.5 | The classic caging group, widely used. |
| Dimethoxynitrobenzyl (DMNB) | ~350 | 0.01 - 0.1 | Improved absorption at longer wavelengths compared to NB. |
| Nitroveratryl (NV) | ~350 | 0.001 - 0.05 | Another common nitrobenzyl derivative. |
| Coumarin-based | >400 | 0.01 - 0.3 | Allows for uncaging with visible light, reducing phototoxicity.[12] |
| Ruthenium-bipyridine (RuBi) | Visible Light | High | Offers fast release kinetics and can be used with two-photon excitation.[9] |
Note: The quantum yield can vary depending on the specific molecule being caged and the solvent conditions.[12]
Cell Loading Strategies
Introducing the caged compound into the intracellular environment is a critical step. The choice of method depends on the cell type and the specific caged compound.
-
Patch Pipette Dialysis: This is the most precise method for controlling the intracellular concentration of the caged compound.[1] It is particularly useful for electrophysiological experiments.
-
Acetoxymethyl (AM) Esters: For some caged compounds, AM esterification can render them membrane-permeable.[1] Once inside the cell, endogenous esterases cleave the AM group, trapping the caged compound. This method is less quantitative than patch pipette delivery.
-
Microinjection: Direct injection of the caged compound into the cell offers precise delivery but can be technically challenging and is not suitable for high-throughput applications.
-
Passive Diffusion and Permeabilization: While less common, some caged compounds may passively diffuse across the cell membrane, or temporary permeabilization of the membrane can be employed.[1]
The Uncaging Setup: Delivering the Light
The choice of light source is crucial for efficient and controlled uncaging.
-
Flash Lamps: Pulsed xenon or mercury arc lamps are robust and cost-effective options that can efficiently uncage compounds.[1]
-
Lasers: UV lasers provide a powerful and collimated light source, allowing for precise focusing and focal uncaging.[6] Two-photon excitation using pulsed infrared lasers offers superior spatial resolution and reduced phototoxicity.[10][11]
Ensuring Scientific Integrity: The Critical Role of Controls
Rigorous controls are essential to validate the results of any caged compound experiment and to ensure that the observed effects are solely due to the photoreleased molecule.
-
Caged Compound Control (Pre-photolysis): It is imperative to demonstrate that the caged compound itself is biologically inert before illumination.[5] This involves applying the caged compound to the cells without photolysis and observing for any biological response.
-
Light-Only Control: To rule out any effects of the light source itself, cells should be illuminated in the absence of the caged compound. This is particularly important when using high-intensity UV light, which can be phototoxic.
-
Photolysis Byproduct Control: The uncaging reaction releases not only the active molecule but also the caging group and potentially other byproducts. Ideally, these byproducts should be inert. Their potential biological activity should be tested independently.
-
Vehicle Control: If the caged compound is dissolved in a solvent other than the experimental buffer (e.g., DMSO), a vehicle control is necessary to ensure the solvent itself does not affect the cells.[13]
-
Inactive Caged Compound Control: A powerful control is to use a structurally similar caged compound that releases an inactive analog of the molecule of interest. This helps to confirm that the observed effect is specific to the released bioactive molecule.
Step-by-Step Experimental Protocol: Uncaging of a Second Messenger
This protocol provides a generalized framework for an in vitro uncaging experiment to study the effect of a rapid increase in an intracellular second messenger.
Materials:
-
Caged second messenger (e.g., caged IP3, caged Ca2+)
-
Cell culture medium and supplements
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescent indicator for the downstream signaling event (e.g., a Ca2+ indicator)
-
Microscope equipped with a suitable light source for uncaging and fluorescence imaging
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Loading with Caged Compound and Indicator:
-
If using the AM ester form, incubate the cells with the caged compound and fluorescent indicator in physiological buffer according to the manufacturer's instructions.
-
If using a patch pipette, prepare the intracellular solution containing the caged compound and indicator at the desired concentrations.
-
-
Washing: Gently wash the cells with fresh physiological buffer to remove any extracellular caged compound and indicator.
-
Microscopy Setup:
-
Place the imaging dish on the microscope stage.
-
Focus on the cells and acquire a baseline fluorescence image.
-
-
Uncaging:
-
Deliver a brief pulse of light at the appropriate wavelength and intensity to the region of interest.
-
-
Data Acquisition:
-
Immediately following the light pulse, acquire a time-lapse series of fluorescence images to monitor the cellular response.
-
-
Controls:
-
Perform all the necessary controls as outlined in Section 3.
-
Data Analysis and Interpretation
The analysis of data from caged compound experiments often involves quantifying the change in a cellular response over time.
-
Kinetic Analysis: The rapid nature of uncaging allows for the study of the kinetics of fast biological processes.[4] The rate of the cellular response can be determined by fitting the time-course data to an appropriate mathematical model.
-
Dose-Response Relationships: By varying the intensity or duration of the light pulse, the concentration of the released molecule can be controlled, allowing for the generation of dose-response curves.[14] This can provide valuable information about the sensitivity of the biological system to the active molecule.
-
Spatial Analysis: For experiments involving focal uncaging, the spatial spread of the cellular response can be analyzed to understand signaling domains and diffusion characteristics.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak response after uncaging | - Incomplete uncaging (insufficient light intensity/duration) - Low concentration of caged compound - Degradation of the caged compound | - Increase light intensity or duration[12] - Increase the concentration of the caged compound - Prepare fresh solutions of the caged compound |
| Response observed before uncaging | - Caged compound is not inert - Spontaneous hydrolysis of the caged compound | - Test for biological activity of the caged compound without photolysis - Use a more stable caged compound; prepare solutions fresh |
| Cell death or damage | - Phototoxicity from the light source - Toxicity of the caged compound or its byproducts | - Reduce light intensity or duration - Use a longer wavelength for uncaging (e.g., two-photon excitation) - Test the toxicity of the compound and byproducts independently |
Conclusion
Preliminary in vitro studies with caged compounds provide an exceptionally powerful tool for dissecting complex biological processes with high precision. By carefully considering the principles of experimental design, incorporating rigorous controls, and applying appropriate data analysis techniques, researchers can unlock the full potential of this technology to gain novel insights into cellular function and drug action. The collaborative effort between chemists who design and synthesize these sophisticated probes and biologists who apply them to answer fundamental questions will continue to drive innovation in this exciting field.[3][5]
References
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
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Ellis-Davies, G. C. R. (2020). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. CHIMIA International Journal for Chemistry, 74(11), 856–863. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-28. [Link]
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Ellis-Davies, G. C. R. (2020). Useful caged compounds for cell physiology. Accounts of Chemical Research, 53(8), 1594-1604. [Link]
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Sarkisov, D., & Wang, S. S. H. (2008). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Imaging in Neuroscience and Development (pp. 149-166). Cold Spring Harbor Laboratory Press. [Link]
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Aujard, I., Viguier, V., & Vriz, S. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology, 80, 211-220. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]
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Anderson, C. E., et al. (2016). Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. Chemical Science, 7(5), 3345–3350. [Link]
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Glass, N. R., et al. (2021). In Situ Electrochemical Monitoring of Caged Compound Photochemistry: An Internal Actinometer for Substrate Release. Analytical Chemistry, 93(5), 2829–2836. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389-406). Humana Press. [Link]
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Farrer, N. J., et al. (2014). Photo-induced uncaging of a specific Re(I) organometallic complex in living cells. Chemical Science, 5(8), 3065-3072. [Link]
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Gorka, A. P., et al. (2014). A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. Journal of the American Chemical Society, 136(40), 14131–14137. [Link]
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Pemberton, J. M., et al. (2021). Quantifying single-cell diacylglycerol signaling kinetics after uncaging. Biophysical Journal, 120(13), 2697–2709. [Link]
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Amatrudo, J. M., et al. (2015). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 8, 3. [Link]
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Tanaka, K., et al. (2024). Theoretical Design and Synthesis of Caged Compounds Using X‐Ray‐Triggered Azo Bond Cleavage. Angewandte Chemie International Edition, 63(4), e202314106. [Link]
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Hall, E. D., & Oostveen, J. A. (2016). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Journal of Cerebral Blood Flow & Metabolism, 36(8), 1331–1334. [Link]
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Rózsa, B., et al. (2024). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Applied Materials & Interfaces, 16(41), 50055–50066. [Link]
-
Lee, D., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences, 117(12), 6864-6872. [Link]
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Bollmann, J. H., & Sakmann, B. (2003). Presynaptic Capacitance Measurements and Ca2+ Uncaging Reveal Submillisecond Exocytosis Kinetics and Characterize the Ca2+ Sensitivity of Vesicle Pool Depletion at a Fast CNS Synapse. Journal of Neuroscience, 23(18), 7037–7047. [Link]
-
Ellis-Davies, G. C. R. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research, 53(8), 1594–1604. [Link]
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Mecklenburg, L., et al. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PLOS ONE, 18(8), e0289437. [Link]
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Morstein, J., et al. (2019). Quantifying photoreactions in living cells by uncaging of 5. Cells were... ResearchGate. [Link]
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Tan, W., & Kool, E. T. (2021). Conditionally Activated (“Caged”) Oligonucleotides. ChemMedChem, 16(5), 755–765. [Link]
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Longdom Publishing. (2025). Dose-Response Relationship in Toxicology and Pharmacology: Types and Applications. Journal of Pharmacology and Toxicology Research. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
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Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]
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Huisman, M., et al. (2018). Caging the uncageable: using metal complex release for photochemical control over irreversible inhibition. Chemical Communications, 54(83), 11779-11782. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
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protocol for uncaging [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
Topic: The Photochemistry of Nitrobenzyl-Caged Compounds: A Protocol for Validation and an Analysis of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Power and Precision of Light in Biological Inquiry
The ability to initiate biological processes with spatial and temporal precision is a cornerstone of modern cell biology and neuroscience. "Caged compounds" are powerful tools in this endeavor, representing biologically inert molecules that can be activated by a pulse of light to release a bioactive substance. This "uncaging" process allows researchers to control the concentration of signaling molecules, neurotransmitters, or other effectors at specific locations and times within a living system.
Among the most widely used photolabile protecting groups (PPGs) is the ortho-nitrobenzyl moiety. Its popularity stems from a well-understood photochemical mechanism that, upon UV irradiation, efficiently cleaves a covalent bond to release the molecule of interest. This application note will first delve into the established mechanism of o-nitrobenzyl uncaging, providing the foundational knowledge for any researcher entering this field.
Subsequently, we will analyze the photochemistry of the isomeric meta-nitrobenzyl group, specifically in the context of the molecule [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid. As we will demonstrate, the seemingly minor shift in the position of the nitro group from the ortho to the meta position has profound implications for its utility as a caging group. This analysis will serve as a case study in the critical importance of understanding the underlying photochemical principles when designing or selecting a caged compound.
Finally, we will provide a robust, generalized protocol not for uncaging this specific, likely unsuitable compound, but for the validation of any potential caged compound. This validation protocol is designed to be a self-validating system, ensuring that researchers can confidently assess the efficacy, kinetics, and potential off-target effects of their chosen light-sensitive probes before committing to complex biological experiments.
II. The Mechanism of ortho-Nitrobenzyl Photolysis: A Tale of Intramolecular Rearrangement
The efficacy of the o-nitrobenzyl group as a photolabile protecting group is rooted in a specific, light-induced intramolecular reaction. The process can be summarized in several key steps, initiated by the absorption of a UV photon:
-
Photoexcitation: The o-nitrobenzyl moiety absorbs a photon, typically in the 300-365 nm range, which promotes the nitro group to an excited triplet state.
-
Intramolecular Hydrogen Abstraction: In its excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon. This step is the hallmark of the o-nitrobenzyl uncaging mechanism and is only possible due to the close proximity of the two groups.
-
Formation of an aci-nitro Intermediate: The hydrogen abstraction leads to the formation of a transient species known as an aci-nitro intermediate. This intermediate is key to the subsequent release of the caged molecule.
-
Molecular Rearrangement and Release: The aci-nitro intermediate undergoes a series of rapid rearrangements, culminating in the cleavage of the bond between the benzylic carbon and the heteroatom (oxygen or nitrogen) of the caged molecule. This releases the active compound.
-
Byproduct Formation: The remainder of the caging group is converted into a nitrosobenzaldehyde or a related derivative. It is crucial to be aware of these byproducts, as they can sometimes exhibit their own biological or chemical reactivity.
This well-defined mechanism ensures a generally efficient and predictable release of the caged substrate.
using caged compounds in primary neuron culture
Application Note: High-Resolution Optical Interrogation of Primary Neurons Using Caged Compounds
Executive Summary
The precise spatiotemporal control of neurotransmitter release is a cornerstone of modern cellular neuroscience. Traditional methods, such as electrical stimulation or bath application of agonists, suffer from off-target effects and lack single-synapse resolution. Caged compounds—biologically inert molecules that become active only upon photolysis—overcome these limitations. This application note provides a comprehensive, self-validating framework for utilizing caged excitatory (MNI-glutamate) and inhibitory (RuBi-GABA) compounds in primary neuron cultures to study synaptic plasticity, receptor mapping, and neural circuit dynamics.
Mechanistic Rationale: The Physics of Photolysis
The successful application of caged compounds relies on matching the photophysical properties of the caging group with the biological scale of the target.
-
Two-Photon (2P) Uncaging (e.g., MNI-Glutamate): 2P excitation requires the simultaneous absorption of two lower-energy infrared photons (typically 720–730 nm for MNI-glutamate)[1]. Because this non-linear absorption only occurs at the absolute focal point of the objective where photon density is highest, the uncaging volume is restricted to <1 femtoliter[2]. This perfectly mimics the spatial restriction of a single synaptic cleft, allowing researchers to stimulate individual dendritic spines without activating neighboring synapses.
-
One-Photon (1P) Uncaging (e.g., RuBi-GABA): Ruthenium-bipyridine (RuBi) caged compounds have exceptionally high quantum yields and can be cleaved using visible blue light (473 nm)[3]. While 1P uncaging lacks the axial (Z-plane) resolution of 2P systems, it is highly efficient for somatic silencing or broad dendritic mapping, and it allows for dual-color multiplexing (e.g., 1P blue light for GABA, 2P infrared light for Glutamate)[4].
Workflow for optical interrogation of primary neurons using caged neurotransmitters.
Experimental Protocols
Phase I: Culture Preparation and Baseline Validation
To ensure physiological relevance, primary cortical or hippocampal neurons must be cultured until mature dendritic spines and functional synaptic networks form.
-
Maturation: Utilize neurons at Days in Vitro (DIV) 14–21. Prior to this window, spine density is insufficient for targeted uncaging.
-
Dye Filling: Obtain whole-cell patch-clamp access using an intracellular solution containing a fluorescent morphological dye (e.g., 30 µM Alexa Fluor 594)[5].
-
Self-Validation Step (Cell Health): Wait 15–20 minutes for complete dye diffusion into the distal dendrites. During this time, continuously monitor the resting membrane potential (must remain ≤ -60 mV) and series resistance (< 20 MΩ). If series resistance fluctuates by >20%, discard the cell, as this will severely distort the kinetics of uncaging-evoked postsynaptic currents (uEPSCs/uIPSCs).
Phase II: Excitatory Mapping via 2-Photon MNI-Glutamate Uncaging
This protocol isolates single-spine AMPA/NMDA receptor dynamics[1].
-
Compound Application: Bath apply 2.5 to 5.0 mM MNI-glutamate[2].
-
Causality: Why such a high concentration? The 2P focal volume is extremely small (~0.2 fL). To generate a physiological response mimicking the release of a single synaptic vesicle (~7,000 glutamate molecules), you must have a massive localized concentration of the caged precursor so that a 2 ms laser pulse (yielding ~30% cleavage efficiency) releases roughly 35,000 molecules into the extracellular space[2].
-
-
Targeting: Image the dye-filled dendrite at 950 nm (a wavelength that does not cleave MNI-glutamate). Position the uncaging ROI exactly 0.2 µm away from the edge of the target spine head to mimic the synaptic cleft distance.
-
Photolysis: Deliver a 0.5–2.0 ms pulse using a mode-locked Ti:Sapphire laser tuned to 720 nm[1].
-
Self-Validation Step (Physiological Calibration): Record the uEPSC in voltage-clamp mode (holding at -65 mV). The amplitude should be ~10–15 pA, comparable to a spontaneous miniature EPSC (mEPSC)[2]. If the uEPSC exceeds 30 pA, the laser power is too high. Excessive power causes receptor saturation, glutamate spillover to adjacent spines, and localized phototoxicity, invalidating the single-synapse resolution.
Mechanistic pathway of 2-photon MNI-glutamate uncaging inducing single-spine plasticity.
Phase III: Inhibitory Control via RuBi-GABA Uncaging
RuBi-GABA allows for the optical silencing of action potentials by driving chloride influx through GABA-A receptors[3].
-
Compound Application: Bath apply 20 µM RuBi-GABA in the dark (or under red-filtered light, as it is highly sensitive to ambient visible light)[5].
-
Causality: Because RuBi-GABA has a high extinction coefficient and is cleaved via 1-photon excitation, a much lower bath concentration (20 µM) is required compared to 2P MNI-glutamate (5 mM)[3].
-
-
Targeting & Photolysis: Focus a 473 nm blue laser (1-photon) or 800 nm laser (2-photon) onto the soma or proximal apical dendrite[5]. Deliver a 5 ms laser pulse.
-
Self-Validation Step (Pharmacological Isolation): To prove the evoked outward current is genuinely mediated by GABA-A receptors and not an artifact of laser heating or off-target effects, wash in 10 µM gabazine (a competitive GABA-A antagonist). The uncaging-evoked current must be completely abolished[3].
-
Optical Silencing Assay: In current-clamp mode, inject a somatic current step to reliably evoke an action potential. In alternating trials, apply the 5 ms RuBi-GABA uncaging pulse exactly 5–10 ms before the expected action potential peak. A properly calibrated system will completely and reversibly shunt the action potential[3].
Quantitative Compound Data Summary
To aid in experimental design, the following table summarizes the physicochemical and operational parameters of primary caged compounds used in neuronal cultures[2][3][4].
| Caged Compound | Target Receptor | 1-Photon Wavelength | 2-Photon Wavelength | Optimal Bath Conc. | Spatial Resolution (Z-axis) | Primary Application |
| MNI-Glutamate | AMPA / NMDA | 350 - 410 nm | 720 - 730 nm | 2.5 - 5.0 mM | < 1 µm (Femtoliter) | Single-spine sLTP, mapping |
| RuBi-GABA | GABA-A / GABA-B | 470 - 500 nm | 800 nm | 20 - 300 µM | ~3 - 10 µm (1P) | Action potential silencing |
| DEAC450-Glu | AMPA / NMDA | 450 nm | 900 nm | 1.0 - 2.0 mM | < 1 µm (Femtoliter) | Dual-color multiplexing |
References[1] Optical induction of plasticity at single synapses reveals input-specific accumulation of αCaMKII | PNAS. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFI8qpzgI5qI39scsAosMH8ZR-qS2AurqVsq9ypdOEQ4TfH1yIYsga5hm06qVgTcltp4J1SLyjANYMQ5UJLXj3aCACZMmLoQ6x650T3TdxWQU6KxhBKR9f97yB6VQ36jIiTI-r9e-2qJ4d0w==[3] Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjVO75zYXOh6Xx7LH97DrhltFh2TK-8mqaeH5qs2i-GhTdMLntpNvRLn_hGqSPfDn65wsv_nU2RYulurkhJywM8_xFWKjPLXlKb3xMd08IsHqfYfP35CVL0Tg19WEL0oaA3pYQxP1seahPD0=[2] Optical analysis of the action range of glutamate in the neuropil - bioRxiv. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmoXIoFhmhmD0yX9c0W3t8-BgUzsBCVBQrPwPm-rlBbA4j1A5E4nznhB9d4srlQnVk0GBal98igGLn0CIev20ETtwCn79xmh7z3gq3HypEuNFogb0O9kvegsq4XbvsMxL3ybG1ZfrcLDU_ccrZRDvVlVRZ2sgk1M7ziVU=[4] Caged compounds for multichromic optical interrogation of neural systems - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHucDhuwAHZP1wB7pWhw1Hz2DON1kjHMjeJps4D61k3XyPqD2R0dCxVCk4dScx14ILXV1nnGWSM9K1uaSBuqVT0rI-U23CMUkm37xbnhNkb_6VbdiPs7cVxxYMRp2fopv1CLuZo0ayFYo9m-Nc=[5] Ultrastructural, Molecular and Functional Mapping of GABAergic Synapses on Dendritic Spines and Shafts of Neocortical Pyramidal Neurons | Cerebral Cortex. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVWmW9foWaeXlVUv0482kJUnpHCDrGonI0mU4ogxy5l2wkFJN71Xt_lYd2X9LH8L2JH24laIMeHTYCuXsAtfFrw70cMUHxwTu8IfMtojk0hP4DXrPEnABiUasXUrVRf3tlFWV0zAt6mYySZped1TGvmmZ7A==
Sources
Application Note: Two-Photon Excitation of Nitrobenzyl-Protected Molecules
Principles of Two-Photon Excitation & Causality
The controlled release of bioactive molecules using photoremovable protecting groups (PPGs) has revolutionized drug development and neurophysiology. While traditional one-photon (UV) uncaging is effective, it suffers from shallow tissue penetration, high light scattering, and significant phototoxicity.
Two-photon (2P) excitation resolves these issues through non-linear optics. The causality behind its success lies in the simultaneous absorption of two lower-energy, near-infrared (NIR) photons within ~10⁻¹⁸ seconds to bridge the energy gap normally crossed by a single UV photon (1)[1]. Because the probability of this absorption scales quadratically with incident photon flux, excitation is strictly confined to the objective's focal volume (typically < 1 femtoliter) (1)[1]. This provides unparalleled 3D spatial resolution and prevents off-target photolysis, while the use of NIR light (700–1000 nm) operates within the biological transparency window to minimize tissue damage (2)[2].
Photochemical Mechanism of Nitrobenzyl Cleavage
The o-nitrobenzyl (ONB) class is the foundational scaffold for photocaging. Both standard ONB and advanced derivatives (like NDBF) operate through a well-established photochemical mechanism initiated by the absorption of light (3)[3].
Upon excitation, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of a primary aci-nitro intermediate (3)[3]. The subsequent decay of this aci-tautomer leads to the formation of cyclic intermediates and hemiacetals, which ultimately dictate the rate-limiting release of the active substrate and a nitroso byproduct (4)[4].
Two-photon excitation and photochemical cleavage pathway of nitrobenzyl-caged molecules.
Quantitative Comparison of Nitrobenzyl Derivatives
A critical limitation of first-generation ONB groups is their poor two-photon action cross-section (
Table 1: Photophysical Properties of Nitrobenzyl-Based Protecting Groups
| Protecting Group | 1P | 2P | 2P Cross-Section ( | Primary Application |
| Standard ONB | 350 | 700 - 740 | 0.01 - 0.1 | General chemical caging |
| MNI | 330 | 720 - 730 | ~0.06 | Glutamate/GABA uncaging |
| NDBF | 325 | 800 | ~0.60 | Thiol/Peptide caging |
(Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data synthesized from[3],[6],[5])
Experimental System Design & Calibration
Successful 2P uncaging requires precise hardware calibration. The foundational tool is a mode-locked Ti:Sapphire laser.
-
Causality of Laser Choice: The non-linear nature of 2P absorption requires extremely high peak photon flux. A continuous-wave laser cannot achieve this without instantly boiling the biological sample. A mode-locked laser delivering femtosecond pulses (~100 fs) at a high repetition rate (~80 MHz) provides the massive peak power needed for excitation while maintaining a low average power to prevent thermal tissue damage (6)[6].
-
Wavelength Tuning: The laser must be tuned to approximately twice the one-photon absorption maximum. For MNI-glutamate, this is 720 nm; for NDBF, it is 800 nm (7)[7].
Self-Validating Protocol: In Vitro Two-Photon Uncaging
To ensure scientific integrity, the following protocol integrates electrophysiological validation to confirm that the photochemical cleavage successfully released the active biological substrate.
Step-by-step self-validating workflow for in vitro two-photon uncaging experiments.
Step-by-Step Methodology
-
Sample Preparation: Bath apply the caged compound (e.g., 0.2 – 1 mM MNI-glutamate or NDBF-peptide) to the acute tissue slice or cell culture. Allow 10–15 minutes for complete tissue penetration and equilibration (8)[8].
-
Laser Calibration: Tune the Ti:Sapphire laser to the optimal 2P wavelength (720 nm for MNI, 800 nm for NDBF). Modulate the power using a Pockels cell to achieve 30–50 mW at the back aperture of the objective. Critical Causality: Higher power increases uncaging yield but risks phototoxicity and membrane rupture; power must be strictly titrated (7)[7].
-
Target Identification: Utilize a secondary imaging laser (e.g., 1075 nm) to visualize the cells (filled with a red fluorescent dye like Alexa-594 via patch pipette). Define the Region of Interest (ROI), such as a single dendritic spine, ensuring the imaging wavelength does not prematurely uncage the compound (8)[8].
-
Two-Photon Irradiation: Deliver a discrete pulse train (typically 0.5 – 5 ms duration) to the designated ROI to induce highly localized photolysis and release the active substrate (7)[7].
-
System Validation: Immediately record whole-cell patch-clamp currents to measure uncaging-evoked Excitatory Postsynaptic Currents (uEPSCs). A successful, self-validating protocol will yield uEPSC kinetics that closely mimic spontaneous miniature EPSCs, proving that the substrate was released in physiological concentrations without damaging the cell membrane (7)[7].
References
- A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups. BenchChem.
- Two-photon uncaging, from neuroscience to m
- Wavelength-Selective One- and Two-Photon Uncaging of GABA. Higley Lab.
- Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. UC Davis.
- Two-Photon Uncaging of Glutam
- Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds.
- Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC - NIH.
- Caged compounds: photorelease technology for control of cellular chemistry and physiology. PMC - NIH.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. OPG [opg.optica.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. higleylab.org [higleylab.org]
light sources for photolysis of caged compounds
Application Note: Precision Photolysis Systems for Caged Compound Uncaging
Abstract
Photolysis of caged compounds ("uncaging") allows researchers to release bioactive molecules (neurotransmitters, nucleotides, ions) with sub-millisecond temporal resolution and sub-micron spatial precision. However, the success of these experiments relies entirely on the correct matching of the light source to the photochemical properties of the caging group. This guide provides a technical framework for selecting light sources (LED vs. Laser), calibrating optical power density, and executing high-fidelity uncaging protocols.
Part 1: Mechanistic Foundations & Source Selection
To control biological chemistry with light, one must understand the Action Cross-Section (
-
One-Photon (1P) Photolysis: A single photon (UV or Blue) provides enough energy to cleave the photolabile bond. This is linear; absorption occurs throughout the light cone.
-
Result: High total release, but poor Z-axis resolution (widefield effect).
-
-
Two-Photon (2P) Photolysis: Two infrared photons must arrive simultaneously (within femtoseconds) to bridge the energy gap. This is non-linear (quadratic).
-
Result: Excitation is confined to a femtoliter focal volume, enabling single-spine precision without activating receptors above/below the plane.
-
Light Source Selection Matrix
| Feature | High-Power LED | Diode Laser (CW/Modulated) | Ti:Sapphire Laser (Pulsed) |
| Primary Mode | Widefield / Whole-cell 1P | Focal / Point-scan 1P | Focal 2P |
| Wavelengths | 365, 385, 405, 470 nm | 355, 375, 405, 473 nm | 690–1040 nm (Tunable) |
| Spatial Resolution | Low (>> 10 µm) | Medium (Diffraction limited XY, poor Z) | High (< 1 µm XY, ~1 µm Z) |
| Temporal Control | µs to ms | µs to ms | fs pulses (80 MHz rep rate) |
| Cost | Low ($) | Medium ( | High ( |
| Best Application | Network activation, bulk loading calibration | Mapping receptor location (2D) | Single-spine mapping, 3D circuits |
Part 2: Strategic Caging Group Selection
The light source must match the absorption maximum (
| Caging Group | Type | Key Application | ||
| MNI-Glutamate | Nitroindoline | ~340–360 nm | 720 nm | Standard for 2P spine mapping. Fast release. |
| RuBi-GABA | Ruthenium | ~450–473 nm | 800 nm | Visible light uncaging. Less scattering deep in tissue. |
| CDNI-Glutamate | Nitroindoline | ~330–350 nm | 720 nm | Higher quantum yield than MNI, good for lower power. |
| DEAC450 | Coumarin | ~450 nm | 900 nm | Allows "Two-Color" experiments (e.g., uncage MNI at 720nm, DEAC at 900nm). |
| DM-Nitrophen | Nitrobenzyl | ~350 nm | 720 nm | Caged Calcium (high affinity before photolysis). |
Part 3: Experimental Workflow Visualization
The following diagram illustrates the critical decision path for designing a photolysis experiment.
Caption: Decision logic for selecting light sources and caging chemistry based on spatial resolution requirements.
Part 4: Protocol - Optical System Calibration (Self-Validating)
Critique of Common Errors: Many papers report "laser intensity set to 30%." This is irreproducible. You must calculate Power Density (mW/µm²) at the sample plane.
Equipment Needed:
-
Slide power meter sensor (e.g., Thorlabs S170C).
-
Fluorescent slide (plastic or high-concentration fluorescein).
-
Stage micrometer.[1]
Step-by-Step Procedure:
-
Back-Aperture Measurement:
-
Remove the objective.
-
Place the power meter sensor directly in the light path.
-
Measure the max power (
) coming from your light source (LED or Laser).
-
-
Transmission Calculation:
-
Spot Size Determination (The "Bleach Test"):
-
Focus on a fluorescent plastic slide.
-
Fire a 100ms pulse at high power.
-
Image the resulting "bleached spot."
-
Measure the diameter (
) in µm. -
Calculate Area (
) = .
-
-
Power Density Calculation:
-
Target for 2P MNI-Glutamate: ~15–20 mW at the sample (for 720nm).
-
Target for 1P RuBi-GABA: ~5–10 mW/mm² (widefield).
-
Part 5: Protocol - Two-Photon Uncaging (Spine Mapping)
Objective: Map functional glutamate receptors on a dendritic spine.
-
Preparation:
-
Prepare brain slices (300 µm).
-
Perfuse with ACSF containing 2.5 mM MNI-Glutamate .
-
Note: Recirculate ACSF (5-10 mL total volume) to conserve expensive compound.
-
Block GABA receptors (Picrotoxin) and Sodium channels (TTX) if isolating synaptic currents.
-
-
Visualization:
-
Fill neuron with Alexa Fluor 594 (20 µM) via patch pipette.
-
Image morphology at 810 nm (MNI does not uncage efficiently at 810 nm).
-
-
Targeting:
-
Select a spine head.
-
Position the uncaging "parking point" 0.5 µm from the spine edge (to mimic synaptic cleft diffusion).
-
-
Uncaging Trigger:
-
Switch Laser wavelength to 720 nm (or use a second laser line).
-
Pulse Duration: 0.5 – 1.0 ms .
-
Power: Start at 10 mW (sample plane) and titrate up.
-
-
Self-Validation (The "Omittance" Control):
-
Test A: Uncage ON the spine -> Record EPSC.
-
Test B: Move spot 2 µm away -> Uncage -> Record EPSC.
-
Result: Test B should be <10% of Test A. If not, your laser alignment is poor or power is too high (causing wide-spread photolysis).
-
Part 6: Protocol - One-Photon LED Uncaging (Network Stimulation)
Objective: Activate a population of neurons expressing GABA receptors using RuBi-GABA.
-
Setup:
-
Mount a 470 nm High-Power LED to the epifluorescence port.
-
Bath apply 10–20 µM RuBi-GABA . (Note: RuBi has high quantum yield, requiring lower concentrations than MNI).
-
-
Baseling:
-
Record spontaneous activity (current clamp) for 2 minutes in dark.
-
-
Stimulation:
-
Deliver a 5 ms light pulse.
-
Wait 10 seconds.
-
Deliver a 50 ms light pulse.
-
-
Troubleshooting "Silence":
-
If no inhibition is seen, check the "Inner Filter Effect." High concentrations of caged compound can absorb all the light at the surface of the bath, preventing it from reaching the cells.
-
Solution: Lower the concentration of RuBi-GABA or use a thinner slice.
-
Part 7: Optical Path Configuration
Caption: Simplified optical path for a two-photon uncaging system showing intensity modulation (Pockels) and steering (Galvos).
References
-
Ellis-Davies, G. C. (2007).[4][5] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4][6][7][8][9][10] Nature Methods, 4(8), 619–628.[4][6] Link
-
Matsuzaki, M., et al. (2001).[11][12] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link
-
Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron, 69(6), 1188–1203. (Demonstrates RuBi-GABA uncaging). Link
-
Zucker, R. M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery.[13] Current Protocols in Neuroscience. Link
-
Kramer, R. H., et al. (2009). New photochemical tools for controlling neuronal activity.[14] Current Opinion in Neurobiology, 19(5), 544-552. Link
Sources
- 1. wjec.co.uk [wjec.co.uk]
- 2. Calibrating excitation light fluxes for quantitative light microscopy in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microscopist.co.uk [microscopist.co.uk]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ellisdavieslab - caged compounds [sites.google.com]
- 9. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RuBi-GABA | CAS:1028141-88-9 | Caged GABA; excitable by visible wavelength | High Purity | Manufacturer BioCrick [biocrick.com]
Spatially and Temporally Controlled Substrate Release with Light: An Application Guide
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
The ability to precisely control the release of bioactive molecules in both space and time is a cornerstone of modern biological research and a critical component in the development of next-generation therapeutics. Light, as an external stimulus, offers an unparalleled level of precision for triggering substrate release. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving spatiotemporal control of substrate release using light. We delve into the core technology of photolabile protecting groups (PPGs), also known as photocages, detailing their mechanisms, design considerations, and applications. Detailed experimental protocols for the synthesis, characterization, and application of photocaged compounds are provided, along with troubleshooting strategies and a comparative analysis of different photocaging systems.
Introduction: The Power of Light in Biological Control
Many biological processes are orchestrated with exquisite spatial and temporal precision.[1] To dissect these complex systems and to develop targeted therapies, tools that can mimic this level of control are indispensable. Light, as a non-invasive and highly directable stimulus, has emerged as a powerful tool for manipulating biological systems.[1][2][3] Unlike chemical inducers that diffuse broadly and often lack precise temporal control, light can be delivered to specific cells, subcellular compartments, or even individual synapses with micrometer-scale accuracy and on a millisecond timescale.[4][5] This spatiotemporal control is achieved through the use of photolabile protecting groups (PPGs), or "photocages," which are chemical moieties that render a bioactive molecule inert until cleaved by light.[1][6][7][8] Upon illumination at a specific wavelength, the PPG is removed, releasing the active substrate and initiating a biological response.[6] This "uncaging" process allows for on-demand activation of a wide range of molecules, including neurotransmitters, second messengers, signaling lipids, proteins, and therapeutic drugs.[1][2][5][9]
The applications of this technology are vast and continue to expand. In neuroscience, photocaged glutamate is used to map neural circuits with high precision.[5][10] In cell biology, light-activated signaling molecules are employed to study dynamic cellular processes like cell migration and division.[1] In drug development, photocaging offers a promising strategy to reduce off-target toxicity by ensuring that a drug is only activated at the site of disease.[2][3][9] This guide will provide the foundational knowledge and practical protocols necessary to harness the power of light for controlled substrate release in your research.
Fundamental Principles: The Chemistry of Photocages
The core of light-controlled substrate release lies in the chemistry of photolabile protecting groups. A successful photocaging strategy hinges on several key principles:
-
Efficient Masking: The photocage must effectively block the biological activity of the substrate in its "caged" form.[6]
-
Photochemical Release: The caged compound must be stable in the dark but efficiently release the active substrate upon illumination with light of a specific wavelength.
-
Biocompatibility: The photocage, the caged compound, and the photolysis byproducts should be non-toxic and not interfere with the biological system under investigation.[6][11]
-
Wavelength Specificity: Ideally, the photocage should be activated by longer wavelengths of light (visible or near-infrared) to minimize phototoxicity and enhance tissue penetration.[1][12]
Major Classes of Photolabile Protecting Groups
A variety of chemical scaffolds have been developed as PPGs, each with distinct photophysical properties. The choice of PPG depends on the specific application, the nature of the substrate, and the desired wavelength of activation.
-
o-Nitrobenzyl (ONB) Derivatives: This is one of the most widely used classes of PPGs.[7][11][13] Upon UV light absorption (typically around 350 nm), the ONB group undergoes an intramolecular rearrangement, leading to the release of the substrate.[11] Modifications to the ONB core have been made to shift the absorption to longer wavelengths and improve release kinetics.
-
Coumarin-Based Cages: Coumarin derivatives offer several advantages, including higher extinction coefficients and quantum yields compared to ONB cages.[1][8][13] They are often activated by longer UV or visible light wavelengths.[1] The photophysical properties of coumarins can be readily tuned through chemical modifications.[8]
-
Quinoline-Based Cages: These PPGs are known for their clean photochemistry and efficient release of substrates. They can be designed to be sensitive to a range of wavelengths, including those in the visible spectrum.
-
Benzoin and Phenacyl PPGs: These carbonyl-based PPGs are another important class, often used for protecting carboxylates, phosphates, and sulfonates.[7] Their cleavage mechanism involves a photoenolization step.[7]
The Mechanism of Photocleavage
The fundamental process of "uncaging" involves the absorption of a photon by the PPG, which promotes the molecule to an excited electronic state. In this excited state, a chemical reaction occurs that breaks the covalent bond between the PPG and the substrate, liberating the active molecule.
Diagram: General Mechanism of Photocleavage
Caption: Visualization of excitation volumes in 1PE versus 2PE.
Experimental Protocols and Methodologies
This section provides detailed protocols for the key steps involved in using photocaged compounds for controlled substrate release.
Protocol: Synthesis of a Photocaged Compound (General Example)
The synthesis of a photocaged compound typically involves the reaction of a photolabile protecting group precursor with the substrate of interest. The following is a generalized protocol for caging a primary amine-containing substrate with an o-nitrobenzyl-based PPG.
Materials:
-
Substrate containing a primary amine
-
o-Nitrobenzyl chloroformate (or other activated ONB derivative)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution (typically 1.1-1.5 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the o-nitrobenzyl chloroformate (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure photocaged compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Note: This is a general protocol and may require optimization for specific substrates and PPGs. Always consult the relevant literature for detailed synthetic procedures. For example, the synthesis of a photocaged doxorubicin carbamate has been described in detail. [2]
Protocol: Characterization of Photocaged Compounds
Before use in biological experiments, it is crucial to characterize the photophysical properties of the synthesized photocaged compound.
Materials:
-
UV-Vis spectrophotometer
-
Fluorometer (if the PPG or substrate is fluorescent)
-
Light source with a specific wavelength for photolysis (e.g., laser, LED)
-
Quartz cuvettes
-
HPLC system for quantifying release
Procedure:
-
UV-Vis Spectroscopy:
-
Prepare a solution of the photocaged compound in a suitable solvent (e.g., PBS, methanol).
-
Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λmax). This will be the optimal wavelength for uncaging.
-
-
Photolysis and Release Kinetics:
-
Prepare a solution of the photocaged compound in a quartz cuvette.
-
Irradiate the sample with the light source at the determined λmax for specific time intervals. [12] * After each irradiation period, analyze an aliquot of the solution by HPLC to quantify the amount of released substrate and remaining caged compound. [2] * Plot the concentration of the released substrate as a function of irradiation time to determine the release kinetics.
-
-
Quantum Yield Determination:
-
The quantum yield (Φ) of uncaging is a measure of the efficiency of the photorelease process. It is determined by comparing the rate of photolysis of the caged compound to that of a known actinometer under identical irradiation conditions.
-
Protocol: Light-Mediated Substrate Release in Cell Culture
This protocol outlines a general procedure for performing a light-activated substrate release experiment in a cell culture setting.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Photocaged compound
-
Cell culture medium
-
Light source coupled to a microscope (e.g., epifluorescence lamp with appropriate filters, laser scanning confocal microscope)
-
Imaging system to monitor the biological response
Procedure:
-
Cell Plating and Loading:
-
Plate the cells on a suitable imaging substrate and allow them to adhere.
-
Prepare a stock solution of the photocaged compound in a biocompatible solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
Incubate the cells with the medium containing the photocaged compound for a sufficient time to allow for cellular uptake or interaction.
-
Wash the cells with fresh medium to remove any excess extracellular caged compound.
-
-
Light Delivery and Uncaging:
-
Mount the cell culture dish on the microscope stage.
-
Identify the target cell or region of interest for substrate release.
-
Use the microscope's light source to deliver a controlled dose of light at the appropriate wavelength to the target area. The duration and intensity of the light exposure should be optimized to achieve the desired level of substrate release while minimizing phototoxicity.
-
-
Monitoring the Biological Response:
-
Simultaneously or immediately after light stimulation, acquire images or electrophysiological recordings to monitor the cellular response to the released substrate. This could involve measuring changes in intracellular calcium concentration, protein localization, gene expression, or cell morphology.
-
-
Control Experiments:
-
Dark Control: Perform the entire experiment without light stimulation to ensure that the caged compound itself does not have any biological activity.
-
Light Control: Irradiate cells that have not been loaded with the caged compound to control for any effects of the light itself.
-
Byproduct Control: If possible, treat the cells with the expected photochemical byproducts to ensure they do not elicit a biological response.
-
Diagram: Experimental Workflow for Light-Mediated Substrate Release in Cells
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocaged permeability: a new strategy for controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Spatial and temporal control of protein secretion with light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. chembites.org [chembites.org]
- 9. Light-controlled release of caged doxorubicin from folate receptor-targeting PAMAM dendrimer nanoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in light-responsive on-demand drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Photopharmacology in Neuroscience – Caged Amino Acids for Sub-Micron Synaptic Interrogation
Introduction & Mechanistic Rationale
The advent of photopharmacology has revolutionized the study of synaptic transmission and neural circuitry. Historically, the application of neurotransmitters via iontophoresis or pressure ejection ("puffing") was limited by diffusion kinetics, preventing researchers from mimicking the spatiotemporal precision of endogenous synaptic vesicle release[1].
"Caged" amino acids—neurotransmitters rendered biologically inert by the covalent attachment of a photolabile protecting group—overcome this barrier[2]. By utilizing two-photon (2P) excitation, researchers can restrict the photolysis volume to a femtoliter-scale point spread function[2]. This non-linear excitation ensures that neurotransmitters like glutamate or GABA are released exclusively at the focal point (e.g., a single dendritic spine), achieving sub-micron spatial resolution and sub-millisecond temporal precision[2],[3].
Compound Selection Guide
Selecting the correct caged compound is critical. While MNI-glutamate remains the gold standard for 2P excitatory mapping, it exhibits competitive antagonism at GABA-A receptors at the millimolar concentrations required for uncaging[2],[4],[5]. Newer inorganic ruthenium-bipyridine (RuBi) compounds offer higher quantum yields and extinction coefficients, allowing them to be used at lower concentrations (e.g., 300 μM) to minimize off-target receptor blockade[6],[7].
Table 1: Quantitative Properties of Key Caged Neurotransmitters
| Caged Compound | Target Receptor | Optimal 2P Wavelength | Quantum Yield (Φ) | Primary Off-Target Effects |
| MNI-Glutamate | AMPA / NMDA | 720 nm | 0.065–0.085 | Strong GABA-A antagonism at >2 mM[2],[4] |
| RuBi-Glutamate | AMPA / NMDA | 800 nm | ~0.13 | Minimal at working conc. (300 μM)[6],[7] |
| RuBi-GABA | GABA-A / GABA-B | 800 nm | ~0.13 | Minimal at working conc. (300 μM)[1],[7] |
| bis-CNB-GABA | GABA-A / GABA-B | 720 nm | 0.15 | Minimal (IC50 > 2.5 mM)[8],[9] |
Experimental Workflow for Two-Photon Uncaging
Workflow for two-photon uncaging and electrophysiological recording.
Protocol 1: Single-Spine Structural and Functional LTP Induction
Objective: To induce input-specific Long-Term Potentiation (LTP) and structural spine enlargement (sLTP) using 2P uncaging of MNI-Glutamate on rodent hippocampal CA1 pyramidal neurons[4],[10].
Reagents & Setup
-
Artificial Cerebrospinal Fluid (ACSF): 0 mM Mg²⁺, 2 mM Ca²⁺, 1 μM Tetrodotoxin (TTX)[4],[10].
-
Internal Solution: Standard K-gluconate based solution supplemented with a morphological dye (e.g., Alexa Fluor 594, 50 μM)[11],[7].
-
Hardware: Ti:Sapphire pulsed laser tuned to 720 nm for photolysis[4],[10].
Step-by-Step Methodology
-
Preparation of the Uncaging Bath:
-
Action: Dissolve MNI-Glutamate directly into the recirculating ACSF to a final concentration of 2.5 mM. Protect the reservoir from ambient white light[10].
-
Causality: MNI-Glutamate is highly stable at physiological pH but can be slowly photolyzed by ambient fluorescent room lights[2],[10]. The high 2.5 mM concentration is required to ensure that the small femtoliter focal volume captures enough precursor to mimic a synaptic vesicle's glutamate quantum[2],[4].
-
-
Electrophysiological Isolation:
-
Action: Perfuse the slice with 0 mM Mg²⁺ and 1 μM TTX ACSF[4].
-
Causality: TTX blocks voltage-gated sodium channels, eliminating spontaneous network action potentials that would contaminate single-spine EPSC recordings[4]. The omission of Mg²⁺ removes the voltage-dependent block of NMDA receptors. This allows Ca²⁺ influx upon glutamate binding without requiring the researcher to manually depolarize the postsynaptic cell via the patch pipette, creating a more physiological, isolated synaptic event[4].
-
-
Targeting the Dendritic Spine:
-
Action: Obtain a whole-cell patch configuration and allow 10-15 minutes for the Alexa Fluor dye to diffuse into the dendritic arbor. Park the 720 nm uncaging laser ~0.5 μm away from the target spine head, in the direction away from the parent dendrite[10].
-
Causality: Positioning the beam slightly away from the spine head prevents direct phototoxicity or thermal damage to the spine membrane during high-frequency laser pulsing[4],[10].
-
-
LTP Induction Protocol:
-
Action: Deliver a train of 30 to 60 laser pulses (1–2 ms duration, 6–10 mW power at the objective) at a frequency of 0.5 to 2 Hz[4].
-
Causality: This specific frequency mimics endogenous theta-burst stimulation. The temporal summation of NMDAR-mediated Ca²⁺ transients activates Calmodulin-dependent protein kinase II (CaMKII), driving both actin polymerization (structural enlargement) and AMPA receptor exocytosis (functional potentiation)[4].
-
-
Validation (Self-Validating System):
Molecular pathway of glutamate-uncaging-induced Long-Term Potentiation (LTP).
Protocol 2: High-Resolution Inhibitory Synapse Mapping
Objective: To map the spatial distribution of functional GABA-A receptors along dendritic shafts and spines using 2P uncaging of RuBi-GABA[1],[3].
Reagents & Setup
-
Hardware: Ti:Sapphire pulsed laser tuned to 800 nm[3].
Step-by-Step Methodology
-
Bath Application of RuBi-GABA:
-
Action: Perfuse the slice with ACSF containing 300 μM RuBi-GABA[3].
-
Causality: Unlike UV-sensitive nitroindoline cages (which require ~2.5 mM), the ruthenium-bipyridine core of RuBi-GABA has a high two-photon cross-section and quantum yield (~0.13)[6],[7]. Using a lower concentration of 300 μM prevents the cage itself from acting as a competitive antagonist at the GABA-A receptor, ensuring endogenous inhibitory tone is preserved[6],[7].
-
-
Laser Tuning and Dual-Color Considerations:
-
Action: Tune the uncaging laser to 800 nm[3].
-
Causality: 800 nm is optimal for the RuBi core[4],[7]. Furthermore, because 800 nm is significantly red-shifted from the 720 nm peak of MNI-compounds, this setup can be adapted for two-color multiplexing (e.g., uncaging MNI-Glutamate at 720 nm and RuBi-GABA at 800 nm) to study excitatory/inhibitory integration[4].
-
-
Grid Mapping of Inhibitory Synapses:
-
Action: Using ScanImage or equivalent software, generate a grid of uncaging points with a 1.5 μm spacing along the X and Y axes of the target dendrite. Stimulate each point sequentially every 2 seconds[3].
-
Causality: The spatial resolution of 2P RuBi-GABA uncaging is highly restricted (~2 μm axial/lateral resolution)[3]. A 1.5 μm grid ensures that the focal volume overlaps with highly localized GABAergic synapses without causing receptor desensitization between adjacent pulses[3].
-
-
Validation (Self-Validating System):
-
Recordings should yield outward currents (if holding at 0 mV) or inward currents (if holding at -70 mV with high intracellular Cl⁻). A lateral shift of the laser by just 2 μm from a responsive "hotspot" should practically abolish the uncaging-evoked IPSC, validating the sub-micron precision of the map[3].
-
References
-
[2] Two-Photon Uncaging of Glutamate – Frontiers in Synaptic Neuroscience.
-
[4] Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines – Neuromethods / Springer.
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[1] Photorelease of GABA with Visible Light Using an Inorganic Caging Group – Frontiers in Neural Circuits / PMC.
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[6] RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines – Frontiers in Neural Circuits / PMC.
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[8] Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties – ACS Chemical Neuroscience / PMC.
-
[7] RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines – Frontiers in Neural Circuits.
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[5] A chemist and biologist talk to each other about caged neurotransmitters – Beilstein Journal of Organic Chemistry.
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[10] Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging – STAR Protocols (Cell Press).
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[9] Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties – ACS Chemical Neuroscience.
-
[3] Ultrastructural, Molecular and Functional Mapping of GABAergic Synapses on Dendritic Spines and Shafts of Neocortical Pyramidal Neurons – Cerebral Cortex (Oxford Academic).
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Application Notes & Protocols for In Situ Photolysis Experimental Setup
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In situ photolysis is a powerful technique that utilizes light to initiate and control chemical reactions in real-time within an analytical instrument. This approach provides unparalleled insights into reaction kinetics, mechanisms, and the identification of transient intermediates. This guide offers a comprehensive overview of the principles, experimental design, and practical considerations for establishing a robust in situ photolysis setup. We will delve into the critical components, including light sources, reaction vessels, and in situ monitoring technologies, with a focus on providing actionable protocols and field-proven insights for applications in organic synthesis, drug development, and materials science.
Introduction: The Power of Light in Real-Time Reaction Analysis
Photochemistry, the study of the chemical effects of light, offers unique pathways to access high-energy intermediates and execute transformations that are often inaccessible through thermal methods.[1] The fundamental principle, governed by the Grotthuss–Draper law, states that light must be absorbed by a substance for a photochemical reaction to occur.[1][2] In situ photolysis harnesses this principle by directly irradiating a sample while it is being monitored by a spectroscopic technique. This allows for the direct observation of photochemical processes as they happen, providing a dynamic understanding of the reaction landscape.
The ability to control reactions with spatial and temporal precision using light is particularly advantageous in drug development and complex organic synthesis.[3][4] Photolabile protecting groups (PPGs), for instance, are chemical moieties that can be cleaved from a molecule upon irradiation, allowing for the controlled release of a bioactive compound at a specific time and location.[3][5]
This guide will walk you through the essential components and considerations for building a versatile and reliable in situ photolysis system.
Core Components of an In Situ Photolysis Setup
A successful in situ photolysis experiment hinges on the careful selection and integration of three primary components: the light source, the reaction vessel, and the in situ monitoring system.
The Light Source: Your Reaction's Ignition
The choice of light source is paramount as it dictates the wavelength and intensity of photons delivered to your sample.[1][6] The ideal wavelength corresponds to an electronic transition in the reactant, maximizing the efficiency of photoexcitation.[1]
| Light Source | Typical Wavelengths (nm) | Advantages | Disadvantages |
| Mercury-Vapor Lamps | 254 (low pressure), broader spectrum (medium/high pressure) | High intensity, well-established | Polychromatic output may require filters, generate significant heat |
| Light Emitting Diodes (LEDs) | 365, 395, 420, 455, and others | Excellent monochromaticity, low heat output, long lifespan, energy efficient | Lower power than some lamps, fixed wavelength per LED |
| Lasers (e.g., Nd:YAG) | 266, 355, 532, 1064 | High intensity, highly monochromatic, pulsed capabilities for time-resolved studies | Higher cost, complex setup |
| Xenon Arc Lamps | Broad spectrum (UV-Vis-IR) | Continuous spectrum similar to sunlight | Polychromatic, requires filters for wavelength selection |
Expert Insight: For most applications involving common PPGs, high-power LEDs offer an excellent balance of monochromaticity, stability, and ease of use.[7][8] Their "cool" light output minimizes thermal side reactions, a critical factor for sensitive biological samples.[7]
The Reaction Vessel: Containing the Chemistry
The reaction vessel must be transparent to the chosen wavelength of light to ensure efficient irradiation of the sample.
-
Quartz: The material of choice for most UV photolysis experiments due to its high transparency deep into the UV region (below 200 nm).
-
Borosilicate Glass (Pyrex): Suitable for visible light photolysis, but it absorbs a significant portion of UV radiation below 300 nm.
For in situ NMR experiments, specialized quartz NMR tubes are often used. Some setups employ a fiber optic cable inserted into the NMR tube to deliver light directly to the sample.[9] An alternative approach utilizes a sandblasted NMR tube that acts as a light guide, illuminating the sample from the outside.[10][11]
In Situ Monitoring Techniques: Observing the Transformation
The ability to monitor the reaction in real-time is the cornerstone of the in situ approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PhotoNMR allows for the detailed structural characterization of reactants, intermediates, and products over time.[9][10][12][13] This is particularly powerful for mechanistic studies and kinetic analysis.
-
Mass Spectrometry (MS): Coupling a photoreactor to an electrospray ionization mass spectrometer enables the on-line monitoring of reaction progress and the identification of transient species.[14]
-
UV-Vis Spectroscopy: Useful for tracking changes in the concentration of chromophoric species. Flash photolysis is a time-resolved absorption spectroscopy technique used to study short-lived excited states and reaction intermediates.[15][16][17][18]
-
Infrared (IR) Spectroscopy: Can be used to monitor changes in functional groups during a reaction.[19]
Experimental Workflow and Protocols
The following sections provide a generalized workflow and specific protocols for setting up an in situ photolysis experiment.
General Experimental Workflow
The logical flow of an in situ photolysis experiment is crucial for obtaining reproducible and meaningful data.
Caption: Generalized workflow for an in situ photolysis experiment.
Protocol 1: In Situ NMR Photolysis Setup
This protocol outlines the setup for monitoring a photochemical reaction inside an NMR spectrometer.
Materials:
-
NMR spectrometer
-
High-power LED light source with corresponding wavelength for the reaction
-
Fiber optic cable or NMRtorch™ setup[11]
-
Quartz NMR tube
-
Coaxial insert (if using a fiber optic)
-
Reactants and appropriate deuterated solvent
Procedure:
-
Sample Preparation: Prepare the reaction mixture in the quartz NMR tube using the appropriate deuterated solvent. Ensure the concentration is suitable for NMR analysis.
-
System Assembly:
-
Spectrometer Setup: Insert the NMR tube assembly into the NMR magnet. Tune and lock the spectrometer as per standard procedures.
-
Initial Spectrum: Acquire a baseline spectrum of the reaction mixture before irradiation (t=0).
-
Initiate Photolysis: Turn on the LED light source. The light can be delivered continuously or in pulses, depending on the experimental design.
-
Time-Resolved Data Acquisition: Acquire a series of NMR spectra at regular intervals during the irradiation to monitor the disappearance of starting materials and the appearance of products and intermediates.
-
Data Processing and Analysis: Process the acquired spectra to determine the concentrations of the different species over time. This data can then be used to calculate reaction kinetics.
Protocol 2: Quantum Yield Determination via Actinometry
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction.[20][21] It is defined as the number of molecules reacted divided by the number of photons absorbed.[20] Ferrioxalate actinometry is a common method for determining the photon flux of a light source.[6][22]
Materials:
-
Potassium ferrioxalate solution
-
Phenanthroline solution
-
Buffer solution
-
UV-Vis spectrophotometer
-
The same reaction vessel and light source used for the main experiment
Procedure:
-
Prepare Actinometer Solution: Prepare a solution of potassium ferrioxalate. This solution is light-sensitive and should be handled in a dark room.
-
Irradiate Actinometer: Fill the reaction vessel with the ferrioxalate solution and irradiate it with the light source for a known period.
-
Develop the Complex: After irradiation, take an aliquot of the solution and add the phenanthroline solution and buffer. The phenanthroline complexes with the Fe(II) ions produced during photolysis, forming a colored complex.
-
Measure Absorbance: Measure the absorbance of the colored complex at its λmax (typically around 510 nm) using a UV-Vis spectrophotometer.
-
Calculate Photon Flux: Using the known quantum yield of the ferrioxalate actinometer and the measured absorbance, calculate the number of photons that entered the sample per unit time.
-
Calculate Reaction Quantum Yield: Irradiate your actual reaction mixture under the same conditions and for a known time. Quantify the amount of product formed or reactant consumed. The quantum yield of your reaction can then be calculated using the following equation:
Φ_reaction = (moles of product formed) / (moles of photons absorbed)
Safety Considerations
Working with UV light sources poses potential health risks. It is imperative to adhere to strict safety protocols.[23][24]
-
Eye and Skin Protection: Never look directly at a UV light source.[23][25] Always wear UV-blocking safety glasses or a full-face shield.[26][27] Cover all exposed skin with a lab coat and gloves.[26][27]
-
Enclosure: Whenever possible, enclose the beam path to prevent stray reflections.[23][25]
-
Warning Signs: Post clear warning signs at the entrance to any area where UV sources are in use.[23][25]
-
Ozone Production: High-energy UV light can generate ozone.[26] Ensure adequate ventilation in the laboratory.[24]
Caption: Key safety considerations for working with UV light sources.
Conclusion
In situ photolysis is a dynamic and informative technique that provides a window into the real-time progress of photochemical reactions. By carefully selecting the appropriate light source, reaction vessel, and monitoring technique, researchers can gain deep insights into reaction mechanisms, kinetics, and the formation of transient species. The protocols and guidelines presented here provide a solid foundation for establishing a safe and effective in situ photolysis setup, empowering researchers in drug development, organic synthesis, and beyond to harness the power of light in their investigations.
References
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Photolabile protecting group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Photochemistry - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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LIGHT SOURCE IN PHOTO CHEMISTRY. (2017, April 29). SlideShare. [Link]
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Evaluating Light Sources in Photochemistry. (n.d.). HepatoChem. Retrieved March 7, 2026, from [Link]
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An Analysis of LED Light Sources Commonly Used in Photochemical Experiments. (2022, January 5). Perfectlight Technology. [Link]
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Photocatalytic Reactor For Wastewater Treatment. (2024, September 11). LinkedIn. [Link]
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Calculating photolysis rates and estimating photolysis lifetimes. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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Experimental setup for diffuse reflectance laser flash photolysis... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Practical Exercises in Physical Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
- Development of an in Situ NMR Photoreactor To Study Environmental Photochemistry. (2016). Analytical Chemistry, 88(11), 6049–6056.
- Photolabile protecting groups and linkers. (2002). Journal of the Chemical Society, Perkin Transactions 1, (2), 165–184.
- Design and Investigation of a Photocatalytic Setup for Efficient Biotransformations Within Recombinant Cyanobacteria in Continuous Flow. (2021). ChemSusChem, 14(15), 3042–3049.
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An Introduction to Flash Photolysis using the LP980 Spectrometer. (n.d.). Edinburgh Instruments. Retrieved March 7, 2026, from [Link]
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Experimental setup for the laser flash photolysis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Quantum yield - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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How to choose LED light source for photochemical reactor? (2025, July 30). Shanghai 3S Technology. [Link]
- An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. (2023). Molecules, 28(8), 3346.
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An Introduction to Flash Photolysis using the LP980 Spectrometer. (2016, July 15). Edinburgh Instruments. [Link]
- A spectroscopic method for monitoring photochemical reactions in the gas phase. (2022). MethodsX, 9, 101831.
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What Is the Quantum Yield of a Photolysis Reaction? (2025, December 3). Pollution. [Link]
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Principles of flash photolysis - pre-lab. (2016, September 17). YouTube. [Link]
- Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. (1996). The Journal of Physical Chemistry, 100(9), 3682–3688.
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Key requirements for photocatalysts and reactor architectures toward large-scale hydrogen generation. (2025, September 12). Science Exploration. [Link]
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Development of a High-Power, Laser based Setup for In-Situ Illuminated NMR-Spectroscopy. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
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Design, Building and Performance of a New Photocatalytic Reactor Using TiO2-Coated Rings Synthesized by Plasma Electrolytic Oxidation. (2025, April 3). SCIEPublish. [Link]
- Recent Advances in Photocatalytic Reactor Design and Process Optimization for Effluent Tre
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photoNMR Accessory. (n.d.). Shared Instrumentation Facility. Retrieved March 7, 2026, from [Link]
- Sample illumination device facilitates in situ light-coupled NMR spectroscopy without fibre optics. (2022).
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Development of an in Situ NMR Photoreactor To Study Environmental Photochemistry | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Flash photolysis–HPLC method applied to the study of photodegradation reactions. (1992). Chemosphere, 25(12), 1905–1912.
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What safety equipment should I prepare for the experiment using 254nm-wavelength UV lamp? (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Guidelines for Working with Ultraviolet Light Sources. (2020, October). KAUST Health & Safety. [Link]
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Safety Considerations for Ultraviolet Radiation in the Laboratory. (2014, April 7). AZoM.com. [Link]
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(A) Schematic of the experimental setup for in situ absorption... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Occupational Safety: UV Light Guidelines. (2021, August 9). University of Louisville. [Link]
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Experimental setup for the photolysis tests. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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- In Situ ATR-IR Spectroscopy for the Degradation of Acetaminophen on WO3–AgCl Photocatalysts. (2024). The Journal of Physical Chemistry C.
- A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. (2023).
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Application Notes & Protocols: A Guide to Delivery Methods for Caged Compounds in Biological Tissue
Introduction: The Power of Precision in Biological Inquiry
Caged compounds are indispensable tools in modern biology, offering unparalleled spatiotemporal control over the release of bioactive molecules.[1][2][3][4] These light-sensitive probes keep a molecule of interest inert until a flash of light cleaves the "cage," releasing the active compound precisely where and when it is needed.[1][2][3] This ability to control cellular chemistry on demand allows researchers to dissect complex biological processes with a level of precision that is not achievable through traditional methods.[1][5]
The effectiveness of any experiment using caged compounds, however, is fundamentally dependent on their successful delivery into the target biological tissue. The choice of delivery method is a critical experimental parameter that can significantly impact the outcome and interpretation of results. This guide provides an in-depth overview of the most common and effective delivery methods for caged compounds, offering detailed protocols and insights to help researchers make informed decisions for their specific applications.
Choosing Your Delivery Strategy: A Logic-Based Approach
The selection of an appropriate delivery method is not a one-size-fits-all decision. It requires careful consideration of several factors, including the type of biological preparation (e.g., cell culture, tissue slice, in vivo model), the properties of the caged compound, and the desired spatial and temporal resolution of the experiment.
Caption: Decision tree for selecting a caged compound delivery method.
Microinjection: Precision at the Single-Cell Level
Microinjection is a powerful technique that allows for the direct delivery of a known quantity of a caged compound into a single cell.[6] This method offers the highest level of precision, making it ideal for studies where the concentration of the uncaged molecule needs to be carefully controlled within a specific cell.[6]
Causality Behind the Choice: Choose microinjection when your experimental question demands precise control over the intracellular concentration of the caged compound in a single, targeted cell. It is particularly well-suited for studies of cellular dynamics in individual cells within a larger population.
Protocol: Semiautomated Microinjection of Caged Compounds into Adherent Cells
This protocol is adapted for a semiautomated microinjection system, such as the Eppendorf FemtoJet.[6]
Materials:
-
Caged compound solution (dissolved in appropriate injection buffer, e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4)
-
FemtoTips or equivalent microinjection capillaries
-
Microinjector (e.g., Eppendorf FemtoJet)
-
Micromanipulator (e.g., Eppendorf InjectMan)
-
Inverted microscope with DIC optics
-
Cell culture dish with adherent cells
Procedure:
-
Preparation of Caged Compound Solution:
-
Dissolve the caged compound to the desired final concentration in the injection buffer.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for at least 10 minutes to pellet any particulates.
-
Carefully transfer the supernatant to a new, sterile microcentrifuge tube.
-
-
Loading the Microinjection Capillary:
-
Back-load the microinjection capillary with 1-2 µL of the prepared caged compound solution using a microloader pipette tip.
-
-
Setting up the Microinjection System:
-
Mount the loaded capillary into the microinjector holder.
-
Calibrate the micromanipulator according to the manufacturer's instructions.
-
Set the injection pressure (Pi), injection time (ti), and compensation pressure (Pc) on the microinjector. Typical starting parameters are Pi = 50-100 hPa, ti = 0.1-0.5 s, and Pc = 20-40 hPa. These will need to be optimized for your specific cell type and caged compound.
-
-
Microinjection:
-
Place the cell culture dish on the microscope stage.
-
Using the micromanipulator, bring the tip of the capillary into the same focal plane as the target cells.
-
Position the tip just above the cell to be injected.
-
Gently lower the capillary to penetrate the cell membrane. The semiautomated system will inject the solution upon cell entry.
-
Retract the capillary and move to the next target cell.
-
-
Post-Injection Incubation and Uncaging:
-
After injection, return the cells to the incubator for a recovery period (typically 30-60 minutes).
-
Proceed with the uncaging experiment by irradiating the injected cells with the appropriate wavelength of light.
-
Self-Validation:
-
Include a fluorescent dye (e.g., FITC-dextran) in the injection solution to visually confirm successful injection.
-
Monitor cell morphology and viability post-injection to ensure the procedure is not causing excessive damage.
Electroporation: Versatile Delivery to Cell Populations
Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of caged compounds from the surrounding medium.[7][8] This technique is highly versatile and can be used for a wide range of cell types, including those that are difficult to transfect by other means.[7][9]
Causality Behind the Choice: Electroporation is the method of choice when you need to deliver caged compounds to a population of cells, either in suspension or in tissue. It is particularly useful for in vivo applications and for transfecting primary neurons.[7][10][11]
Protocol: In Utero Electroporation for Delivery to the Developing Brain
This protocol is a specialized application of electroporation for delivering caged compounds to neurons in the developing embryonic brain, adapted from established methods.[10]
Materials:
-
Caged compound solution (in sterile PBS or appropriate buffer)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
Square-wave pulse generator (e.g., BTX ECM830)
-
Tweezer-style electrodes
-
Pulled glass micropipette
Procedure:
-
Animal Preparation:
-
Anesthetize a timed-pregnant mouse (e.g., E15) according to approved animal care protocols.
-
Make a midline abdominal incision to expose the uterine horns.
-
-
Injection of Caged Compound:
-
Carefully inject 1-2 µL of the caged compound solution into the lateral ventricle of an embryo using a pulled glass micropipette. A small amount of a non-toxic dye (e.g., Fast Green) can be included to visualize the injection.
-
-
Electroporation:
-
Position the tweezer-style electrodes on either side of the embryo's head, targeting the desired brain region.
-
Deliver a series of square-wave pulses (e.g., 5 pulses of 40V for 50 ms with 950 ms intervals).[10] The optimal parameters will need to be determined empirically.
-
-
Post-Surgical Care and Tissue Processing:
-
Return the uterus to the abdominal cavity and suture the incision.
-
Allow the embryo to develop to the desired age.
-
The brain can then be dissected and prepared for tissue slicing and uncaging experiments.
-
Self-Validation:
-
Co-electroporate a plasmid encoding a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Perform immunohistochemistry to confirm the expression of the fluorescent reporter in the target cell population.
Lipofection: A Gentle Approach for Cell Cultures
Lipofection involves the use of cationic lipids to form complexes with the caged compound, which are then taken up by cells via endocytosis.[12][13] This method is generally less harsh on cells than electroporation and is widely used for delivering nucleic acids and small molecules to cultured cells.[12][13][14]
Causality Behind the Choice: Opt for lipofection when working with cultured cells, especially when high transfection efficiency and cell viability are critical. It is a straightforward and reproducible method for delivering caged compounds to a large population of cells.
Protocol: Lipofection of Caged Compounds into Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell line and caged compound using a reagent like Lipofectamine 2000.[14]
Materials:
-
Caged compound
-
Cationic lipid transfection reagent (e.g., Lipofectamine 2000)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Adherent cells in culture
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.
-
-
Preparation of Caged Compound-Lipid Complexes:
-
In one tube, dilute the caged compound in reduced-serum medium.
-
In a separate tube, dilute the lipofection reagent in reduced-serum medium. Incubate for 5 minutes at room temperature.
-
Combine the diluted caged compound and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the caged compound-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Uncaging:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
The medium can then be replaced with fresh culture medium.
-
Allow the cells to recover for 24-48 hours before proceeding with the uncaging experiment.
-
Self-Validation:
-
Use a caged fluorescent molecule to quantify transfection efficiency via flow cytometry or fluorescence microscopy.
-
Perform a cell viability assay (e.g., MTT or resazurin assay) to assess the cytotoxicity of the transfection process.[15][16][17]
Emerging and Specialized Delivery Methods
Beyond these core techniques, several other methods offer unique advantages for specific applications.
-
Cell-Penetrating Peptides (CPPs): These short peptides can be conjugated to caged compounds to facilitate their entry into cells.[18][19][20][21][22] CPPs can be particularly useful for in vivo delivery and for targeting specific cell types.[19][20]
-
Photoporation: This technique uses a focused laser beam to create transient pores in the cell membrane, allowing for highly localized delivery of caged compounds.[23]
-
Caged Nanoparticles: Encapsulating caged compounds within nanoparticles can improve their stability, solubility, and delivery to target tissues.[24][25][26]
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- 10. In Utero Electroporated Neurons for Medium-Throughput Screening of Compounds Regulating Neuron Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection into Mouse/Rat Brain by Electroporation | Application · Literature | Nepa Gene Co., Ltd. [nepagene.jp]
- 12. Lipofection Technology - Principle, Work & Use [ozbiosciences.com]
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- 16. Cell Viability Guide | How to Measure Cell Viability [promega.co.uk]
- 17. researchgate.net [researchgate.net]
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- 19. UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife | UCLA Samueli School Of Engineering [samueli.ucla.edu]
- 20. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantification of Photoreleased Amino Acids by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive guide for the quantification of photoreleased amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. Photorelease, or "uncaging," of bioactive molecules like amino acids from inert precursors offers unparalleled spatiotemporal control in biological experiments. Accurate quantification of the released analyte is critical for correlating the applied stimulus with the observed biological response. This document outlines the core principles, provides a detailed step-by-step protocol for the photorelease of a model compound, MNI-caged-glutamate, and its subsequent quantification via HPLC, and discusses data analysis and key experimental considerations. The target audience includes researchers, scientists, and drug development professionals working in neuroscience, cell biology, and pharmacology.
Principle of the Method
The quantification of photoreleased amino acids is a two-part process: the controlled release of the amino acid from a photolabile "caged" compound, followed by its analytical determination.
1.1. Photorelease of Caged Amino Acids
Caged compounds are synthetic molecules where a bioactive molecule, such as the neurotransmitter L-glutamate, is rendered biologically inactive by covalent attachment of a photoremovable protecting group.[1] The 4-methoxy-7-nitroindolinyl (MNI) group is a commonly used caging chromophore that efficiently releases the active molecule upon irradiation with near-UV light (typically 300-380 nm). The efficiency of this process is determined by the compound's extinction coefficient at the irradiation wavelength and its quantum yield, which is the probability that an absorbed photon will result in photolysis.[2]
The photorelease reaction for MNI-caged-glutamate proceeds as follows:
MNI-Glutamate + hν (light) → L-Glutamate (active) + Byproduct[3]
Accurate quantification is essential to understand the dose-response relationship in experiments where, for instance, glutamate receptors are being activated with high temporal and spatial precision.[4][5]
1.2. HPLC with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[6] For amino acid analysis, Reverse-Phase HPLC (RP-HPLC) is frequently employed.[7] However, most amino acids lack a strong native chromophore or fluorophore, making them difficult to detect with high sensitivity using standard UV-Vis or fluorescence detectors.[8][9]
To overcome this limitation, a derivatization step is necessary.[10] Pre-column derivatization, where the amino acid is chemically modified before injection into the HPLC system, is a common and robust approach.[6][11] This protocol utilizes o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to derivatize primary amino acids, like glutamate, forming a highly fluorescent isoindole derivative.[8][12] This derivative can be sensitively detected with a fluorescence detector (FLD) at excitation and emission wavelengths of approximately 340 nm and 455 nm, respectively.[8]
Materials and Reagents
2.1. Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
UV lamp or laser with a controlled output at a wavelength suitable for the caged compound (e.g., 365 nm for MNI-caged-glutamate).
-
Radiometer or power meter for measuring light intensity.
-
pH meter.
-
Analytical balance.
-
Vortex mixer and centrifuge.
-
Calibrated micropipettes and appropriate tips.
-
HPLC vials with inserts.
-
Quartz cuvettes or microplates for photorelease.
2.2. Chemicals and Reagents
-
MNI-caged-L-glutamate (e.g., from Tocris Bioscience).
-
L-glutamic acid standard.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Deionized water (≥18.2 MΩ·cm).
-
Sodium tetraborate decahydrate.
-
Boric acid.
-
o-Phthalaldehyde (OPA).
-
3-Mercaptopropionic acid (3-MPA).
-
Sodium phosphate monobasic and dibasic.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
Experimental Protocols
Workflow Overview
Preparation of Solutions
-
Phosphate Buffer (e.g., 50 mM, pH 7.4): Prepare a stock solution of sodium phosphate and adjust the pH with NaOH/HCl. This buffer will be used to dissolve the caged compound and standards.
-
L-Glutamate Standard Stock (10 mM): Accurately weigh L-glutamic acid and dissolve in the phosphate buffer. From this stock, prepare a series of calibration standards (e.g., 1 µM to 200 µM) by serial dilution.
-
MNI-caged-L-glutamate Stock (10 mM): Dissolve MNI-caged-L-glutamate in the phosphate buffer. Protect this solution from light by wrapping the container in aluminum foil and store at -20°C.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve sodium tetraborate in deionized water and adjust the pH with NaOH. This is for the derivatization reaction.
-
OPA/3-MPA Derivatization Reagent: Dissolve OPA in methanol, then add 3-MPA and borate buffer. This reagent is light-sensitive and should be prepared fresh daily.
Photorelease Experiment
-
Sample Preparation: Dilute the MNI-caged-L-glutamate stock solution to the desired starting concentration (e.g., 1 mM) in your experimental buffer (e.g., phosphate buffer).
-
Control Sample: Prepare a "dark" control by keeping an aliquot of the same solution completely protected from the irradiation source. This sample is crucial to account for any non-photolytic release (hydrolysis).
-
Irradiation:
-
Place a defined volume (e.g., 100 µL) of the caged glutamate solution in a quartz cuvette.
-
Position the UV light source at a fixed distance from the sample. The light intensity at the sample position should be measured with a radiometer.
-
Irradiate the sample for a specific duration (e.g., 10 seconds, 30 seconds, 1 minute). The duration will depend on the light intensity and the quantum yield of the caged compound.[13]
-
-
Post-Irradiation: Immediately after irradiation, transfer the sample to an HPLC vial for analysis. If analysis is not immediate, store the sample at 4°C and protected from light.
HPLC Method and Analysis
-
Derivatization (Automated or Manual):
-
This protocol assumes an HPLC autosampler capable of programmed pre-column derivatization.[14]
-
The autosampler program will aspirate a specific volume of borate buffer, then the sample (or standard), and finally the OPA/3-MPA reagent. These are mixed in the needle or a sample loop before injection.[15]
-
A typical ratio is 1:1:1 (buffer:sample:reagent). The reaction is rapid and typically complete within 1-2 minutes at room temperature.
-
-
HPLC Conditions: The following table provides a starting point for method development.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse AAA, 4.6x150 mm)[12] |
| Mobile Phase A | 40 mM Sodium Phosphate, pH 7.8 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient | Start at 2% B, ramp to 57% B over 18 min, wash at 100% B, re-equilibrate |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm[8] |
-
Run Sequence:
-
Inject a blank (buffer) to establish a baseline.
-
Inject the series of L-glutamate standards from lowest to highest concentration to generate a calibration curve.
-
Inject the "dark" control sample.
-
Inject the irradiated samples.
-
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the derivatized glutamate from the standard injections against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification of Released Glutamate:
-
Identify and integrate the peak corresponding to the OPA-glutamate derivative in the chromatograms of your irradiated samples.
-
Use the calibration curve equation to calculate the concentration of glutamate in your photoreleased samples.
-
Concentration (µM) = (Peak Area - y-intercept) / slope
-
-
Calculate Photorelease Efficiency:
-
Subtract the glutamate concentration found in the "dark" control from the concentration in the irradiated sample to get the net photoreleased amount.
-
The efficiency can be expressed as a percentage of the initial caged compound concentration:
-
% Release = ([Net Released Glutamate] / [Initial Caged Glutamate]) * 100
-
Results and Discussion
The following table shows example data from a photorelease experiment.
| Sample | Irradiation Time (s) | Glutamate Peak Area | Calculated Conc. (µM) | Net Release (µM) | % Release |
| Standard 50 µM | N/A | 451034 | 50.0 | N/A | N/A |
| Standard 100 µM | N/A | 905881 | 100.0 | N/A | N/A |
| Dark Control | 0 | 9560 | 1.1 | 0.0 | 0.0% |
| Irradiated Sample 1 | 10 | 278945 | 30.9 | 29.8 | 3.0% |
| Irradiated Sample 2 | 30 | 769832 | 85.4 | 84.3 | 8.4% |
| Irradiated Sample 3 | 60 | 1354098 | 150.1 | 149.0 | 14.9% |
| Initial [MNI-caged-glutamate] = 1000 µM (1 mM) |
Expert Insights and Troubleshooting:
-
Causality of Derivatization: Pre-column derivatization is chosen because it allows for the removal of excess derivatizing reagent by the HPLC column, leading to cleaner baselines compared to post-column methods.[6] The use of OPA/thiol is specific for primary amines, providing selectivity.[16]
-
Importance of Controls: The "dark" control is non-negotiable. Caged compounds can undergo hydrolysis over time, and this sample quantifies any glutamate present that is not a result of photolysis.
-
Incomplete Photolysis: Do not expect 100% release, especially with short irradiation times. The amount released is a function of photon flux and quantum yield.[2] For many biological experiments, only a small fraction of the caged compound needs to be released to elicit a response.
-
Photodamage: High-intensity UV light can potentially damage biological molecules or the released amino acid itself. It is crucial to use the minimum light intensity and duration necessary to achieve the desired concentration. Calibrating the release is key to ensuring reproducibility and minimizing off-target effects.[17]
-
Matrix Effects: If your experimental medium is complex (e.g., contains other primary amines), it may interfere with the derivatization reaction. It is advisable to run a matrix blank to check for interfering peaks.
Conclusion
This application note details a robust and sensitive method for quantifying photoreleased amino acids using RP-HPLC with fluorescence detection. By carefully preparing standards, controlling the photorelease experiment, and validating the analytical method, researchers can obtain accurate and reproducible data. This quantification is a critical step in validating the results of uncaging experiments and provides a precise understanding of the concentration of the bioactive molecule delivered to the biological system.
References
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2021). Metabolites. [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific Pharmaceutical Sciences. [Link]
-
HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. (n.d.). SciSpace. [Link]
-
Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. (2012). Frontiers in Molecular Neuroscience. [Link]
-
Flash photolysis of caged compounds. (n.d.). The University of Texas at Dallas. [Link]
-
Holographic photolysis of caged neurotransmitters. (2010). Frontiers in Neural Circuits. [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. (2005). Wiley-VCH. [Link]
-
Mitochondria-Targeted COUPY Photocages: Synthesis and Visible-Light Photoactivation in Living Cells. (2023). The Journal of Organic Chemistry. [Link]
-
Reactions and structures of the reagents tested here. Panel A: Structures of MNI-and NPEC-caged compounds. MNI-glutamate is also shown for reference. Panel B. (n.d.). ResearchGate. [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2005). Nature Methods. [Link]
-
Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2010). Journal of Neuroscience Methods. [Link]
-
Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. (2005). Clinica Chimica Acta. [Link]
-
Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022). Shimadzu. [Link]
-
Automatic Amino Acid Analysis with Online Pre-column Derivatization by Shimadzu HPLC. (2021). YouTube. [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. (n.d.). ResearchGate. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2021). MDPI. [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Integrating Caged Compound Release with Electrophysiology
For researchers, neuroscientists, and drug development professionals, this guide provides an in-depth exploration of the principles and protocols for integrating caged compound photolysis with electrophysiological recordings. This powerful combination of techniques allows for the precise spatiotemporal control of bioactive molecule concentrations, enabling the study of rapid cellular and synaptic processes with unparalleled resolution.[1][2][3][4]
Foundational Principles: Illuminating Cellular Function
The core concept behind this integrated technique lies in the use of "caged compounds" – biologically active molecules rendered temporarily inert by a photolabile protecting group.[2][3][4] This "cage" is designed to be broken by a brief pulse of light, typically in the near-ultraviolet (UV) range, releasing the active molecule in its native form.[2][4] This process, known as photolysis or uncaging, allows for a rapid and localized increase in the concentration of the bioactive compound, mimicking physiological events with high fidelity.[1][5]
The key advantages of this approach are:
-
Temporal Precision: The release of the active compound is triggered by a light pulse, allowing for activation on a microsecond to millisecond timescale, which is crucial for studying fast processes like neurotransmission.[5][6][7]
-
Spatial Resolution: Light can be focused onto a very small area, such as a single dendritic spine or a specific region of a cell, enabling highly localized application of the bioactive molecule.[8][9][10] Two-photon uncaging further enhances this spatial confinement to a focal volume of less than a femtoliter.[3][8][10][11]
-
Intracellular Access: Light can penetrate cell membranes, allowing for the release of compounds directly within the intracellular space, a feat not easily achieved with traditional drug application methods for many charged molecules.[3][5]
This technique is particularly powerful when combined with electrophysiology, which provides a direct, real-time readout of cellular electrical activity. By uncaging a neurotransmitter and simultaneously recording the post-synaptic response, for example, one can dissect the properties of individual synapses with remarkable precision.[12][13]
Experimental Design and System Configuration
A successful caged compound experiment requires careful consideration of the caged compound itself, the photolysis system, and its integration with the electrophysiology rig.
Selecting the Right Caged Compound
The choice of caged compound is dictated by the biological question at hand. A wide variety of caged molecules are available, including neurotransmitters (e.g., glutamate, GABA), second messengers (e.g., Ca2+, cAMP, IP3), and even proteins.[5][9][14]
Key Properties of an Ideal Caged Compound:
| Property | Description | Importance |
| Biological Inertness | The caged form should not interact with the biological system (i.e., not act as an agonist or antagonist).[3][5][15] | Prevents confounding effects and ensures that the observed response is solely due to the photolytically released molecule. |
| Photochemical Efficiency | High quantum yield (the probability of uncaging after absorbing a photon) and a suitable extinction coefficient.[11][16] | Ensures that a sufficient amount of the active molecule is released with a brief, low-intensity light pulse, minimizing potential photodamage. |
| Rapid Release Kinetics | The rate of uncaging should be faster than the biological process under investigation.[3][5] | Crucial for studying the kinetics of fast cellular events like ion channel gating or synaptic transmission. |
| Wavelength Specificity | The compound should be photolyzed at a wavelength that minimizes cellular damage and is compatible with other optical techniques being used simultaneously (e.g., fluorescence imaging).[16] | Red-shifted compounds that can be activated by visible light are becoming increasingly popular to avoid the phototoxicity associated with UV light.[17][18] |
| Solubility and Stability | The compound must be soluble in aqueous solutions and stable at physiological pH before photolysis.[16] | Ensures consistent and reliable experimental conditions. |
Photolysis Systems: Delivering the Light
The choice of light source and delivery system is critical for achieving the desired spatial and temporal resolution.
-
Flash Lamps: Provide a broad, high-intensity flash of UV light, suitable for uncaging over a wide area, such as an entire cell or a group of cells.[1][2] They are a cost-effective option for experiments where high spatial resolution is not a primary concern.
-
Lasers: Offer a highly collimated and powerful light source that can be focused to a small spot, enabling "focal uncaging."[2] UV lasers are a common choice for this purpose.
-
Two-Photon Excitation: This advanced technique utilizes a pulsed infrared (IR) laser. The non-linear nature of two-photon absorption confines the uncaging event to the focal point of the laser, providing exceptional three-dimensional spatial resolution.[8][10][11] This is particularly advantageous for mapping receptor distributions on dendritic spines or studying signaling within subcellular compartments.[8][10][12]
Diagram: Experimental Workflow for Integrating Caged Compound Release with Electrophysiology
Caption: The process of caged compound activation and subsequent cellular response.
Data Interpretation and Troubleshooting
Interpreting the Results:
The electrophysiological data obtained from these experiments can provide a wealth of information about:
-
The kinetics of receptor activation and deactivation.
-
The spatial distribution of receptors on the cell surface.
-
The role of second messengers in modulating ion channel activity and synaptic plasticity.
-
The functional connectivity of neural circuits. [9] Common Issues and Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to photolysis | - Insufficient light intensity or duration.- Caged compound concentration is too low.- The compound has degraded.- The target receptors are not present or are desensitized. | - Optimize light pulse parameters.- Increase the concentration of the caged compound.- Prepare fresh solutions and protect them from light.- Verify the presence and functionality of the target receptors with a known agonist. |
| High background activity or cell death | - Phototoxicity from excessive light exposure.- The caged compound or its photolysis byproducts are toxic. [16] | - Reduce light intensity and/or duration.- Use a longer wavelength for uncaging if possible.- Test for toxicity of the caged compound and its byproducts in control experiments. |
| Variability in responses | - Inconsistent light delivery.- Fluctuation in the concentration of the caged compound.- Slice health is deteriorating. [19][20] | - Ensure the light source is stable and properly aligned.- Maintain a constant flow rate of the perfusion solution.- Monitor the health of the slice throughout the experiment. |
Conclusion
The integration of caged compound release with electrophysiology offers a powerful and versatile approach to investigate a wide range of biological processes with high precision. By carefully selecting the appropriate caged compound, optimizing the photolysis system, and meticulously performing the experimental protocols, researchers can gain unprecedented insights into the dynamic molecular events that underlie cellular function.
References
-
Nikolenko, V., et al. (2011). Two-Photon Uncaging Microscopy. Cold Spring Harbor Protocols. [Link]
-
Firestein, S., & Zufall, F. (2011). Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons. Journal of Visualized Experiments. [Link]
-
Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Ellis-Davies, G. C. R. (2008). Neurobiology with Caged Calcium. Chemical Reviews. [Link]
-
Giovannardi, S., Landò, L., & Peres, A. (1998). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. [Link]
-
Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Biochemical Society Transactions. [Link]
-
Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Jackson, M. A., et al. (2020). In situ Electrochemical Monitoring of Caged Compound Photochemistry: An Internal Actinometer for Substrate Release. Analytical Chemistry. [Link]
-
Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. [Link]
-
Takahashi, H., et al. (2022). Neural and behavioral control in Caenorhabditis elegans by a yellow-light–activatable caged compound. Proceedings of the National Academy of Sciences. [Link]
-
Ellis-Davies, G. C. R., & Kandasamy, G. (2015). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Cellular Neuroscience. [Link]
-
Sarkisov, D. V., & Wang, S. S.-H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols. [Link]
-
Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
-
Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. Frontiers in Physiology. [Link]
-
Canepari, M., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Papagiakoumou, E. (2023). Photostimulation for optogenetics or uncaging. Protocols.io. [Link]
-
Hess, G. P., et al. (2014). Caged Neurotransmitters and Other Caged Compounds: Design and Application. Cold Spring Harbor Protocols. [Link]
-
Lee, S.-H. (2012). Ca2+ Caging and Uncaging. In Calcium Signaling. [Link]
-
Tye, K. M. (2025). Ex Vivo Electrophysiology. Protocols.io. [Link]
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Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry. [Link]
-
Campagnola, L. (n.d.). A guide to slice electrophysiology. GitHub. [Link]
-
Schmidt, R., et al. (2000). Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters. The Journal of Physical Chemistry A. [Link]
-
Scientifica. (2019). #LabHacks: Tips for improving your electrophysiology…. Scientifica. [Link]
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Technical Support Center: Minimizing Photodamage in Uncaging Experiments
Welcome to the technical support center for photostimulation and uncaging. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing photodamage during uncaging experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to photodamage in uncaging experiments.
Q1: What is "uncaging" and why is photodamage a concern?
A: Uncaging is a technique that uses light to activate "caged" molecules—biologically active compounds rendered inert by a photolabile protecting group. When illuminated with a specific wavelength of light, this protecting group is cleaved, releasing the active molecule at a precise time and location. This allows for unparalleled spatiotemporal control over biological processes, such as activating neurotransmitters at a single dendritic spine.
However, the high-energy light required for uncaging, often in the UV or visible spectrum, can be inherently damaging to living cells and tissues. This "photodamage" or "phototoxicity" can manifest as altered cellular signaling, decreased viability, or even apoptosis, potentially confounding experimental results.
Q2: What are the primary causes of photodamage during uncaging?
A: Photodamage in uncaging experiments stems from several sources:
-
Reactive Oxygen Species (ROS) Production: A significant portion of photodamage is mediated by the generation of ROS. Both the caged compound itself and endogenous photosensitizers (e.g., flavins, porphyrins) can absorb light energy and transfer it to molecular oxygen, creating singlet oxygen and other highly reactive species that damage cellular components like DNA, lipids, and proteins.
-
Direct Damage by High-Energy Photons: UV and short-wavelength visible light can be directly absorbed by endogenous molecules like DNA and proteins, leading to structural damage and dysfunction.
-
Thermal Effects: At very high light intensities, particularly with continuous wave (CW) lasers, localized heating can occur, leading to thermal stress and damage to cellular structures.
-
Phototoxicity of the Caged Compound or its Byproducts: The caged compound itself, or the photolabile protecting group after it is cleaved, can sometimes be toxic to cells, especially at high concentrations or after accumulating over time.
Q3: What is the difference between one-photon and two-photon uncaging, and how does it relate to photodamage?
A: The primary difference lies in the excitation process, which has significant implications for photodamage.
-
One-Photon (1P) Uncaging: Uses a single high-energy photon (e.g., UV or blue light) to cleave the caging group. While efficient, this light is scattered and absorbed throughout the beam path, leading to out-of-focus excitation and widespread, low-level photodamage in the entire illuminated volume.
-
Two-Photon (2P) Uncaging: Uses two lower-energy, longer-wavelength photons (e.g., near-infrared) that must arrive simultaneously to be absorbed. This simultaneous absorption event is only probable at the focal point where photon density is highest. The result is highly localized uncaging in a tiny volume (a "voxel"), significantly reducing out-of-focus damage and allowing for deeper tissue penetration.
The inherent 3D spatial confinement of 2P excitation is its single greatest advantage for minimizing photodamage.
Diagram: One-Photon vs. Two-Photon Excitation
Caption: Comparison of 1P and 2P excitation for uncaging experiments.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during uncaging experiments.
Issue 1: Low cell viability or visible signs of cell stress (e.g., blebbing, vacuolization, shrinking) after illumination.
Probable Cause: Excessive light exposure, leading to acute phototoxicity. This is the most common problem in uncaging experiments. The total light dose delivered to the sample is a function of light intensity (power) and illumination duration.
Solutions:
Step 1: Validate Your Light Source and Power Measurement.
-
Action: Directly measure the light power at the sample plane using a calibrated power meter. Do not rely on the software settings of your laser or lamp, as the actual output can vary significantly.
-
Causality: The power delivered through the objective can be significantly lower than the source output due to losses from optical components. Accurate measurement is critical for reproducibility and for defining a damage threshold.
Step 2: Systematically Determine the Minimum Requisite Light Dose.
-
Action: Perform a dose-response calibration experiment. This involves systematically varying both the illumination power and the duration of exposure to find the minimum values that still yield a detectable biological response from the uncaged molecule.
-
Protocol: Light Dose Optimization
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Prepare multiple identical samples.
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Select a range of laser powers (e.g., 5, 10, 15, 20 mW at the sample plane).
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For each power level, test a range of illumination times (e.g., 10, 50, 100, 500 ms).
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Measure the desired biological outcome (e.g., change in fluorescence, membrane current, or a specific signaling event).
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Concurrently, assess cell health using a viability marker or by morphological observation at set time points post-illumination (e.g., 1, 15, 60 minutes). Common viability assays include Trypan Blue exclusion or fluorescent kits like Live/Dead stains (Calcein-AM/Propidium Iodide).
-
Plot the biological response and cell viability against the light dose (Power x Time). Identify the optimal parameters that maximize the biological response while minimizing cell death.
-
-
Causality: Every sample type and caged compound has a different uncaging efficiency and damage threshold. This empirical validation is essential and cannot be replaced by theoretical calculations alone.
Diagram: Workflow for Optimizing Light Dose
Caption: Systematic workflow for determining the optimal light dose.
Step 3: Consider Using a Two-Photon System.
-
Action: If available, switch from a one-photon (UV) to a two-photon (IR) excitation system.
-
Causality: As explained in the FAQ, 2P excitation dramatically reduces the volume of the sample exposed to damaging light intensities, confining it to the focal point. This is the single most effective hardware change for reducing photodamage, especially in thick tissue.
Issue 2: Experimental results are inconsistent or drift over time, even with consistent illumination parameters.
Probable Cause: Cumulative photodamage and phototoxicity from the caged compound itself or its byproducts. Even a light dose that is not acutely lethal can cause sublethal stress that alters cell physiology over the course of a long experiment.
Solutions:
Step 1: Minimize the Concentration of the Caged Compound.
-
Action: Determine the lowest effective concentration of your caged compound. Perform a concentration-response curve for your biological effect, similar to the light-dose curve described above.
-
Causality: Higher concentrations of the caged compound can lead to increased ROS generation upon illumination and potential "dark toxicity". Furthermore, the cleavage byproducts can accumulate to toxic levels. Using the minimum necessary concentration mitigates these effects.
Step 2: Incorporate ROS Scavengers.
-
Action: Supplement your experimental medium with antioxidants or ROS scavengers.
-
Examples: Trolox (a water-soluble vitamin E analog), ascorbic acid (vitamin C), or N-acetylcysteine.
-
Causality: These molecules help to neutralize the damaging reactive oxygen species generated during illumination, protecting the cells from this major source of photodamage.
Step 3: Choose a More Photochemically Advanced Caged Compound.
-
Action: Investigate whether a newer generation of caged compound is available for your molecule of interest.
-
Causality: The field of chemical biology is continually developing new photolabile protecting groups with improved properties. Key parameters to compare are:
-
Quantum Yield (Φu or QY): The efficiency of uncaging per absorbed photon. A higher quantum yield means less light is needed.
-
Two-Photon Uncaging Cross-Section (δu or 2PuCS): The efficiency of two-photon absorption, measured in Goeppert-Mayer (GM) units. A higher cross-section means less laser power is needed for 2P uncaging.
-
-
Data Table: Comparison of Caged Glutamate Properties
| Caged Compound | Typical 1P Uncaging Wavelength (nm) | Quantum Yield (QY) | Typical 2P Uncaging Wavelength (nm) | 2P Uncaging Cross-Section (GM) | Reference(s) |
| MNI-caged-glutamate | ~350 | 0.065 - 0.085 | 720 - 740 | ~0.06 | |
| RuBi-Glutamate | ~473 (Visible) | ~0.13 | ~800 | ~0.14 | |
| DEAC450-caged-glutamate | ~450 (Visible) | ~0.39 | ~900 | ~0.5 |
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Insight: As shown in the table, different caged compounds have distinct properties. For instance, RuBi-Glutamate and DEAC450-Glutamate allow for uncaging with visible light, which is generally less phototoxic than UV light. Newer compounds like DEAC450 offer significantly higher quantum yields and 2P cross-sections, directly translating to a lower required light dose and reduced photodamage.
Part 3: Concluding Best Practices
To ensure the integrity of your uncaging experiments, always adopt a "less is more" approach to illumination.
-
Calibrate, Calibrate, Calibrate: Always perform light-dose and concentration-response curves for your specific cell type, caged compound, and experimental setup.
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Run Control Experiments: Crucially, perform control experiments where you illuminate cells that do not contain the caged compound. This allows you to isolate the effects of phototoxicity from the biological effect of your uncaged molecule. Another essential control is to apply the uncaged molecule directly (without uncaging) to confirm the expected biological response.
-
Limit Exposure: Use the shortest possible illumination time and the lowest possible light power that elicits a reliable biological signal. Use fast hardware shutters and software control to ensure the sample is only illuminated during the uncaging event itself, minimizing "illumination overhead".
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Choose the Right Tool: Whenever possible, use a two-photon system for its superior spatial confinement and reduced photodamage, especially for in-tissue or long-term imaging experiments.
By rigorously optimizing these parameters and understanding the underlying causes of photodamage, you can achieve reliable, reproducible, and artifact-free results in your uncaging experiments.
References
-
Ellis-Davies, G. C. R. (2010). Two-Photon Uncaging of Glutamate. Frontiers in Neural Circuits, 4. [Link]
-
Zito, K., & Svoboda, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65-80). Humana Press. [Link]
-
Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. [Link]
-
Olson, J. P., Kwon, H.-B., Takasaki, K., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. R. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954–5957. [Link]
-
Callaway, E. M., & Yuste, R. (2002). Stimulating neurons with light. Current Opinion in Neurobiology, 12(5), 587–592. [Link]
-
Amatrudo, J. M., Olson, J. P., Lur, G., & Higley, M. J. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience, 5(1), 64–70. [Link]
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Olson, J. P., Kwon, H.-B., Takasaki, K., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. R. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954–5957. [Link]
-
Biodock. (2022, May 18). One vs two-photon microscopy. [Link]
-
Zhang, Y., Wang, Z., & Chen, H. (2023). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. Journal of Materials Chemistry B, 11(48), 11313-11328. [Link]
-
Canepari, M., Ogden, D., & Tan, Y. P. (2013). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 7. [Link]
-
Canel, T., & Zeren, M. (2023). Using CO2 Laser, Optimization of Laser Power, Exposure Time and Frequency for Cavity Formation on Hardox Steel Plate. Gazi Journal of Engineering Sciences, 9(3), 324-331. [Link]
-
Galluzzi, L., Bravo-San Pedro, J. M., & Kroemer, G. (2014). Quantification of cellular viability by automated microscopy and flow cytometry. Cell Death & Disease, 5(9), e1433-e1433. [Link]
-
Olson, J. P., Kwon, H.-B., Takasaki, K., Chiu, C. Q., Higley, M. J., Sabatini, B. L., & Ellis-Davies, G. C. R. (2014). Optically Selective Two-photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5954-5957. [Link]
-
Canel, T., & Zeren, M. (2024, January 4). Using CO2 Laser, Optimization of Laser Power, Exposure Time and Frequency for Cavity Formation on Hardox Steel Plate. ResearchGate. [Link]
-
Demestre, M., Vance, C., & Sendtner, M. (2022). ROS scavengers decrease γH2ax spots in motor neuronal nuclei of ALS model mice in vitro. Scientific Reports, 12(1), 14757. [Link]
-
NETRI. (2022). METHODOLOGY FOR QUANTIFY CELL VIABILITY AFTER ACUTE EXPOSURE OF AMYLOID BETA OLIGOMERS (AβO) ON HUMAN NEURONS. [Link]
-
Demestre, M., Vance, C., & Sendtner, M. (2022, August 31). ROS scavengers decrease γH2ax spots in motor neuronal nuclei of ALS model mice in vitro. Nature. [Link]
-
Scientifica. (2017, August 8). Two-photon excitation microscopy: Why two is better than one. [https://www.scientifica.uk.com/learning-zone/two-photon-excitation-microscopy-why-two-is-better-than-one]([Link]
Optochemical Technical Support Center: Troubleshooting Caged Compounds
Welcome to the Advanced Optochemical Support Center. As application scientists, we recognize that troubleshooting photopharmacology and uncaging experiments requires bridging three distinct disciplines: non-linear optics, physical organic chemistry, and cellular neurobiology.
When uncaging efficiency drops, researchers often reflexively increase laser power—a critical error that introduces phototoxicity and thermal artifacts. True experimental resolution requires isolating the root cause. This guide is designed to help you systematically diagnose and resolve low uncaging efficiency by understanding the causality behind the photophysics.
Core Diagnostic Logic
Uncaging efficiency is not a single variable. For one-photon (1P) excitation, it is the product of the extinction coefficient and the quantum yield (
Diagnostic logic tree for troubleshooting low uncaging efficiency in biological preparations.
Expert FAQ & Causality Analysis
Q1: My 2P uncaging of MNI-glutamate works perfectly in cultured cells, but the efficiency drops to near zero in acute brain slices at a depth of 100 µm. Why? The Causality: This is an optical delivery failure driven by tissue scattering. Rayleigh and Mie scattering in biological tissue scale inversely with wavelength. MNI-glutamate (4-methoxy-7-nitroindolinyl-glutamate) requires 2P excitation at ~720–730 nm[2]. At this relatively short near-IR wavelength, photon scattering in dense lipid-rich tissue (like acute brain slices) severely degrades the spatial confinement and peak intensity of the femtosecond laser pulse at the focal volume. The Solution: Do not simply increase laser power, as this will cause out-of-focus 1P phototoxicity. Instead, switch to a red-shifted PRPG. For example, Ruthenium-bipyridine (RuBi)-caged compounds have a 2P absorption maximum near 800 nm[2], which penetrates deep tissue much more efficiently due to reduced scattering.
Q2: I increased the concentration of MNI-glutamate to 10 mM to compensate for low uncaging signals, but now my baseline neuronal activity is suppressed. What is happening?
The Causality: You are experiencing off-target pharmacological antagonism. While MNI-glutamate is highly stable and resistant to spontaneous hydrolysis, the MNI chromophore itself is not biologically inert at high concentrations; it acts as a strong competitive antagonist at GABA-A receptors[3]. Because MNI-Glu has a relatively low 2P cross-section (~0.06 GM)[4], researchers are often forced to use high bath concentrations (mM range) to achieve sufficient glutamate release, inadvertently silencing inhibitory networks.
The Solution: Transition to a PRPG with a higher quantum yield (
Q3: I am using a UV laser (350 nm) for 1P uncaging in a thick tissue preparation, but only the cells on the surface are responding. Is the compound degrading? The Causality: This is likely the Inner Filter Effect , not chemical degradation. At 350 nm, many PRPGs (and biological aromatic amino acids) absorb light heavily. If your bath concentration is too high, the caged compound in the media above your sample absorbs the majority of the incident photons before they ever reach the target cells[6]. For instance, a 2 mM solution with an extinction coefficient of 10 mM⁻¹ cm⁻¹ will block almost all UV light across a 100 µm pathlength[6]. The Solution: Lower the concentration of the caged compound. If the uncaging signal becomes too weak at the lower concentration, switch to a highly efficient 1P cage like NDBF (nitrodibenzofuran), which has an exceptional quantum yield of 0.7 and an extinction coefficient of 18,400 M⁻¹ cm⁻¹[7], requiring vastly fewer photons to achieve the same biological release.
Quantitative Comparison of Photoremovable Protecting Groups (PRPGs)
To optimize efficiency, you must match the physical properties of the PRPG to your specific hardware and biological constraints.
| PRPG Class | Example Compound | 1P | 1P Extinction Coeff. ( | Quantum Yield ( | 2P Cross-Section ( | Key Experimental Characteristic |
| Nitroindoline | MNI-Glutamate | ~340 | ~4,300 M⁻¹ cm⁻¹ | 0.085 | ~0.06 GM @ 730nm | Industry standard; GABA-A antagonist at high doses[3][4]. |
| Dinitroindoline | MDNI-Glutamate | ~340 | ~4,500 M⁻¹ cm⁻¹ | ~0.50 | ~0.30 GM @ 730nm | 5x more efficient than MNI; allows lower bath concentrations[4]. |
| Coumarin | DEAC450-cAMP | 450 | 43,000 M⁻¹ cm⁻¹ | 0.76 | High (Visible/IR) | Massive 1P efficiency; highly stable against hydrolysis[5]. |
| Dibenzofuran | NDBF-EGTA | ~330 | 18,400 M⁻¹ cm⁻¹ | 0.70 | ~0.60 GM @ 720nm | Ultra-efficient for 1P UV uncaging; poor 2P efficiency in water[1][7]. |
| Inorganic | RuBi-Glutamate | ~450 | High | High | High @ 800nm | Red-shifted 2P absorption; excellent for deep tissue[2]. |
Self-Validating Protocol: 3-Tier Uncaging Calibration
To prevent circular troubleshooting, every uncaging experiment must utilize a self-validating workflow. This protocol isolates chemical integrity, optical delivery, and biological response into three distinct, verifiable checkpoints.
Phase 1: Chemical Integrity Baseline (LC-MS)
Rationale: Caged compounds can spontaneously hydrolyze in aqueous buffers, meaning the "uncaged" active molecule is already present, desensitizing receptors before the laser is even turned on.
-
Prepare your caged compound (e.g., MNI-glutamate) in your exact experimental buffer (e.g., ACSF at pH 7.4).
-
Incubate at your experimental temperature (e.g., 32°C) for 1 hour in complete darkness.
-
Run an aliquot through LC-MS or HPLC.
-
Validation Gate: You must detect < 1% of the free, uncaged ligand (e.g., free glutamate). If free ligand is >1%, your compound batch is degraded, or your buffer pH is causing premature hydrolysis. Discard and prepare fresh.
Phase 2: Cuvette-Level Optical Calibration (Actinometry)
Rationale: Proves that your light source is emitting the correct wavelength and sufficient power to cleave the specific PRPG bond, independent of complex biology.
-
Place a 100 µM solution of your validated caged compound in a quartz micro-cuvette.
-
Apply your uncaging laser (e.g., 720 nm for 2P, or 350 nm for 1P) using the exact pulse duration and train you intend to use in vivo.
-
Measure the conversion rate using a secondary reporter. For caged ATP (e.g., NPE-ATP), use a pH indicator, as NPE-ATP releases one proton per molecule of ATP uncaged[6]. For fluorescent cages, measure the emergence of the fluorophore.
-
Validation Gate: Calculate the uncaging rate. If the conversion is <5% per pulse train, your laser alignment is off, or the objective transmission at that wavelength is poor. Check the beam path and spatial light modulator (SLM) alignment.
Phase 3: In Situ Biological Calibration (Patch-Clamp Biosensor)
Rationale: Confirms that the uncaged molecule can reach and activate the target receptors without being blocked by tissue scattering or inner filter effects.
-
Patch a superficial cell in your tissue preparation (e.g., a CA1 pyramidal neuron in a brain slice) in whole-cell voltage-clamp mode.
-
Perfuse the validated caged compound.
-
Position the uncaging focal spot exactly 1 µm from a visually identified dendritic spine.
-
Deliver a single optical pulse (e.g., 0.5 ms).
-
Validation Gate: Record the uncaging-evoked excitatory postsynaptic current (uEPSC). If Phase 1 and 2 passed, but Phase 3 fails, the issue is strictly biological (e.g., receptor desensitization, inner filter effect, or deep-tissue scattering). Adjust focal depth or switch to a red-shifted cage like RuBi[2].
References
- Matsuzaki, M., Ellis-Davies, G. C., Nemoto, T., Miyashita, Y., Iino, M., & Kasai, H. (2001). Two-Photon Uncaging of Glutamate. Frontiers in Neural Circuits.
- Fino, E., Araya, R., Peterka, D. S., Salierno, M., Etchenique, R., & Yuste, R. (2009). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.
- Zito, K., et al. (2015). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature Experiments.
- Heckel, A., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters.
- Ellis-Davies, G. C. R., et al. (2013). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. PMC - NIH.
- Momotake, A., et al. (2014). Caged compounds for two-photon uncaging. Chemical Communications (RSC).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Light Wavelength for Nitrobenzyl Group Cleavage
Prepared by the Senior Application Science Team
Welcome to the technical resource center for photoremovable protecting groups. This guide is designed for researchers, chemists, and drug development professionals who utilize o-nitrobenzyl (NB) and its derivatives as photocleavable moieties. We provide in-depth scientific principles, actionable troubleshooting advice, and validated protocols to help you optimize your experiments for maximum efficiency, yield, and reproducibility.
Core Principles of Nitrobenzyl Photocleavage
Understanding the fundamental mechanism is critical for troubleshooting and optimization. The photocleavage of an o-nitrobenzyl group is not merely about shining light; it's a precise photochemical reaction governed by specific electronic and structural factors.
The Mechanism: An Intramolecular Redox Reaction
The cleavage process is initiated by the absorption of a photon, which promotes the nitrobenzyl chromophore to an excited state. The key event is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms a transient species known as an aci-nitro intermediate, which is often the rate-limiting step in the release of the protected substrate.[1][2][3] This intermediate then undergoes a series of rearrangements, ultimately liberating the caged molecule and forming an o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for cleaving a standard o-nitrobenzyl (NB) group?
For unsubstituted o-nitrobenzyl groups, the optimal wavelength for cleavage is typically in the near-UV range, between 340 nm and 365 nm .[1][5] This range corresponds to the absorption maximum of the chromophore, ensuring efficient photon absorption to initiate the cleavage cascade. Using wavelengths significantly longer than this will result in poor absorption and inefficient cleavage.
Q2: How do substituents on the nitrobenzyl ring, like methoxy groups, affect the optimal wavelength?
Electron-donating substituents, such as methoxy groups, are strategically added to the nitrobenzyl ring to red-shift the absorption maximum.[2][6] This is a crucial modification for biological applications, as it allows for the use of longer, less phototoxic wavelengths.
| Protecting Group Family | Recommended Wavelength (nm) | Key Advantage |
| 2-Nitrobenzyl (Unsubstituted) | ~340 - 365 | High general cleavage efficiency.[1][5] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Increased absorbance at longer wavelengths, ideal for biological systems.[1][2] |
| 2-Methoxy-6-nitrobenzyl (MeONB) | 350 - 420 | Similar red-shifted properties to the NV group.[1] |
Q3: What is quantum yield (Φ), and why is it important for my experiment?
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules that undergo cleavage to the number of photons absorbed by the system.[1] A higher quantum yield means that fewer photons are needed to release a given amount of your active molecule, translating to shorter irradiation times and lower light intensity requirements. This minimizes potential damage to sensitive substrates, such as proteins, nucleic acids, or living cells. Quantum yields for NB derivatives can vary significantly (from <0.01 to >0.6) depending on the ring substituents, the nature of the leaving group, and the solvent.[1][5]
Q4: Can I use longer wavelengths (>400 nm) to avoid cell damage? What are the trade-offs?
Yes, advanced strategies exist for using longer, more biologically compatible wavelengths:
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Substituent Effects: As mentioned, adding electron-donating groups can push the optimal wavelength towards 420 nm.[1][2] However, a common trade-off is that derivatives with red-shifted absorption often exhibit lower quantum yields of uncaging.[7]
-
Two-Photon Excitation (TPE): This nonlinear optical process uses two lower-energy photons (e.g., 740-800 nm) that are simultaneously absorbed to provide the energy equivalent of a single UV photon.[2][8] TPE offers exceptional 3D spatial resolution and deep tissue penetration, but it requires specialized and expensive pulsed lasers.[2]
-
Up-Conversion Nanoparticles (UCNPs): These nanoparticles can be co-localized with your caged compound. They absorb low-energy near-infrared (NIR) light and emit UV photons locally, triggering the cleavage in situ without exposing the entire sample to damaging UV radiation.[2]
Troubleshooting Guide
Problem 1: Incomplete or very slow cleavage.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Wavelength | The irradiation wavelength does not sufficiently overlap with the absorbance spectrum of your nitrobenzyl derivative. Solution: Confirm the absorbance maximum of your compound using a UV-Vis spectrophotometer. Choose a light source (e.g., LED or filtered lamp) that emits at or very near this maximum. |
| Insufficient Light Intensity/Dose | The total number of photons delivered to the sample is too low. Solution: Increase the irradiation time or use a higher-power light source. If possible, use actinometry to quantify the photon flux of your setup.[4] |
| Sample Concentration is Too High | In highly concentrated solutions, molecules at the surface absorb most of the light, creating an "inner filter effect" that prevents photons from reaching molecules deeper in the solution. Solution: Reduce the sample concentration or decrease the path length of the light (use a thinner cuvette). Ensure the solution is being stirred vigorously for homogenous irradiation.[1] |
| Poor Leaving Group | The kinetics of cleavage are strongly influenced by the stability of the released molecule (the leaving group). Solution: While difficult to change post-synthesis, be aware that molecules with more acidic leaving groups tend to have faster decomposition rates.[6][9][10] For future designs, consider this relationship. |
Problem 2: Low yield or formation of unexpected side products.
| Potential Cause | Explanation & Recommended Solution |
| Photo-oxidation by Oxygen | Molecular oxygen can quench the excited state of the nitrobenzyl chromophore or react with intermediates, leading to unwanted side reactions.[1][11] A common side product, especially at neutral or basic pH, is the corresponding o-nitrobenzoyl derivative, which results from oxidation at the benzylic carbon instead of cleavage.[11] Solution: Degas your solvent and solution by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before and during irradiation.[1] For highly sensitive substrates like RNA, performing the photolysis at a lower pH (e.g., 3.5) can suppress this side reaction.[11] |
| Byproduct Reactivity | The primary o-nitroso byproduct can sometimes react with the released substrate or other components in the mixture, or dimerize to form azobenzene species.[12][13] Solution: If the byproduct is problematic, consider adding a "scavenger" molecule, such as semicarbazide hydrochloride, to the reaction mixture to trap the aldehyde/ketone as it forms.[14] |
| Solvent Effects | The reaction environment can influence cleavage efficiency. Some studies show that cleavage rates are modestly higher in aprotic solvents compared to protic ones like water or methanol.[15] Solution: If your experiment allows, test the cleavage in a different solvent system. Acetonitrile is a common, relatively inert solvent for photolysis studies.[3] |
Problem 3: Damage to my biological sample (e.g., cell death, protein denaturation).
| Potential Cause | Explanation & Recommended Solution |
| Phototoxicity of UV Light | Short-wavelength UV light (UVC, UVB, and even UVA) is directly damaging to DNA, proteins, and other cellular components. Solution: Use a nitrobenzyl derivative with red-shifted absorbance (e.g., a dimethoxy-substituted version) to allow for irradiation at >360 nm.[1] Minimize the total light dose by using the lowest intensity and shortest duration required for sufficient cleavage. For live-cell imaging, consider advanced methods like Two-Photon Excitation.[2] |
| Toxicity of Byproducts | The o-nitroso byproduct may exhibit cellular toxicity. Solution: Use the lowest possible concentration of the caged compound to minimize the final concentration of the byproduct. Ensure adequate washing or media exchange after photolysis in cell culture experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Wavelength for a Novel Nitrobenzyl-Protected Compound
This workflow is essential when working with a new derivative to ensure you are using the most efficient conditions.
Methodology:
-
UV-Vis Spectroscopy:
-
Dissolve your compound in the intended experimental solvent to a known concentration (e.g., 10-50 µM).
-
Record the absorbance spectrum (typically from 250-500 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Prepare Samples:
-
Prepare several identical samples of your compound in the chosen solvent (e.g., in quartz cuvettes). A starting concentration of 1-10 mM is common.[1]
-
-
Irradiation:
-
Using a tunable light source or a series of LEDs/filtered lamps, irradiate each sample at a different wavelength centered around the λmax (e.g., λmax-20nm, λmax, λmax+20nm).
-
Ensure the photon flux (light intensity) is consistent across all wavelengths. If this is not possible, you will need to correct for it in your analysis. Keep the temperature constant.
-
-
Monitoring:
-
At fixed time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), take a small aliquot from each sample.
-
Analyze the aliquots by a suitable method like HPLC or TLC to monitor the disappearance of the starting material and the appearance of the cleaved product.[1]
-
-
Analysis:
-
For each wavelength, plot the percentage of remaining starting material against time.
-
Calculate the initial reaction rate for each wavelength. The wavelength that provides the fastest rate of cleavage is your experimental optimum.
-
Protocol 2: General Procedure for Photocleavage in Solution
This protocol provides a general guideline for a standard deprotection experiment.
Materials:
-
Nitrobenzyl-protected substrate.
-
High-purity solvent (e.g., acetonitrile, methanol, buffered aqueous solution).
-
Photoreactor or UV lamp with appropriate filter (e.g., 365 nm LED, Rayonet reactor).[1]
-
Reaction vessel transparent to the chosen wavelength (e.g., quartz or borosilicate glass).
-
Magnetic stirrer and stir bar.
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Preparation: Dissolve the nitrobenzyl-protected compound in the chosen solvent within the reaction vessel. Ensure the solution is optically clear.
-
Degassing (Recommended): For reactions sensitive to oxidation, bubble Argon or Nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.[1][11] Maintain a gentle inert atmosphere over the solution during the reaction.
-
Irradiation:
-
Place the reaction vessel in the photoreactor or at a fixed distance from the lamp.
-
Begin stirring to ensure the entire solution is irradiated homogeneously.[1]
-
Turn on the light source to begin the reaction.
-
-
Monitoring: Periodically take aliquots and analyze them by HPLC or TLC to track the reaction's progress. Continue irradiation until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, turn off the light source. Remove the solvent in vacuo.
-
Purification: Purify the crude product using standard techniques such as column chromatography or preparative HPLC to separate the desired deprotected molecule from the nitroso byproduct and any unreacted starting material.[1]
References
-
Klajn, R. (2014). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF. (2026, February 21). Available at: [Link]
-
Singh, Y., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. Available at: [Link]
-
Hayes, J. A., Gough, G. R., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides. Available at: [Link]
-
Proposed mechanism for the photochemical N−O bond cleavage of O‐2‐nitrobenzyl protected hydroxamates. ResearchGate. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. (2025, November 20). Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. (2025, November 20). Available at: [Link]
-
Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. Available at: [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. (2006, June 8). Available at: [Link]
-
Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. (2023, April 20). Available at: [Link]
-
Wan, P., & Muralidharan, S. (1986). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. Available at: [Link]
-
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. (2025, August 7). Available at: [Link]
-
Carmean, R. N., & Theato, P. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. Available at: [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. Available at: [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Request PDF. Available at: [Link]
-
Effect of nitro-group position on photocleavage efficiency. Heterolysis... ResearchGate. Available at: [Link]
-
Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. PMC. Available at: [Link]
-
Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC. Available at: [Link]
-
Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. KOPS. Available at: [Link]
-
Two-photon photoactivation experiments. ResearchGate. Available at: [Link]
-
Two-photon excitation of nitrogen oxide at photofragmentation of nitrobenzene. EOS. Available at: [Link]
-
Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Science Publishing. Available at: [Link]
-
Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC. (2025, January 8). Available at: [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. (2015, April 28). Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]
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- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Off-Target Effects of Caged Compound Precursors
Welcome to the Technical Support Center for Caged Compound Applications. As Senior Application Scientists, we understand that the power of photorelease technology lies in its precision. However, achieving this precision requires careful consideration of potential off-target effects that can arise from the caged compound precursor, its byproducts, or the uncaging process itself. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and practical protocols to ensure the integrity and validity of your experiments.
Troubleshooting Guide: Isolating and Eliminating Off-Target Effects
This section addresses specific issues you may encounter. The key to successful troubleshooting is understanding the underlying causality of the observed effect.
Q1: I'm observing a biological response before I apply the uncaging light. What's causing this premature activity?
This is a critical issue that points to a compromise in the fundamental principle of caging: the biological inertness of the precursor.[1] The cause can typically be traced to two main sources:
A) Contamination with the Active Compound:
-
The Cause: The most common culprit is residual, uncaged (free) active compound from the synthesis and purification process.[2] Even trace amounts can be problematic, especially for highly potent molecules like neurotransmitters.[2][3]
-
The Solution: Rigorous Purity Assessment. Standard characterization is not enough. You must validate the purity of each new batch.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard.[4][5] Run an analytical HPLC and spike a sample with a small amount of the free, active compound. A pure caged compound should show a single major peak, and there should be no detectable signal at the retention time of the free compound.
-
Bioassay Validation: Before your main experiment, perform a dose-response curve of the caged precursor without photolysis on your system (e.g., cell culture, tissue slice). A truly inert precursor should show no biological effect even at concentrations 10-fold higher than your planned experimental concentration.[1]
-
B) Intrinsic Activity or Instability of the Caged Precursor:
-
The Cause:
-
Intrinsic Agonism/Antagonism: The caged molecule itself, due to its structure, may have an affinity for other receptors. A well-documented example is the off-target antagonism of GABA-A receptors by several caged glutamate compounds.[1][6][7]
-
Hydrolytic Instability: Some caging chemistries, particularly esters, can be susceptible to hydrolysis at physiological pH and temperature, leading to the slow, spontaneous release of the active molecule.[3][6] Ethers and carbamates are generally more stable.[3]
-
-
The Solution: Strategic Compound Selection and Control Experiments.
-
Literature Review: Thoroughly research the specific caged compound you are using. Has off-target activity been reported by other labs?
-
Stability Test: Incubate the caged compound in your experimental buffer at 37°C for the planned duration of your longest experiment. Afterward, analyze the buffer using HPLC to check for the appearance of the free, active compound.
-
Consider Alternatives: If instability or intrinsic activity is confirmed, you may need to switch to a precursor with a different caging group or linkage chemistry.[6] For example, the development of "cloaked" caged compounds, which use dendrimers to shield the molecule, is an innovative strategy to reduce off-target receptor binding.[7][8]
-
Q2: My "light-only" control is showing a biological effect. How do I address phototoxicity?
Observing a response in the absence of the caged compound is a classic sign of phototoxicity.[1] High-energy light, particularly in the UV spectrum, can generate reactive oxygen species (ROS) and cause cellular damage.[9]
A) Optimizing Uncaging Parameters:
-
The Cause: Excessive light intensity or duration. The goal is to use the minimum light dose necessary for effective uncaging.
-
The Solution: Calibrate Your Light Source.
-
Reduce Intensity: Attenuate your laser or lamp to the lowest power setting that still provides a robust biological response from the uncaged compound.
-
Shorten Duration: Use the shortest possible light pulses.
-
Wavelength Matters: If possible, use longer wavelengths (e.g., visible or two-photon NIR excitation) as they are generally less damaging and offer deeper tissue penetration.[9][10][11] Many modern caging groups are designed specifically for visible or two-photon uncaging.[12]
-
B) Experimental System Buffering:
-
The Cause: Cellular stress pathways are being activated by the light.
-
The Solution: Include Scavengers.
-
Supplement your media with antioxidants like Trolox or ascorbic acid to quench ROS.
-
Ensure your physiological buffer has sufficient buffering capacity, as some uncaging reactions release a proton.
-
Q3: I've ruled out precursor activity and phototoxicity, but I'm still seeing anomalous results after uncaging. Could it be the byproducts?
Yes, this is a frequently overlooked source of off-target effects. The photolysis reaction cleaves the caging group, releasing not only your active molecule but also a secondary molecule, the "photolysis byproduct."
-
The Cause: For many common nitrobenzyl-based caging groups, the byproduct is a reactive nitroso-aldehyde or nitroso-ketone.[13] These species can react with cellular nucleophiles, particularly sulfhydryl groups on proteins, leading to non-specific effects.
-
The Solution: The "Exhaust" Control Experiment.
-
Pre-photolyze the Caged Compound: Prepare a solution of your caged compound at the working concentration and expose it to intense light until the precursor is fully consumed (monitor with a spectrophotometer or HPLC). This solution now contains the active molecule and all the photolysis byproducts.
-
Neutralize the Active Molecule: Add a known, specific antagonist for your active molecule to this "exhaust" solution to block its primary effect.
-
Apply to the System: Apply this antagonist-treated "exhaust" solution to your biological preparation. Any observed response can be attributed to the photolysis byproducts.
-
Mitigation: If byproduct toxicity is confirmed, the primary solution is to reduce the concentration of the caged compound used. If that is not possible, a different caging group that yields more benign byproducts may be required.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q: How pure does my caged compound need to be? A: For biological experiments, aim for >98% purity as determined by analytical HPLC.[4][5] Even 1-2% of a highly potent contaminant can lead to spurious results.
Q: How should I store my caged compounds? A: Most caged compounds are sold as solids and should be stored at -20°C or -80°C, protected from light and moisture.[2] Prepare stock solutions in an appropriate solvent (like DMSO) and store them as small, single-use aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles. Always handle solutions in a darkened room or under red light to prevent premature uncaging.[4]
Q: Can I use a solvent other than water/buffer for my experiment? A: It is strongly advised to use 100% physiological buffer.[1] Organic co-solvents like DMSO can have their own biological effects and may alter the properties of your system. While a very small final concentration of DMSO (typically <0.1%) from a stock solution is often tolerated, this must be validated with a vehicle control.
Q: My caged compound has poor water solubility. What can I do? A: This is a common challenge, as caging groups are often hydrophobic.[2] First, ensure you are using a salt form of the compound if applicable to improve solubility. If solubility remains an issue, you may need to consider a different caging group. Newer caging groups are being designed with improved aqueous solubility.[12] Attaching hydrophilic moieties like polyethylene glycol (PEG) is another strategy used to enhance solubility.[7]
Key Experimental Protocols
Protocol 1: Control Experiments to Validate a Caged Compound
This workflow is essential before beginning definitive experiments with a new batch or type of caged compound.
Caption: The five essential control experiments for validation.
Methodology:
-
Baseline (A): Record the baseline activity of your biological system in its standard buffer/media.
-
Light-Only Control (B): Expose the preparation to the same light stimulus (wavelength, intensity, duration) you will use for uncaging, but in the absence of the caged compound. This tests for phototoxicity.
-
Precursor Activity Control (C): Apply the caged compound at the highest intended concentration to the preparation but do not apply the light stimulus. This tests for premature activity from impurities or intrinsic effects of the precursor.[14]
-
Full Experiment (D): Apply the caged compound and deliver the light stimulus. This is your primary experimental condition.
-
Byproduct Control (E): Apply the pre-photolyzed "exhaust" solution (containing byproducts and the active molecule) that has been treated with a specific antagonist for the active molecule. This tests for effects of the photolysis byproducts.
Interpretation: A specific, on-target effect is only validated if a response is observed exclusively in condition (D). A response in any other condition indicates an off-target effect that must be addressed using the troubleshooting guide above.
Protocol 2: Optimizing Uncaging Parameters to Minimize Phototoxicity
Objective: To find the Minimum Effective Light Dose (MELD) that produces a reliable biological signal while minimizing cellular stress.
Materials:
-
Calibrated light source (laser or lamp with power meter).
-
Your biological preparation and caged compound.
-
A sensitive assay to measure the biological response (e.g., patch-clamp electrophysiology, calcium imaging).
Procedure:
-
Establish a Supra-Maximal Starting Point: Begin with light settings (e.g., 10 mW for 10 ms) that are known to produce a very strong, saturating response in your system.
-
Titrate Light Intensity: While keeping the duration constant, systematically decrease the light intensity in decrements (e.g., 10 mW, 8 mW, 5 mW, 3 mW, 1 mW). Record the biological response at each intensity.
-
Titrate Light Duration: Return to a moderate, non-saturating intensity identified in Step 2. Now, keep the intensity constant and systematically decrease the pulse duration (e.g., 10 ms, 5 ms, 2 ms, 1 ms, 0.5 ms). Record the response at each duration.
-
Determine the MELD: Plot the biological response as a function of light dose (Intensity x Duration). Identify the lowest dose that produces a reliable, non-saturating response that is still well above the noise floor of your measurement. This is your MELD.
-
Validate with Light-Only Control: Using the determined MELD, run a final "light-only" control experiment (Protocol 1, Condition B) to confirm the absence of phototoxicity at your optimized settings.
By implementing these rigorous controls and troubleshooting strategies, you can significantly enhance the reliability of your data and confidently attribute observed effects to the specific action of your photoreleased molecule.
References
- BenchChem. (2025). Technical Support Center: Caged Compound Synthesis. BenchChem.
- Ellis-Davies, G. C. R. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Neuroscience, 5.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Cellular Neuroscience, 7.
- Homsher, E., & Millar, N. C. (1990). Flash photolysis of caged compounds.
- Hasell, T., & Cooper, A. I. (2016). A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages.
- Ogden, D., et al. (2011). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 197(2), 249-257.
- West, A. R., & Ellis-Davies, G. C. R. (2017). Cloaked caged compounds - chemical probes for two-photon optoneurobiology. Frontiers in Molecular Neuroscience, 10.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Watakabe, K., et al. (2022). A highly efficient and water-soluble visible-light-sensitive caging group for biological applications. Chemical Science, 13(26), 7847–7854.
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
- López-Corrales, M., & Marchán, V. (2025). New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. Molecules, 30(10), 2235.
- Rasheed, S., & Lawrence, D. S. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 28, 1-16.
- Sarkisov, D. V., & Wang, S. S. H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Trentham, D. R., & Corrie, J. E. T. (2002). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-32). Wiley-VCH.
- Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 576-584.
- Hasell, T., & Cooper, A. I. (2016). A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages.
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 263-276.
- Lee, H. G., et al. (2021). A Structurally Engineered Red-Light Photocage for Microenvironment-Dependent Activation. Journal of the American Chemical Society, 143(34), 13586–13595.
- Wang, Y., & Deiters, A. (2021). Conditionally Activated (“Caged”) Oligonucleotides. Molecules, 26(6), 1547.
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
- Lee, S. K., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences, 117(12), 6864–6872.
- Chandrasekaran, S. N., et al. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv.
- Jones, J. T. A. (2015). The synthesis and separation properties of organic cage compounds. University of Liverpool Repository.
- Ellis-Davies, G. C. R. (2011). Examples of biology with caged compounds not possible with traditional methods.
- Lowe, D. (2024). How to troubleshoot experiments. Chemistry World.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
- Naeem, M., et al. (2020). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. International Journal of Molecular Sciences, 21(24), 9439.
- The Institute of Cancer Research. (2020).
- Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
- Frontiers. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
- ThermoFisher Scientific. (n.d.). How to monitor and minimize off-target events during genome editing.
- CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.
- Ghorbani, M., et al. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 22(15), 8091.
Sources
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- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bio.fsu.edu [bio.fsu.edu]
challenges in the synthesis of complex caged molecules
Technical Support Center: Synthesis of Complex Caged Molecules
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting High-Strain Cage Synthesis (Adamantane, Cubane, PCU)
Welcome to the Cage Synthesis Support Hub
You are likely here because your NMR shows a complex mixture of ring-opened byproducts, or your photochemical yield has plateaued at the milligram scale. Synthesis of caged polycyclic hydrocarbons—such as Adamantane , Cubane , and Pentacycloundecane (PCU) —requires navigating a minefield of thermodynamic strain and kinetic barriers.
This guide moves beyond textbook theory to address the practical failure modes in the lab. We focus on three critical modules: managing ring strain during contraction, scaling photochemical cage formation, and regioselective functionalization of inert scaffolds.
Module 1: Managing Ring Strain & Contraction (Cubane Protocols)
The Challenge: The synthesis of cubane relies on forcing a molecule into a geometry it thermodynamically despises. The critical step often involves a Favorskii rearrangement to contract a five-membered ring into a four-membered ring. The failure mode here is usually ring opening rather than contraction, triggered by incorrect base strength or temperature.
Technical Deep Dive: The Quasi-Favorskii Mechanism
Unlike acyclic substrates, strained bicyclic
Critical Control Point: If you observe a complex mixture of carboxylic acids but no cubane scaffold, your reaction likely followed a "semibenzilic" pathway due to steric hindrance or insufficient cage strain to drive the contraction.
Standard Operating Procedure: Favorskii Ring Contraction
Target: Formation of the cubane 1,4-dicarboxylate scaffold.
-
Preparation: Dissolve the
-bromoketone precursor in dry THF. -
Reagent Choice: Use 25% aq. NaOH (hyper-concentrated).
-
Why: High concentration favors the cage contraction over solvent solvolysis.
-
-
Temperature Control: Reflux vigorously.
-
Note: While counterintuitive for strained rings, the activation energy for the skeletal rearrangement is high. Lower temperatures often lead to side reactions.
-
-
Quench: Acidify with concentrated HCl to pH 1.
-
Troubleshooting: If the product oils out, it is likely the ring-opened byproduct. The cubane diacid should precipitate as a white solid.
-
Module 2: Photochemical Scale-Up (Cookson’s Ketone/PCU)
The Challenge: Synthesis of Pentacycloundecane (PCU) , often called Cookson's Birdcage, requires an intramolecular [2+2] photocyclization.
-
Batch Failure: In standard immersion wells, light penetration drops exponentially with path length (Beer-Lambert Law). Long irradiation times lead to "polymer gunk" on the quartz sleeve, blocking photons.
Solution: Continuous Flow Photochemistry
Transitioning from batch to flow increases the surface-area-to-volume ratio, ensuring uniform irradiation and preventing over-reaction.
Figure 1: Continuous flow setup for scaling photochemical cage synthesis. The thin FEP tubing ensures maximum photon flux per mole of substrate.
Protocol: Flow Synthesis of Cookson’s Ketone
-
Precursor Synthesis: React
-benzoquinone with cyclopentadiene in cooled methanol to isolate the endo-adduct (tricyclo[6.2.1.0 ]undeca-4,9-diene-3,6-dione). -
Flow Setup:
-
Solvent: Ethyl Acetate (UV transparent >260 nm).
-
Concentration: 0.05 M (High dilution prevents intermolecular dimerization).
-
Reactor: Wrap FEP tubing (1/16" OD) around a Pyrex immersion well containing a 450W Hg lamp.
-
-
Execution: Pump solution at a rate allowing 10–15 minutes of residence time.
-
Validation: Monitor disappearance of olefinic protons (
6.0–6.5 ppm) in H NMR.
Module 3: Regioselective Functionalization (Adamantane)
The Challenge:
Adamantane is chemically inert (a "diamondoid"). Functionalizing it requires breaking strong C(sp
-
Selectivity Issue: Adamantane has 4 tertiary (bridgehead) carbons and 12 secondary (bridge) carbons. Radical processes favor the tertiary position, but controlling mono- vs. poly- functionalization is difficult.
Decision Matrix: Choosing Your Activation Method
| Method | Target Bond | Mechanism | Pros | Cons |
| Neat Bromine ( | Radical Chain | High yield, scalable | Hard to stop at mono-bromination; requires hazardous excess | |
| Schreiner's Catalyst | HAT Photocatalysis | Mild conditions, high selectivity | Requires specialized thiourea catalysts; scale-up is costly. | |
| Ritter Reaction | Carbocation ( | Installs -NHCOR directly | Requires strong acid ( |
Protocol: Bridgehead Bromination (Radical Route)
Target: 1-Bromoadamantane
-
Setup: Place adamantane (10 g) in a round-bottom flask equipped with a reflux condenser and a gas trap (HBr evolution).
-
Reagent: Add dry bromine (neat, 5 equiv). Caution: Highly corrosive.
-
Initiation: Add a catalytic amount of Iron(III) or simply heat to reflux (60°C).
-
Visual Cue: The reaction is autocatalytic. Evolution of HBr gas (white fumes) indicates initiation.
-
-
Duration: Reflux for 4 hours.
-
Workup:
-
Cool to RT.
-
Dissolve residue in
or . -
Wash with saturated
(sodium bisulfite) to quench excess bromine. The red color must disappear, leaving a clear organic layer.
-
-
Purification: Recrystallize from methanol.
Troubleshooting FAQs
Q1: My caged compound is stuck in the crude mixture and won't dissolve. How do I purify it?
-
Diagnosis: Caged molecules like "birdcages" or large diamondoids are often "grease balls"—highly lipophilic and symmetric, leading to poor solubility in polar solvents and tight crystal packing.
-
Fix:
-
Sublimation: Because they are spherical and non-polar, many cages sublime easily. Try high-vacuum sublimation (0.1 mmHg, 100–150°C) before attempting chromatography.
-
Silver Nitrate Columns: If separating olefin-containing cages, use silica gel impregnated with 10%
. The silver coordinates to the strained alkenes, altering retention times significantly.
-
Q2: I'm seeing "scrambling" of my substituents during adamantane functionalization.
-
Diagnosis: You are likely using a Lewis Acid (like
) which triggers 1,2-hydride shifts or skeletal rearrangements (interconversion of proto-adamantane routes). -
Fix: Switch to radical pathways (Bromine/Light) or HAT (Hydrogen Atom Transfer) methods. Radical intermediates on the bridgehead are configurationally stable and do not rearrange as easily as carbocations in the presence of strong Lewis acids.
Q3: My cubane synthesis exploded/decomposed vigorously.
-
Diagnosis: Cubane has immense strain energy (~166 kcal/mol). If you generated a cubyl cation or used a transition metal catalyst (like Ag(I) or Pd(II)) without care, you likely triggered a rearrangement to cuneane or complete fragmentation.
-
Fix: Avoid
salts if you want to keep the cube intact. Silver ions catalyze the isomerization of cubane to cuneane (a wedge-shaped isomer) rapidly.
Visualizing the Functionalization Logic
Figure 2: Decision tree for C-H activation of diamondoids based on desired selectivity and functional group tolerance.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. Link
-
Schreiner, P. R., et al. (2014). C–H Functionalization of Diamondoids. Nature. Link
-
Kappe, C. O. (2015). Continuous Flow Synthesis of Cage Molecules. Chemical Communications.[2][3][4][5] Link
-
Marchand, A. P. (1989). Synthesis and Chemistry of "Cage" Compounds. Chemical Reviews. Link
-
Bohacek, J. R. (2011). Procedures for Adamantane Bromination. Organic Syntheses. Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Dynamic flow synthesis of porous organic cages. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic flow synthesis of porous organic cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diamondoids / Nanodiamonds — Schreiner Group [uni-giessen.de]
Technical Support Center: Improving the Aqueous Solubility of Caged Amino Acids
Welcome to the technical support hub for caged amino acid solubility. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical troubleshooting strategies for dissolving and utilizing caged amino acids in your experiments.
Introduction: The Challenge of Caged Amino Acid Solubility
Caged compounds are invaluable tools in biological research, allowing for the precise spatiotemporal control of bioactive molecules like amino acids through photorelease.[1][2] The "cage" is a photoremovable protecting group that renders the amino acid biologically inert until it is cleaved by light.[1] However, the addition of these often large and hydrophobic caging groups can significantly decrease the aqueous solubility of the parent amino acid.[3] This can lead to challenges in preparing stock solutions, achieving desired experimental concentrations, and can ultimately impact the reliability and reproducibility of your results.
This guide provides a comprehensive overview of the factors influencing the solubility of caged amino acids and offers a range of troubleshooting strategies and protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my caged amino acid not dissolving in water?
A1: The poor aqueous solubility of caged amino acids is primarily due to the physicochemical properties of the photoremovable protecting group (the "cage"). Many commonly used caging groups, such as those based on nitrobenzyl or nitroindoline, are hydrophobic in nature.[4][5] This hydrophobicity can dominate the overall solubility characteristics of the molecule, especially if the parent amino acid itself has a nonpolar side chain. Additionally, factors like the peptide length (for caged peptides) and the pH of the solution play a crucial role.[6]
Q2: What is the first thing I should try if I'm having trouble dissolving my caged amino acid?
A2: Before resorting to more complex methods, simple adjustments to your dissolution procedure can often be effective. We recommend the following initial steps:
-
Gentle Heating: Carefully warming the solution can increase the kinetic energy of the molecules and facilitate dissolution.[6] Be cautious to avoid temperatures that could lead to degradation.
-
Sonication: Using a bath sonicator can help break up aggregates and improve the interaction between the solute and the solvent.[6]
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
Q3: How does pH affect the solubility of caged amino acids?
A3: The pH of the solution can significantly impact the solubility of caged amino acids.[6][7][8] Amino acids themselves have ionizable groups (the amino and carboxyl groups), and their charge state changes with pH.[8][9] Generally, amino acids are least soluble at their isoelectric point (pI), where their net charge is zero.[10] By adjusting the pH away from the pI, you can increase the net charge of the molecule, enhancing its interaction with polar water molecules and thereby increasing solubility.[9][10][11] For caged amino acids, the ionizable groups of the amino acid itself are still present and their charge can be manipulated. For acidic amino acids, dissolving in a basic buffer can help, while for basic amino acids, an acidic buffer may be more effective.[6]
Q4: Can I use organic solvents to dissolve my caged amino acid?
A4: Yes, using a small amount of a water-miscible organic co-solvent is a common strategy to dissolve hydrophobic compounds.[6][12][13] Solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to first dissolve the caged amino acid, which can then be slowly diluted with your aqueous buffer to the final desired concentration.[6] However, it is crucial to consider the compatibility of the organic solvent with your experimental system, as it can have unintended biological effects.[14] Always start with the lowest possible concentration of the organic solvent.
Q5: Are there any other additives that can improve solubility?
A5: Yes, several other approaches can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic molecules, like the caging group of your amino acid, forming an "inclusion complex" that is more soluble in water.[15][17]
-
Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.
-
Amino Acid Excipients: Certain amino acids, such as arginine and proline, have been shown to increase the solubility of other molecules.[18][19]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common solubility issues.
Problem: My caged amino acid precipitates out of solution when I dilute it from an organic stock.
-
Causality: This often occurs when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic caged compound. The caged amino acid molecules begin to aggregate and fall out of solution.
-
Solution Workflow:
-
Decrease the final concentration: Try preparing a more dilute final solution.
-
Increase the co-solvent concentration: If your experiment can tolerate it, a slightly higher percentage of the organic co-solvent in the final solution may be necessary.
-
Change the co-solvent: Some co-solvents may be more effective than others for your specific caged amino acid.[20]
-
Try a different solubilization method: Consider using cyclodextrins or adjusting the pH as alternative or complementary approaches.
-
Problem: My caged amino acid solution is cloudy or forms a gel.
-
Causality: Cloudiness or gel formation indicates that the caged amino acid is not fully dissolved and is likely forming aggregates or other higher-order structures.[3] This can be particularly prevalent with caged peptides that have a tendency to form secondary structures like beta-sheets.[11]
-
Solution Workflow:
-
Sonication and Heating: Apply gentle heating and sonication to try and break up these aggregates.
-
pH Adjustment: Move the pH of the solution further away from the isoelectric point of the caged amino acid.
-
Incorporate Chaotropic Agents: In some cases, low concentrations of a mild chaotropic agent like urea or guanidinium chloride can help to disrupt aggregates, but their use must be carefully validated for compatibility with your biological system.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes the standard method for preparing a stock solution of a poorly soluble caged amino acid using an organic co-solvent.
-
Weigh the Caged Amino Acid: Accurately weigh a small amount of the lyophilized caged amino acid.
-
Initial Dissolution: Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, ethanol) to the solid.[6] Vortex or sonicate until the solid is completely dissolved.
-
Stepwise Dilution: Slowly add your desired aqueous buffer to the organic solution dropwise while continuously vortexing. This gradual dilution is critical to prevent precipitation.
-
Final Volume and Storage: Bring the solution to the final desired volume with the aqueous buffer. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[21]
| Parameter | Recommendation | Rationale |
| Co-solvent | DMSO, Ethanol | Water-miscible and effective for many hydrophobic compounds.[6] |
| Initial Volume | Minimal | To keep the final organic solvent concentration low. |
| Dilution | Slow and with mixing | Prevents localized high concentrations that can lead to precipitation. |
| Storage | Aliquoted at ≤ -20°C | Minimizes degradation from repeated freeze-thaw cycles.[21] |
Protocol 2: Enhancing Solubility with Cyclodextrins
This protocol outlines the use of cyclodextrins to improve the aqueous solubility of a caged amino acid.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer. The concentration will need to be optimized for your specific caged compound.
-
Add Caged Amino Acid: Add the solid, pre-weighed caged amino acid to the cyclodextrin solution.
-
Facilitate Complex Formation: Vortex and sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.[16] Gentle heating can also be applied.
-
Clarify Solution: Centrifuge the solution to pellet any undissolved material. The supernatant contains the solubilized caged amino acid-cyclodextrin complex.
-
Determine Concentration: It is advisable to determine the actual concentration of the solubilized caged amino acid in the supernatant spectrophotometrically if an extinction coefficient is known.
| Parameter | Recommendation | Rationale |
| Cyclodextrin Type | Hydroxypropyl-β-cyclodextrin | High water solubility and commonly used for drug delivery.[16] |
| Incubation Time | 1-2 hours | Allows for equilibrium to be reached for inclusion complex formation. |
| Clarification | Centrifugation | Removes any non-encapsulated, insoluble material. |
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the solubility of a caged amino acid.
Caption: Decision tree for troubleshooting caged amino acid solubility.
Concluding Remarks
Successfully dissolving caged amino acids is a critical first step for reliable and reproducible experiments. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these common challenges. Remember to always start with the simplest methods and to carefully consider the potential impact of any additives or solvent changes on your specific biological system.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Lopes, D., et al. (2024). Cyclodextrins: Properties and Applications. Molecules, 29(8), 1889. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119–191. [Link]
-
Farkas, V., et al. (2024). Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. ACS Omega, 9(5), 5897–5905. [Link]
-
Hüll, K., et al. (2022). A guide to designing photocontrol in proteins: methods, strategies and applications. Biological Chemistry, 403(6-7), 549-571. [Link]
-
Rial Verde, E. M., et al. (2008). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits, 2, 2. [Link]
-
Salierno, M., et al. (2008). Caged Amino Acids for Visible-Light Photodelivery. European Journal of Inorganic Chemistry, 2008(1), 81-85. [Link]
-
Pereira, A. G., et al. (2019). Cyclodextrins as encapsulation agents for plant bioactive compounds. Current Opinion in Food Science, 26, 86-93. [Link]
-
Technologist, P. (2014, May 9). Molecular Encapsulation Using Cyclodextrin. Prospector Knowledge Center. [Link]
-
Capacités. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. [Link]
-
Păduraru, O. M., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(19), 14896. [Link]
-
Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. ACS Chemical Neuroscience, 4(4), 547–553. [Link]
-
Gazi, E., et al. (2025). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 150(1), 107-115. [Link]
-
Kimala, J. C., & Imperiali, B. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Protein Science, 30(10), 1970-1988. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]
-
Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Pharmaceutical Investigation, 42(4), 163-188. [Link]
-
Chromatography Forum. (2007). Making aqueous amino acid solutions? [Link]
-
Lok, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56193. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
ResearchGate. (2016). How to prepare and store Amino acid stock solution? [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? [Link]
-
Kumar, S., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(02). [Link]
-
Abs-solute. (2021). Generation of photocaged nanobodies for in vivo applications using genetic code expansion and computationally guided protein eng. bioRxiv. [Link]
-
Kumar, P., & Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]
-
Felix, A. M. (1993). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 42(2), 130–135. [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid... [Link]
-
Fedoryak, O. D., et al. (2005). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Neuropharmacology, 48(4), 541–553. [Link]
-
Lawrence, D. S. (2005). The preparation and in vivo applications of caged peptides and proteins. Current opinion in chemical biology, 9(6), 570–575. [Link]
-
Deiters, A. (n.d.). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. [Link]
-
Al-Akkam, E. J., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19195-19206. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
NSF Public Access Repository. (n.d.). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]
-
Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. [Link]
-
ResearchGate. (n.d.). Effect of organic co-solvents on the solvation enthalpies of amino acids and dipeptides in mixed aqueous solutions. [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation and in vivo applications of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulprospector.com [ulprospector.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Phototoxicity in Live-Cell Imaging with Uncaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing phototoxicity during live-cell uncaging experiments. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of phototoxicity in uncaging experiments.
Q1: What is phototoxicity and why is it a concern in live-cell uncaging?
A1: Phototoxicity refers to the damage or death of cells caused by light exposure. In fluorescence microscopy, and particularly during uncaging, high-intensity light is used to cleave a "cage" from a biologically active molecule, releasing it at a specific time and location.[1] This process, while powerful, can have unintended and detrimental side effects on the cells under observation.[2][3][4]
The primary mechanism of phototoxicity involves the generation of reactive oxygen species (ROS).[2][5][6] When fluorophores or endogenous molecules absorb light, they can enter an excited state.[6] In this state, they can react with molecular oxygen, producing highly reactive molecules like singlet oxygen.[5] These ROS can then damage cellular components such as DNA, proteins, and lipids, leading to a range of cellular stress responses, from altered signaling pathways to apoptosis and necrosis.[2][6][7]
It's a critical concern because phototoxicity can introduce significant artifacts into your data, leading to misinterpretation of experimental results.[2][7] For instance, a drug candidate's perceived effect might be masked or exaggerated by the cellular stress induced by the imaging and uncaging process itself.
Q2: What are the tell-tale signs of phototoxicity in my live-cell experiment?
A2: Recognizing the signs of phototoxicity is the first step toward mitigating it. These can range from subtle to severe:
-
Morphological Changes: Look for visible signs of cellular stress such as membrane blebbing, the formation of vacuoles, cell shrinkage or rounding, and detachment from the culture surface.[8]
-
Altered Cellular Dynamics: You might observe a slowdown or complete arrest of dynamic processes like mitosis, cell migration, or intracellular trafficking.[2][9]
-
Functional Impairment: Key cellular functions can be affected. For example, you might see changes in mitochondrial membrane potential or an increase in intracellular calcium levels.[9]
-
Reduced Viability and Proliferation: In more severe cases, you'll observe a decrease in cell viability over the course of your time-lapse experiment, or a failure of cells to proliferate as expected.[8]
-
Fluorescence Artifacts: Phototoxicity is often linked with photobleaching, the irreversible loss of fluorescence.[2] If you notice a rapid decrease in your fluorescent signal, it's a strong indicator that you might also be causing photodamage.
It's important to note that some of these effects can be subtle and may not be immediately obvious without proper controls.[2][3][4]
Q3: How do I differentiate between phototoxicity from my fluorescent reporter and the uncaging event itself?
A3: This is a crucial control experiment. The light used for imaging your fluorescent reporter and the light used for uncaging can both contribute to phototoxicity. To dissect these two sources, you should include the following control groups in your experimental design:
-
Imaging Only: Image cells expressing your fluorescent reporter using the same imaging parameters (laser power, exposure time, time interval) as your full experiment, but without the caged compound or the uncaging light pulse.
-
Uncaging Light Only (No Compound): Expose cells to the uncaging light pulse at the same intensity and duration as your experiment, but in the absence of the caged compound. This will reveal any direct damage caused by the uncaging laser itself.
-
Caged Compound Only (No Uncaging Light): Incubate your cells with the caged compound for the same duration as your experiment, but do not expose them to the uncaging light. This controls for any potential dark toxicity of the caged compound.
By comparing the health and behavior of cells in these control groups to your experimental group (imaging + caged compound + uncaging), you can pinpoint the primary source of phototoxicity.
II. Troubleshooting Guides
This section provides detailed, problem-oriented guidance for specific issues you might face during your uncaging experiments.
Problem 1: My cells die or show signs of stress immediately after uncaging.
This is a common and often frustrating issue. The immediate and acute cellular response points to a high dose of phototoxic insult delivered during the uncaging pulse. Here’s a systematic approach to troubleshoot this:
Step 1: Re-evaluate Your Uncaging Laser Power.
-
The "Minimum Effective Dose" Principle: The core principle is to use the absolute minimum laser power required to achieve a sufficient biological response. It's a delicate balance; too little power and you won't release enough active compound, too much and you'll induce phototoxicity.
-
Titration is Key: Perform a laser power titration experiment. Start with a very low laser power and incrementally increase it, while monitoring both the desired biological effect (e.g., a calcium transient, a change in cell morphology) and signs of phototoxicity. The optimal power is just above the threshold for a reliable biological response.
Step 2: Shorten the Uncaging Pulse Duration.
-
Total Photon Dose Matters: Phototoxicity is a function of the total number of photons your cells are exposed to.[5] Reducing the duration of the uncaging pulse directly reduces this dose.
-
Experiment with Pulse Length: Similar to laser power, test different pulse durations. Modern uncaging systems allow for millisecond or even microsecond control.[10][11] A shorter, more intense pulse may sometimes be less damaging than a longer, weaker one, but this can be cell-type and compound-dependent.
Step 3: Consider the Wavelength of Your Uncaging Laser.
-
Longer is Often Better: Shorter wavelength light (e.g., UV) is generally more energetic and can be more damaging to cells.[6] If your caged compound can be cleaved with a longer wavelength (e.g., visible light), this is often a safer option.[12]
-
Two-Photon Uncaging: This technique uses near-infrared (NIR) light, which is less energetic and scatters less, allowing for deeper tissue penetration with reduced phototoxicity in the out-of-focus planes.[13][14] The non-linear nature of two-photon absorption confines the uncaging event to a very small focal volume, further minimizing collateral damage.[15][16]
Step 4: Optimize the Concentration of Your Caged Compound.
-
Higher Concentration Isn't Always Better: While a higher concentration of the caged compound might seem like it would allow for lower laser power, it can also lead to increased background absorption and potential dark toxicity.[17]
-
Perform a Concentration Curve: Determine the lowest effective concentration of your caged compound that still elicits a robust biological response upon uncaging. This will minimize the total amount of exogenous material in your cells.
Workflow for Optimizing Uncaging Parameters
Caption: A decision-making workflow for troubleshooting acute phototoxicity during uncaging experiments.
Problem 2: My cells appear healthy initially, but then decline over the course of a long-term imaging experiment.
This delayed response suggests a cumulative phototoxic effect. The initial uncaging event might be tolerable, but the subsequent time-lapse imaging is pushing the cells over the edge.
Step 1: Reduce the Imaging Frequency and Duration.
-
Image Only When Necessary: Do you need to acquire an image every 30 seconds for 12 hours? Often, a lower temporal resolution is sufficient to capture the biological process of interest.[2] Increasing the interval between time points can significantly improve cell viability.[2]
-
Limit Total Imaging Time: The longer you image, the more photons your cells are exposed to. Design your experiment to capture the essential data in the shortest time frame possible.
Step 2: Minimize Imaging Light Exposure.
-
Lower the Imaging Laser Power: Just like with the uncaging laser, use the minimum laser power for your imaging that provides an adequate signal-to-noise ratio.
-
Use a More Sensitive Detector: A more sensitive camera or detector can capture a usable image with less excitation light, thereby reducing phototoxicity.[18][19]
-
Optimize Your Optical Path: Ensure your microscope's optical components are clean and aligned for maximum light collection efficiency.[19]
Step 3: Consider Your Imaging Medium.
-
Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, can act as a photosensitizer, generating ROS upon light exposure. Switching to a phenol red-free medium for your imaging experiments is a simple and effective way to reduce this source of phototoxicity.
-
Antioxidants and ROS Scavengers: Supplementing your imaging medium with antioxidants like ascorbic acid or Trolox can help to neutralize the ROS generated during imaging.[2] However, their effectiveness can be cell-type dependent and should be validated.
Step 4: Choose Your Fluorophores and Caged Compounds Wisely.
-
Red-Shifted Fluorophores: Longer wavelength (red or far-red) fluorophores are generally less phototoxic than their blue or green counterparts.[6][18]
-
Caged Compounds with High Quantum Yield: A caged compound with a high quantum yield releases the active molecule more efficiently, meaning you can use less uncaging light to achieve the same effect.[20][21]
Table 1: Key Parameters to Optimize for Reducing Cumulative Phototoxicity
| Parameter | Recommendation | Rationale |
| Imaging Frequency | Decrease the number of time points acquired. | Reduces the total light dose over the experiment. |
| Imaging Laser Power | Use the lowest power that gives a sufficient signal-to-noise ratio. | Minimizes the rate of ROS generation. |
| Imaging Wavelength | Use longer wavelength (red/far-red) fluorophores if possible. | Lower energy photons are generally less damaging to cells.[6] |
| Caged Compound | Select a compound with a high quantum yield. | More efficient uncaging requires less light exposure.[20] |
| Imaging Medium | Use phenol red-free medium and consider adding antioxidants. | Reduces exogenous photosensitizers and neutralizes ROS.[2] |
III. Experimental Protocols
This section provides step-by-step protocols for key experiments to assess and mitigate phototoxicity.
Protocol 1: Cell Viability Assay Post-Uncaging
This protocol allows you to quantify cell viability after your uncaging experiment.
Materials:
-
Your cell line of interest cultured in appropriate vessels (e.g., 96-well plate, glass-bottom dish).
-
Your caged compound.
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Propidium Iodide).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Set up Experimental and Control Groups:
-
Experimental Group: Cells treated with the caged compound and subjected to your standard uncaging and imaging protocol.
-
Control Group 1 (Imaging Only): Cells subjected to the imaging protocol without the caged compound or uncaging pulse.
-
Control Group 2 (Uncaging Only): Cells subjected to the uncaging pulse without the caged compound.
-
Control Group 3 (Compound Only): Cells treated with the caged compound but not exposed to light.
-
Control Group 4 (Untreated): Cells that receive no treatment.
-
-
Perform Uncaging Experiment: Execute your uncaging and imaging protocol on the appropriate wells/dishes.
-
Stain for Viability: At the end of your experiment, wash the cells with phosphate-buffered saline (PBS) and incubate them with a solution containing both a live-cell stain (e.g., Calcein-AM, which stains viable cells green) and a dead-cell stain (e.g., Propidium Iodide, which stains the nuclei of dead cells red).
-
Image and Quantify: Acquire images of both the green and red channels. Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.
-
Calculate Percent Viability: For each condition, calculate the percentage of viable cells using the formula: (Number of Live Cells / (Number of Live Cells + Number of Dead Cells)) * 100.
-
Analyze the Data: Compare the percent viability across all groups. A significant decrease in viability in your experimental group compared to the controls indicates phototoxicity.
Protocol 2: Assessing Sub-lethal Phototoxicity with a Functional Assay
Even if your cells don't die, they may be functionally impaired. This protocol uses a simple cell proliferation assay to detect more subtle phototoxic effects.
Materials:
-
Your cell line of interest.
-
Your uncaging setup.
-
A cell proliferation assay kit (e.g., MTT, WST-1, or a reagent that measures ATP levels).[22][23]
Procedure:
-
Plate Cells: Plate your cells at a low density in a multi-well plate and allow them to adhere overnight.
-
Perform Uncaging: Subject the cells to your experimental and control uncaging/imaging protocols as described in Protocol 1.
-
Incubate: Return the cells to the incubator for a period of time that would normally allow for significant proliferation (e.g., 24-48 hours).
-
Perform Proliferation Assay: At the end of the incubation period, perform the proliferation assay according to the manufacturer's instructions. This typically involves adding a reagent to the wells and measuring the absorbance or luminescence on a plate reader.
-
Analyze the Data: A reduction in the signal from your experimental group compared to the untreated control indicates that the uncaging and/or imaging protocol has impaired the cells' ability to proliferate, a sign of sub-lethal phototoxicity.
The Jablonski Diagram and Phototoxicity
To understand the root cause of phototoxicity, it's helpful to visualize the energy transitions that a molecule undergoes when it absorbs light. The Jablonski diagram illustrates these processes.
Sources
- 1. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. researchgate.net [researchgate.net]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 7. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OPG [opg.optica.org]
- 14. One vs two-photon microscopy [blog.biodock.ai]
- 15. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 16. Multiphoton Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 17. nathan.instras.com [nathan.instras.com]
- 18. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 19. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 20. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. broadpharm.com [broadpharm.com]
- 23. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Technical Support Center: Purification Strategies for Synthetic Caged Compounds
Welcome to the Technical Support Center for the purification and handling of synthetic caged compounds. Caged compounds—biomolecules rendered temporarily inactive by photolabile protecting groups (PPGs) like o-nitrobenzyl, coumarin, or quinolinium derivatives—are indispensable for providing spatiotemporal control over biological processes[1]. However, their structural complexity, light sensitivity, and thermal instability make purification a notorious bottleneck.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the causality behind common failures and provide self-validating workflows to ensure your purified compounds are biologically inert until intentionally uncaged.
Section 1: Core Principles & Causality in Caged Compound Purification
Purifying caged compounds requires balancing three antagonistic factors:
-
Light Sensitivity (Premature Photolysis): Ambient laboratory lighting, particularly fluorescent bulbs, emits trace UV radiation that can trigger premature uncaging. All purification must be conducted under safelight conditions to prevent yield loss[2].
-
Chemical Instability (Hydrolysis): Many PPGs are attached to their target molecules via ester, carbonate, or carbamate linkages. These bonds are highly susceptible to acid-catalyzed hydrolysis, a common issue when exposed to the acidic silanol groups on standard silica gel during flash chromatography[2].
-
Chromatographic Resolution: The addition of a hydrophobic caging group drastically alters the polarity of the parent molecule. However, unreacted cage precursors, partially caged intermediates, and regioisomers often exhibit near-identical retention factors (
) to the target product, necessitating highly optimized, shallow gradients[3].
Section 2: Step-by-Step Experimental Workflows
Protocol A: Reverse-Phase HPLC Purification of Caged Nucleotides (e.g., DMNPE-ATP)
Caged nucleotides are highly polar and require reverse-phase high-performance liquid chromatography (RP-HPLC) with ion-pairing agents to resolve the caged product from unreacted ATP and free cage[3][4].
Self-Validating System: Before pooling your fractions, run an analytical HPLC trace of the suspected product peak in the dark, followed by a deliberately UV-irradiated sample of the same fraction. The disappearance of the product peak and the quantitative appearance of the parent nucleotide peak definitively confirms the identity and functionality of the caged fraction.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of the initial mobile phase (e.g., 5 mM triethylammonium acetate (TEAA) buffer, pH 7.0). Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial[4].
-
Column Selection: Use a preparative C18 reverse-phase column (e.g., 250 × 21.2 mm).
-
Mobile Phase Setup:
-
Solvent A: 5 mM TEAA in water (pH 7.0). The TEAA acts as an ion-pairing reagent to retain the highly charged phosphate groups on the hydrophobic C18 stationary phase.
-
Solvent B: Methanol or Acetonitrile.
-
-
Gradient Elution: Apply a shallow gradient to resolve closely eluting isomers. Example: 0–10 min at 0% B; 10–60 min from 0% to 30% B; 60–85 min from 30% to 100% B[4].
-
Detection: Monitor absorbance at dual wavelengths: 254 nm (for the nucleotide base) and the specific
of the caging group (e.g., ~350 nm for nitrobenzyl, ~400 nm for coumarin)[4]. -
Fraction Collection & Storage: Collect fractions in amber tubes. Immediately freeze and lyophilize the pooled fractions to obtain the hygroscopic solid. Store desiccated at -80°C[2][4].
Workflow for Reverse-Phase HPLC purification of caged nucleotides.
Protocol B: Silica Gel Flash Chromatography for Caged Fluorophores
For lipophilic caged compounds (e.g., CNB-caged amino acids or caged pyranine fluorophores), normal-phase silica gel chromatography is standard[1][5].
Self-Validating System: To confirm the identity of the caged product on a TLC plate, spot the fraction twice side-by-side. Cover one spot with an opaque mask and expose the other to a 365 nm UV lamp for 5 minutes. Re-develop the plate; the UV-exposed spot should shift to the
-
Silica Neutralization: Pre-treat the silica gel by slurrying it in the starting eluent containing 1% (v/v) triethylamine (TEA). This neutralizes the acidic silanol groups that catalyze the hydrolysis of carbamate/ester caging linkages[2].
-
Loading: Dry-load the crude mixture onto a small amount of neutralized silica to prevent band broadening.
-
Elution: Use a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate) with a very gradual step gradient.
-
Analysis: Spot fractions on TLC plates. Visualize under a low-intensity UV lamp (briefly) or use a chemical stain.
Section 3: Troubleshooting Guide & FAQs
Q1: My caged compound degrades into the free parent molecule during silica gel chromatography. How do I prevent this? A: This is almost always caused by acid-catalyzed hydrolysis of the linkage (e.g., ester or carbamate) by the silica gel[2]. Solution: Switch to neutral alumina, or pre-treat your silica gel with 1% triethylamine (TEA)[2]. Alternatively, bypass normal-phase chromatography entirely and use Size Exclusion Chromatography (SEC) if there is a significant molecular weight difference between the cage and the target[3].
Q2: I am seeing multiple peaks with the exact same mass in my LC-MS trace after caging. What are they, and do I need to separate them? A: These are likely diastereomers or regioisomers. Caging reactions (especially with groups like DMNPE) often create a new chiral center, resulting in diastereomers[3]. Furthermore, molecules with multiple reactive sites yield regioisomers. Solution: Yes, they must be separated if you require uniform uncaging kinetics in your biological assays, as different isomers photolyze at different rates[3]. Use a shallow RP-HPLC gradient (e.g., increasing organic modifier by 0.5% per minute) to resolve these isomers[3][4].
Q3: The yield of my purified caged compound is inexplicably low, despite complete conversion on the crude NMR. What went wrong? A: The most common culprit is premature photolysis during the workup and purification phases. Standard fluorescent laboratory lights emit enough UV radiation to slowly cleave sensitive PPGs[2]. Solution: Wrap all rotary evaporator flasks, chromatography columns, and collection tubes in aluminum foil. Perform all handling in a darkroom illuminated only by a red photographic safelight[2].
Troubleshooting logic tree for common purification issues with caged compounds.
Section 4: Quantitative Data & Caging Group Parameters
The following table summarizes the properties, stability, and recommended purification strategies for common photolabile protecting groups based on empirical literature data[1][2][4][5][6][7].
| Caging Group (PPG) | Uncaging Wavelength ( | Linkage Type | Susceptibility to Hydrolysis | Recommended Purification Method |
| o-Nitrobenzyl (NB) | ~350 nm (UV) | Ester / Amide | High (Ester) / Low (Amide) | RP-HPLC or TEA-neutralized Silica[2] |
| DMNPE | ~355 nm (UV) | Phosphate Ester | Moderate | RP-HPLC (TEAA buffer)[3][4] |
| Coumarin (e.g., DMACM) | ~400 nm (Visible) | Ester / Phosphate | Moderate | RP-HPLC (Methanol gradient)[4] |
| N-Me-7-HQm | ~458 nm (Blue LED) | Carbamate | Low | Preparative RP-HPLC[7] |
| MNI | ~390 nm (UV/2-Photon) | Amide | Low | Silica Gel Chromatography[1] |
Note: For storage, all purified caged compounds should be kept as desiccated solids at -20°C or -80°C to prevent thermal and hydrolytic degradation[2].
References
- Source: lsu.
- Source: nih.
- Source: nih.
- Source: benchchem.
- Source: acs.
- Source: instras.
- Source: nih.
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. nathan.instras.com [nathan.instras.com]
- 5. A series of caged fluorophores for calibrating light intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Precision Control of Protein Function: A Comparative Guide to Photolabile Protecting Groups
Executive Summary
In the landscape of chemical biology, spatiotemporal control over peptide and protein function is a non-negotiable requirement for dissecting rapid signaling events. Photolabile Protecting Groups (PPGs), or "cages," offer this precision by rendering bioactive residues inert until irradiated.[1]
However, the "one-size-fits-all" approach to caging is obsolete. The choice of PPG dictates not just the wavelength of activation, but the kinetics of release, the solubility of the construct, and the toxicity of the photobyproducts. This guide critically compares the three dominant classes of PPGs—Nitrobenzyls , Coumarins , and BODIPY derivatives —providing the experimental grounding necessary for high-fidelity applications in drug development and proteomic research.
Part 1: Critical Analysis of PPG Architectures
The Legacy Standard: o-Nitrobenzyl (ONB) Systems
For decades, o-nitrobenzyl (ONB) and its derivatives (e.g., nitroveratryloxycarbonyl, NVOC) have been the workhorses of the field. They are robust, compatible with standard Fmoc solid-phase peptide synthesis (SPPS), and commercially accessible.
-
Mechanism: Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate. This decays to release the free amino acid and a nitroso-aldehyde byproduct.
-
Critical Limitation: The reaction is slow (
) and the nitroso byproduct is highly reactive, often quenching free thiols or absorbing the uncaging light (internal filter effect). -
Best Use Case: In vitro assays where temporal resolution >1 ms is acceptable and UV toxicity is not a confounding factor.
The Kinetic Superiority: p-Hydroxyphenacyl (pHP)
While often overshadowed by ONB, pHP is chemically superior for kinetic studies.
-
Mechanism: It operates via a photo-Favorskii rearrangement.
-
Advantage: The release occurs in nanoseconds (
), and the byproduct is a benign phenylacetic acid derivative. -
Limitation: It absorbs strictly in the UV, limiting deep-tissue utility.
The Red-Shifted Frontier: Coumarins and BODIPY
Modern drug development demands visible-light activation to minimize phototoxicity and maximize tissue penetration.
-
Coumarins (e.g., DEACM): Absorb in the blue/cyan region (400–450 nm). They offer fast release and high quantum yields but can suffer from poor aqueous solubility unless chemically modified.
-
BODIPY: The only viable option for green/red light activation (>500 nm). Historically plagued by low quantum yields, recent allylic-BODIPY scaffolds have improved efficiency (
), making them ideal for orthogonal uncaging alongside UV-sensitive groups.
Part 2: Comparative Performance Data
The following table synthesizes physicochemical properties critical for experimental design. Uncaging Efficiency (
| PPG Class | Representative Group | Quantum Yield ( | Uncaging Efficiency ( | Release Rate ( | Byproduct Toxicity | |
| Nitrobenzyl | o-Nitrobenzyl (ONB) | 350 - 365 | 0.01 - 0.13 | ~400 | Slow ( | High (Nitroso) |
| Phenacyl | p-Hydroxyphenacyl (pHP) | 280 - 300 | 0.10 - 0.90 | ~15,000 | Fast (ns) | Low (Acid) |
| Coumarin | DEACM | 390 - 450 | 0.01 - 0.20 | ~2,000 | Fast (ns) | Low |
| BODIPY | Allylic-BODIPY | 500 - 650 | 0.002 - 0.05 | >500 | Medium | Low |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of the two most common PPGs, highlighting the byproduct formation that often compromises biological integrity.
Caption: Mechanistic comparison showing the toxic side-reaction of ONB versus the clean rearrangement of pHP.
Part 4: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Caged Residues
Objective: Site-specific incorporation of a photocaged amino acid (e.g., Fmoc-Lys(Boc)-OH equivalent) into a peptide backbone.
Reagents:
-
Fmoc-AA(Cage)-OH (Pre-synthesized caged amino acid)
-
Coupling Reagents: HATU or DIC/Oxyma
-
Solvent: DMF (anhydrous)
Workflow:
-
Resin Preparation: Swell resin in DMF for 30 mins. Deprotect N-terminal Fmoc using 20% piperidine in DMF (
min). Wash with DMF.[2] -
Coupling the Caged AA:
-
Note: Caged amino acids are expensive and bulky. Use a lower equivalent (1.5 - 2.0 eq) compared to standard amino acids (5 eq).
-
Dissolve Fmoc-AA(Cage)-OH (2 eq) and HATU (1.9 eq) in minimal DMF.
-
Add DIPEA (4 eq) immediately before adding to the resin.
-
Incubate: Shake for 2–4 hours (longer times required due to steric hindrance of the cage).
-
-
Validation: Perform a Kaiser test. If positive (blue), re-couple using fresh reagents.
-
Elongation: Cap unreacted sites with acetic anhydride/pyridine if necessary, then proceed with standard Fmoc SPPS for subsequent residues.
-
Cleavage: Use a "reagent K" cocktail (TFA/Phenol/Water/TIPS) for 2–3 hours.
-
Critical: Perform cleavage in the dark or under red light to prevent premature uncaging.
-
Protocol B: Quantifying Uncaging Efficiency
Objective: Determine the rate and yield of photolysis.
-
Preparation: Dissolve purified caged peptide (50
M) in PBS (pH 7.4). -
Irradiation Setup:
-
Use a calibrated LED source (e.g., 365 nm for ONB, 405 nm for Coumarin).
-
Power density should be measured (e.g., 10 mW/cm²).
-
-
Time-Course Analysis:
-
Irradiate samples for
seconds. -
Immediately quench/analyze by HPLC (C18 column, Acetonitrile/Water gradient).
-
-
Calculation:
-
Plot [Caged Peptide] vs. Time.
-
Fit to a first-order exponential decay:
. -
Calculate quantum yield (
) using ferrioxalate actinometry as a reference standard if absolute values are needed.
-
Part 5: Strategic Selection Guide
The following decision tree assists in selecting the appropriate PPG based on biological constraints.
Caption: Decision matrix for selecting PPGs based on tissue depth and kinetic requirements.
References
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Weinstain, R., et al. (2020). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Chemical Reviews. [Link]
-
Givens, R. S., et al. (2012).[4] Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences. [Link]
-
Peterson, J. A., et al. (2022).[5] Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
Sources
The Definitive Guide to Validating Photoreleased Substrate Activity
Topic: Validation of Photoreleased Substrate Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Paradox of "Invisible" Control
In the precision landscape of chemical biology, "caged" (photocaged) substrates offer the ultimate power: spatiotemporal control.[1] By covalently attaching a photoremovable protecting group (PPG) to a bioactive molecule (e.g., ATP, glutamate, peptides), you render it biologically inert. Upon irradiation with light, the cage cleaves, releasing the active substrate instantaneously.
However, this power comes with a burden of proof. A poorly validated caged compound is a scientific liability. If the caged form has basal activity ("leakiness"), or if the photolysis byproducts are toxic, your data becomes an artifact.
This guide moves beyond basic synthesis to the rigorous validation of these tools. We will compare caging architectures, detail self-validating protocols for determining quantum efficiency, and map out the biological controls necessary to prove that your observed effect is due to the released substrate—and nothing else.
Comparative Analysis: Selecting the Right Cage
Not all cages are created equal. The choice between a traditional nitrobenzyl group and a modern coumarin or nitrodibenzofuran (NDBF) derivative dictates your experimental success.
Table 1: Performance Comparison of Common Photoremovable Protecting Groups (PPGs)
| Feature | o-Nitrobenzyl (oNB) | Coumarin Derivatives | Nitrodibenzofuran (NDBF) | BODIPY |
| Primary Use | General purpose, nucleotide caging | Visible light uncaging, monitoring | Two-photon microscopy, tissue | Red-light uncaging |
| Excitation ( | UV ( | Blue/Visible ( | UV/Blue ( | Green/Red ( |
| Quantum Yield ( | Low to Modest ( | High ( | Very High ( | Low ( |
| Uncaging Speed | Slow ( | Fast (ns scale) | Fast (ns scale) | Varies |
| Byproducts | Nitrosobenzaldehyde (Toxic/Absorbing) | Coumarin alcohol (Fluorescent) | Nitrosodibenzofuran | Boron dipyrromethene |
| Solubility | Poor (often requires organic co-solvents) | Good (polar derivatives available) | Moderate | Poor (hydrophobic) |
| Two-Photon Cross-Section | Low (< 1 GM) | Moderate (1-5 GM) | High (> 100 GM) | Low |
Expert Insight: While o-nitrobenzyl is the "workhorse," its UV requirement is phototoxic to live cells, and the nitroso byproduct absorbs UV light, potentially acting as an inner filter that slows further uncaging. For live-cell imaging, Coumarin or NDBF are superior due to faster kinetics, visible light activation, and cleaner photochemistry.
Workflow Visualization: The Validation Logic
Before touching a pipette, understand the logical flow required to validate a new caged compound.
Figure 1: The "Go/No-Go" decision tree for validating photoreleased substrates. Each step acts as a gatekeeper for the next.
Protocol 1: Chemical & Photochemical Validation
This protocol establishes the compound's stability and efficiency before biological application.
Objective: Determine the Photochemical Quantum Yield (
Materials:
-
UV-Vis Spectrophotometer & HPLC (C18 column).
-
Light source (LED or Laser matched to
). -
Standard Actinometer (e.g., Potassium Ferrioxalate) OR Comparative Standard.
Step-by-Step Methodology:
-
Dark Stability Assessment (The "Shelf-Life" Test):
-
Dissolve the caged compound (100
M) in your physiological buffer (e.g., PBS or ACSF). -
Incubate in the dark at 37°C.
-
Inject aliquots into HPLC at
hours. -
Criterion: Purity must remain >98%. Any spontaneous hydrolysis indicates "leakiness."
-
-
Photolysis Quantification (Comparative Method):
-
Note: Absolute actinometry is complex. A comparative method using a known standard (e.g., a reference caged compound with known
) is more robust for daily validation. -
Prepare two cuvettes:
-
Sample: Caged Compound (50
M). -
Reference: Standard (e.g., Caged-Fluorescein or a known Nitrobenzyl ester) with known
.
-
-
Ensure Absorbance at excitation wavelength is identical (
) to ensure equal photon absorption. -
Irradiate both samples for fixed intervals (e.g., 10, 20, 30 seconds).
-
Monitor the disappearance of the starting material via HPLC.
-
Calculate
: (Where is the rate constant of photolysis derived from the slope of vs time).
-
-
Byproduct Analysis:
-
Run a full LC-MS scan on the fully photolyzed sample.
-
Identify the "cage" byproduct. Ensure it does not co-elute with the active substrate or form reactive aggregates.
-
Protocol 2: Biological Validation (In Vitro)
Chemical purity does not guarantee biological utility. You must prove the caged compound is inert in situ and the released substrate is fully potent.
Objective: Validate "Caged Inertness" and "Uncaged Potency" using a functional assay (e.g., Calcium Imaging or Enzyme Kinetics).
Experimental Design Matrix:
| Group | Treatment | Light | Expected Outcome | Purpose |
| A | Vehicle Only | + | No Response | Rule out photodamage/artifacts. |
| B | Free Substrate | - | Full Response | Positive Control (Max efficacy). |
| C | Caged Compound | - | No Response | Test for Inertness/Leakiness. |
| D | Caged Compound | + | Full Response | Test for Uncaging Efficiency. |
| E | Caged Compound + Antagonist | + | No Response | Confirm mechanism specificity. |
Step-by-Step Methodology (Example: Caged Glutamate/Calcium Imaging):
-
Preparation:
-
Load cells (e.g., neurons or astrocytes) with a calcium indicator (e.g., Fluo-4 AM).
-
Perfuse with ACSF (Artificial Cerebrospinal Fluid).
-
-
The "Leak" Test (Group C):
-
Bath apply the Caged Compound at a working concentration (e.g., 50-100
M). -
Monitor fluorescence for 5 minutes in the dark.
-
Critical Check: If fluorescence rises, the cage is acting as an agonist (e.g., GABA antagonism is a common side effect of caged glutamates) or hydrolyzing. Stop here.
-
-
The Uncaging Event (Group D):
-
Target a specific region of interest (ROI).
-
Apply a precise light pulse (e.g., 405 nm laser, 1-5 ms).
-
Record the
(fluorescence change).
-
-
Quantification & Normalization:
-
Compare the amplitude and kinetics of Group D (Uncaged) vs. Group B (Free Substrate puff).
-
The response should be statistically indistinguishable in magnitude, though kinetics may depend on diffusion.
-
Mechanism Visualization: The Uncaging Pathway
Understanding the mechanism helps in troubleshooting. Below is the general pathway for a Nitrobenzyl-based uncaging event, illustrating where toxic byproducts originate.
Figure 2: Mechanistic pathway of Nitrobenzyl photolysis. Note the "aci-nitro" intermediate, which requires protons (pH dependent) to break down, releasing the substrate and the nitroso byproduct.
Troubleshooting & Expert Tips
-
The Inner Filter Effect: As the reaction progresses, the byproduct (especially nitroso- compounds) may absorb the activating light, slowing down the reaction. Solution: Use flow cells or lower concentrations to minimize optical density.
-
pH Sensitivity: Many uncaging reactions (like oNB) consume protons or require water. Ensure your buffer has sufficient capacity (e.g., 10-20 mM HEPES) to prevent local pH spikes that could alter biological activity.
-
Solubility Issues: If your caged compound precipitates, do not use DMSO > 0.1% in live cells if possible. Try "cloaked" dendrimer-conjugated cages which improve water solubility and prevent membrane permeation.
References
-
Ellis-Davies, G. C. R. (2007).[2] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2][3][4] Nature Methods, 4(8), 619–628.[2][3] Link
-
Klapoetke, N. C., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate.[5] Proceedings of the National Academy of Sciences (PNAS), 117(10), 5481-5490. Link
-
Yoshimura, M., & Inose, T. (2025).[6] Photocleavable Systems for Cell Biology: Conceptual Design across Molecular Modalities. ChemBioChem, e202500564.[6] Link
-
BenchChem. (2025).[7] A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups. BenchChem Technical Guides. Link
-
Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Photocleavable Systems for Cell Biology: Conceptual Design across Molecular Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
biological inertness of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid before photolysis
This guide provides an in-depth technical analysis of the biological inertness of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid and its isomeric counterparts. It is designed for researchers utilizing photopharmacology to study glycine transporter (GlyT1) kinetics or amino acid signaling.
Executive Summary
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is structurally defined as N-isopropyl-N-(3-nitrobenzyl)glycine. In the context of photopharmacology, this molecule serves a critical role as a photostable negative control .
Unlike its regioisomer, the 2-nitrobenzyl (ortho) derivative—which functions as a "caged" GlyT1 inhibitor releasing N-isopropylglycine upon UV irradiation—the 3-nitrobenzyl (meta) derivative is photochemically stable. Its primary utility lies in validating biological inertness : proving that the "caged" molecular scaffold itself does not interact with the target receptor (GlyT1) or induce cytotoxicity in the absence of photolysis.
Key Verdict: The compound exhibits high biological inertness before photolysis due to steric blockade of the secondary amine pharmacophore. It is essential for distinguishing true uncaging effects from off-target scaffold artifacts.
Chemical Identity & Structural Logic
To understand the inertness profile, we must deconstruct the molecule against its active counterparts.
-
Target Pharmacophore: N-Isopropylglycine (a known GlyT1 substrate/inhibitor).
-
Caging Strategy: Alkylation of the secondary amine with a nitrobenzyl group.
-
The "Inertness" Mechanism: The bulky nitrobenzyl group converts the secondary amine into a tertiary amine and introduces significant steric hindrance, preventing the molecule from fitting into the GlyT1 substrate binding pocket.
Comparative Structural Analysis
| Feature | 3-Nitro Isomer (The Topic) | 2-Nitro Isomer (The Cage) | N-Isopropylglycine (The Drug) |
| Systematic Name | N-Isopropyl-N-(3-nitrobenzyl)glycine | N-Isopropyl-N-(2-nitrobenzyl)glycine | N-Isopropylglycine |
| Role | Negative Control | Photocage (Probe) | Active Inhibitor |
| Photolability | Stable (No uncaging) | Labile (Uncages at ~365 nm) | N/A |
| Bio-Inertness (Dark) | High (Steric block) | High (Steric block) | None (Active) |
| GlyT1 Affinity | Negligible ( | Negligible ( | High ( |
Biological Inertness Profile: Pre-Photolysis
The "biological inertness" of a caged compound or its control is defined by three parameters: Receptor Silence , Hydrolytic Stability , and Cytotoxicity .
A. Receptor Silence (GlyT1 Interaction)
The biological activity of glycine derivatives relies on the free amino group and the carboxylate.
-
Mechanism: The addition of the 3-nitrobenzyl group to the nitrogen atom creates a bulky tertiary amine.
-
Outcome: This modification sterically clashes with the narrow substrate channel of the Glycine Transporter 1 (GlyT1). Consequently, the molecule acts as a "silent" passenger, unable to inhibit or transport until the group is removed (which, for the 3-nitro isomer, never happens).
-
Validation: In competitive uptake assays using [³H]-Glycine, the 3-nitro derivative should show no displacement of the radioligand, whereas the uncaged parent (N-isopropylglycine) would show a dose-dependent blockade.
B. Hydrolytic Stability (Dark Stability)
A critical failure mode for caged compounds is spontaneous hydrolysis in aqueous buffer.
-
Chemical Bond: The N-benzyl bond is chemically robust (unlike ester-linked cages).
-
Performance: [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is highly stable in physiological saline (PBS, pH 7.4) at 37°C for >24 hours. It does not spontaneously degrade to release the active drug, ensuring that any observed biological effect is not due to "leakiness."
C. Cytotoxicity
Nitroaromatic compounds can sometimes induce oxidative stress.
-
Observation: At typical working concentrations (10–100 µM), 3-nitrobenzyl derivatives generally show no acute cytotoxicity in neuronal cultures (e.g., hippocampal slices or HEK293 cells).
-
Control Check: The 3-nitro isomer is specifically used to rule out toxicity of the nitrobenzyl moiety itself.
Experimental Validation Protocols
To confirm the inertness of this specific batch or derivative, the following self-validating protocols are recommended.
Protocol 1: Dark Competitive Binding Assay (GlyT1)
Objective: Prove that the compound does not bind GlyT1 in the absence of light.
-
System: HEK293 cells stably expressing human GlyT1.
-
Tracer: 50 nM [³H]-Glycine.
-
Treatment Groups:
-
Vehicle (DMSO < 0.1%).
-
Positive Control: ALX-5407 (100 nM) or Uncaged N-isopropylglycine (10 µM).
-
Test Compound: [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid (100 µM).
-
-
Procedure:
-
Incubate cells with Tracer + Treatment for 10 mins in the dark.
-
Wash cells 3x with ice-cold buffer.
-
Lyse and measure CPM (Counts Per Minute) via scintillation counting.
-
-
Criteria for Inertness: The Test Compound group must show uptake levels statistically equivalent to the Vehicle group (
).
Protocol 2: HPLC Stability Profiling
Objective: Quantify hydrolytic stability.
-
Preparation: Dissolve compound to 1 mM in PBS (pH 7.4).
-
Incubation: Keep in a light-tight vial at 37°C.
-
Sampling: Aliquot at t=0, 1h, 6h, 24h.
-
Analysis: RP-HPLC (C18 column), detection at 254 nm.
-
Criteria: Peak area of the parent compound must remain >99% of the t=0 value. No emergence of the N-isopropylglycine peak.
Visualization: Mechanism & Workflow
The following diagram illustrates the comparative logic between the Active Cage (2-nitro) and the Inert Control (3-nitro).
Caption: Comparison of the 3-nitro (Meta) control vs. the 2-nitro (Ortho) active cage. The 3-nitro variant remains inert and intact even under UV light, validating that any biological response is due to the released drug, not the scaffold.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link
-
Goeldner, M., & Givens, R. (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. (Chapter 1: Nitrobenzyl Cages). Link
-
Corrie, J. E. T., et al. (2005). Caged GABA and Glycine: Photochemical and Pharmacological Properties.[1] Journal of Organic Chemistry. (Discusses inertness criteria for amino acid cages).
-
Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044. (Context for N-isopropylglycine activity). Link
Sources
comparative analysis of one-photon versus two-photon uncaging
Precision Photopharmacology: A Comparative Guide to One-Photon vs. Two-Photon Uncaging
Photochemical control of bioactive molecules—commonly known as "uncaging"—has revolutionized our ability to interrogate complex biological networks. While one-photon (1P) uncaging using UV or visible continuous-wave (CW) lasers offers a straightforward approach for bulk receptor activation, the advent of two-photon (2P) uncaging utilizing near-infrared (NIR) femtosecond pulsed lasers has enabled diffraction-limited, three-dimensional spatial resolution.
As an Application Scientist, I have designed this guide to objectively compare 1P and 2P uncaging modalities. By detailing the mechanistic physics, quantitative performance metrics, and self-validating experimental protocols, this guide provides the foundational logic required for rigorous assay design in neurophysiology and drug development.
Mechanistic Foundations & Causality
The fundamental divergence in performance between 1P and 2P uncaging is dictated by the physics of photon absorption.
-
One-Photon (1P) Uncaging: This process relies on linear absorption. A single photon of higher energy (typically UV or Blue light, 350–450 nm) excites the photolabile protecting group (PPG) directly to its singlet excited state. Because the absorption probability correlates linearly with light intensity, excitation occurs throughout the entire light cone (both above and below the focal plane). This results in poor axial (Z-axis) resolution, making it suitable only for bulk release.
-
Two-Photon (2P) Uncaging: This process relies on non-linear absorption. Two lower-energy photons (NIR, 700–1000 nm) must interact with the chromophore almost simultaneously (within ~1 femtosecond) to bridge the energy gap via a "virtual state" (1)[1]. The probability of this event is proportional to the square of the light intensity (2)[2]. Consequently, uncaging is strictly confined to the focal volume (typically < 1 femtoliter), preventing out-of-focus photolysis and enabling single-synapse resolution.
Logical divergence between linear (1P) and non-linear (2P) uncaging mechanisms.
Quantitative Performance Comparison
When selecting an uncaging modality, researchers must balance spatial resolution, tissue penetration, and equipment complexity. The two-photon uncaging action cross-section (
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Excitation Wavelength | 350 – 450 nm (UV/Visible) | 700 – 1000 nm (Near-Infrared) |
| Light Source | LED, Flash lamp, or CW Laser | Femtosecond pulsed Ti:Sapphire Laser |
| Axial (Z) Resolution | Poor (Excitation throughout light cone) | Excellent (< 1 µm, diffraction-limited) |
| Tissue Penetration | Shallow (< 50 µm due to scattering) | Deep (Up to 500+ µm in intact tissue) |
| Phototoxicity | High (UV light damages cellular structures) | Low (NIR light is biologically benign) |
| Typical Probes | NDBF, MNI-Glu, RuBi-Glu | MNI-Glu (0.06 GM at 720nm), DEAC450 |
| Primary Application | Global receptor activation, slice-wide mapping | Single dendritic spine mapping, microcircuits |
Chemical Probes: Causality in Chromophore Selection
The choice of caged compound dictates the success of the experiment. The probe must match the optical hardware and the biological question.
-
MNI-Glutamate: The gold standard for 2P uncaging. With a 2P uncaging cross-section of 0.06 GM at 720 nm, it provides robust, localized release without apparent phototoxicity (1)[1]. Caution: At the high concentrations required for 2P uncaging, MNI-Glu can act as a GABA-A receptor antagonist, which must be factored into inhibitory circuit studies (4)[4].
-
DEAC450-GABA: A coumarin derivative engineered for wavelength-selective uncaging. It exhibits a massive bathochromic shift, allowing maximal 2P excitation at 900 nm with a spatial resolution of ~3 µm (5)[5]. This enables sophisticated two-color optical interrogation (e.g., selectively uncaging MNI-Glu at 720 nm and DEAC450-GABA at 900 nm on the same neuron) (6)[6].
Self-Validating Experimental Protocols
A robust experimental design must include internal controls to validate the physical mechanism of release. Below are step-by-step methodologies engineered as self-validating systems.
Protocol 1: Two-Photon Uncaging of MNI-Glutamate at Single Dendritic Spines
Objective: Map functional AMPA receptors on a single spine while confirming non-linear 2P release.
-
Preparation: Prepare acute brain slices. Patch a pyramidal neuron and fill with a fluorophore (e.g., Alexa-594) for morphological visualization.
-
Perfusion: Bath-apply 2.5 mM MNI-Glutamate in ACSF. Causality Note: Because the 2P excitation volume is incredibly small (< 1 fL), a highly dense pool of caged molecules is required to evoke a measurable miniature Excitatory Postsynaptic Current (mEPSC) (7)[7].
-
Targeting: Use a 2P imaging laser (e.g., 810 nm) to identify a target dendritic spine.
-
Uncaging: Park the uncaging laser (tuned to 720 nm) ~0.5 µm adjacent to the spine head. Deliver a 0.5 – 2.0 ms pulse.
-
System Validation (The Quadratic Power Check): To prove the response is truly 2P-mediated, vary the laser power (e.g., 10, 15, 20 mW) and plot the evoked current amplitude against laser power. Critical Check: The current must scale with the square of the incident power (
). If it scales linearly, 1P photolysis or thermal artifacts are occurring.
Step-by-step workflow for 2P uncaging and necessary physical validation.
Protocol 2: One-Photon Laser Uncaging for Regional Mapping
Objective: Evoke broader currents across a dendritic branch to study receptor integration.
-
Preparation: Patch a neuron as described above.
-
Perfusion: Bath-apply a lower concentration of caged compound (e.g., 660 µM MNI-Glutamate). Causality Note: 1P uncaging excites a massive vertical column of tissue. Lower concentrations are strictly required to prevent massive receptor desensitization and excitotoxicity (4)[4].
-
Targeting & Uncaging: Use a 405 nm CW laser coupled through the objective. Deliver a 2–4 ms pulse to the somatic or dendritic region.
-
System Validation (Spatial Decay Check): Move the uncaging spot laterally in 5 µm increments from the dendrite. The evoked current should decay linearly, confirming the broader spatial profile of 1P excitation compared to the sharp, immediate drop-off seen in 2P uncaging.
Conclusion
The transition from 1P to 2P uncaging represents a paradigm shift from macroscopic to nanoscopic control of biological systems. While 1P uncaging remains highly effective for global activation and temporally precise bulk studies, 2P uncaging is mandatory for interrogating the spatial logic of microcircuits. By rigorously applying validation checks—such as the quadratic power dependence—and understanding the photophysical limitations of your chosen chromophore, researchers can ensure robust, reproducible, and artifact-free photopharmacology.
References
- Source: frontiersin.
- Source: nih.
- Comparison of one-and two-photon excitation. (A) Cartoon illustrating...
- Source: ucdavis.
- Source: optica.
- Optically selective two-photon uncaging of glutamate at 900 nm.
- Source: higleylab.
Sources
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
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- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. higleylab.org [higleylab.org]
- 6. scispace.com [scispace.com]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
A Comparative Guide to the Biological Activity of the Isopropyl-Aminoacetic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isopropyl-Aminoacetic Acid Moiety in Context
The isopropyl-aminoacetic acid moiety, also known as N-isopropylglycine, is a simple N-substituted amino acid derivative. While not a proteinogenic amino acid, its structural features—a carboxylic acid group, a secondary amine, and a bulky isopropyl group—suggest its potential to interact with biological systems. The lipophilic nature of the isopropyl group can influence a molecule's ability to cross cell membranes, potentially enhancing its bioavailability and interaction with intracellular targets.
This guide will focus on assessing the intrinsic biological activities that can be attributed to this moiety, drawing comparisons with glycine (the parent amino acid) and other N-alkylated glycine derivatives. We will delve into its potential cytotoxic and anti-inflammatory effects, providing the scientific rationale and experimental frameworks for these investigations.
Inferred Biological Activities and Comparative Analysis
Direct studies on the biological activity of N-isopropylglycine are limited in publicly available literature. However, by examining structurally similar compounds, we can infer its potential activities and establish a basis for comparison.
Cytotoxicity Profile: A Comparative Look at N-Substituted Glycine Derivatives
The introduction of an alkyl group to the nitrogen of glycine can modulate its cytotoxic profile. A study on a series of aliphatic N-substituted glycine derivatives provides valuable insights into this structure-activity relationship[1].
Comparative Cytotoxicity Data:
The following table summarizes the reported 48-hour IC50 values of various N-alkyl glycine derivatives against Human Foreskin Fibroblast (HFF) cell lines, offering a basis for comparing the potential cytotoxicity of N-isopropylglycine[1].
| Compound | Alkyl Substituent | IC50 (µM) on HFF cells (48h) |
| Glycine | -H | > 1000 |
| N-propylglycine | n-propyl | ~300-400 |
| N-butylglycine | n-butyl | ~200-300 |
| N-sec-butylglycine | sec-butyl | ~150-250 |
| N-tert-butylglycine | tert-butyl | ~250-350 |
| N-octylglycine | n-octyl | ~130 |
| N-isopropylglycine (Predicted) | isopropyl | ~200-300 |
Note: The IC50 value for N-isopropylglycine is an educated estimate based on the trend observed with other branched and unbranched alkyl substituents of similar size. Experimental verification is required.
This data suggests that increasing the lipophilicity of the N-substituent generally leads to increased cytotoxicity. The branched nature of the isopropyl group may also influence its interaction with cellular components compared to its linear counterpart, n-propyl.
Potential Anti-inflammatory Activity
N-substituted amino acids have been explored for their anti-inflammatory properties[2][3][4]. The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or the suppression of cytokine production. While direct evidence for N-isopropylglycine is lacking, its structural similarity to other bioactive amino acid derivatives warrants investigation into its potential anti-inflammatory effects.
Comparative Framework for Anti-inflammatory Activity:
| Compound | Structural Class | Known/Potential Anti-inflammatory Mechanism |
| Glycine | Amino Acid | Activates glycine-gated chloride channels on immune cells, leading to immunosuppressive effects[5]. |
| N-acyl amino acids | Lipoamino acids | Modulation of leukocyte migration and production of inflammation-resolving eicosanoids[4]. |
| N-isopropylglycine | N-alkyl amino acid | Hypothesized to modulate inflammatory signaling pathways. |
| Ibuprofen | NSAID (Positive Control) | Inhibition of cyclooxygenase (COX) enzymes[6]. |
Experimental Protocols for Biological Activity Assessment
To rigorously assess the biological activity of the isopropyl-aminoacetic acid moiety, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed, step-by-step methodology for these key evaluations.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration at which a compound exhibits cytotoxic effects on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Workflow Diagram:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Human Foreskin Fibroblasts - HFF, or a relevant cancer cell line like A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[7].
-
Compound Preparation: Prepare a stock solution of N-isopropylglycine in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of N-isopropylglycine to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Workflow Diagram:
In Vitro Anti-inflammatory Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate and allow them to adhere overnight[10].
-
Treatment: Pre-treat the cells with non-toxic concentrations of N-isopropylglycine (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response[10].
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add Griess reagent to the collected supernatants.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition compared to the LPS-only control.
In Vivo Acute Oral Toxicity Assessment
This study provides an initial assessment of the in vivo toxicity of a substance after a single oral dose. The following protocol is based on the OECD Guideline 425 (Up-and-Down Procedure)[11][12][13].
Principle: The Up-and-Down Procedure is a sequential dosing method that allows for the estimation of the LD50 (the dose that is lethal to 50% of the animals) with a reduced number of animals compared to traditional methods. Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
Workflow Diagram:
Acute Oral Toxicity (Up-and-Down Procedure) Workflow
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Use a single sex of a standard rodent species (e.g., female rats) and allow them to acclimatize for at least 5 days[14].
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water or corn oil)[12].
-
Dosing:
-
Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 24 hours and then daily for a total of 14 days[16].
-
Sequential Dosing:
-
If the animal survives, the dose for the next animal is increased by a constant factor (typically 3.2)[15].
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Stopping Criteria: The study is stopped when one of the predefined stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.
Conclusion and Future Directions
While direct experimental data on the biological activity of the isopropyl-aminoacetic acid moiety is scarce, a comparative analysis of structurally related N-substituted glycine derivatives suggests a potential for cytotoxicity that is likely correlated with its lipophilicity. Furthermore, the broader class of N-substituted amino acids has shown promise as anti-inflammatory agents, indicating a plausible, yet unconfirmed, avenue of activity for N-isopropylglycine.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this chemical moiety. The in vitro cytotoxicity and anti-inflammatory assays will provide crucial initial data on its biological effects at the cellular level. The in vivo acute toxicity study will then establish a preliminary safety profile.
Future research should focus on conducting these foundational experiments to generate empirical data for N-isopropylglycine. Subsequent studies could then explore its specific molecular targets and mechanism of action, for which enzyme inhibitor screening and receptor binding assays would be valuable tools[17][18]. A deeper understanding of the structure-activity relationship, particularly comparing the isopropyl isomer with its n-propyl counterpart, will further elucidate the contribution of the branched alkyl group to its biological activity.
References
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Acute Toxicity Study. (n.d.). Retrieved from [Link]
- Botham, P. A. (2004). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Toxicol. Appl. Pharmacol., 195(1), 1-10.
- OECD. (1998). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
- Cremniter, J., et al. (1995). Antiinflammatory agents: new series of N-substituted amino acids with complex pyrimidine structures endowed with antiphlogistic activity. Il Farmaco, 50(5), 335-342.
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National Toxicology Program. (2001). OECD Test Guideline 425. Retrieved from [Link]
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U.S. Food and Drug Administration. (1996, August 26). Single Dose Acute Toxicity Testing for Pharmaceuticals. Retrieved from [Link]
- Morigi, R., et al. (1993). N-(fluorenyl-9-methoxycarbonyl) amino acids, a class of antiinflammatory agents with a different mechanism of action. J. Med. Chem., 36(8), 980-986.
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IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]
- OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
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Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Acute Toxicology and Dose Finding Studies. Retrieved from [Link]
- Al-Saeedi, A. H. (2013). Synthesis and Study of Some Amino Acid Derivatives as New Non-Steroidal Anti-Inflammatory / Analgesic Drugs.
- O'Dell, J. R., et al. (2012). N-amino acid linoleoyl conjugates: anti-inflammatory activities. Bioorg. Med. Chem. Lett., 22(12), 4064-4067.
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
- Ghasdian, N., et al. (2023).
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- Wheeler, M. D., et al. (1999). Glycine: a new anti-inflammatory immunonutrient. Cell. Mol. Life Sci., 56(9-10), 843-856.
- Ingles, D. P., et al. (2010). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Assay Drug Dev. Technol., 8(4), 450-464.
- Patel, M., et al. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. Int. J. Pharm. Sci. Rev. Res., 56(1), 10-14.
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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National Library of Medicine. (2020). Glycine Supplement for Severe COVID-19. Retrieved from [Link]
- Huang, X., et al. (1994). Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol. Biochem. Behav., 47(3), 667-673.
- Stanković, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3794.
- Perera, H., et al. (2019). In vitro anti-inflammatory activity of Ficus racemosa L.
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ResearchGate. (2013, December 11). Can someone advise on MTT assay blank and controls? Retrieved from [Link]
- Pommier, Y., et al. (2026, March 5). Synthesis and Anticancer Evaluation of PCNA Inhibitor AOH1996 Analogs in Cancer Cell Cultures. Molecules, 31(5), 1234.
- Borges, J. P., et al. (2022).
- Mesnage, R., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Front. Vet. Sci., 8, 663523.
- Samarut, E., et al. (2018). Glycine Promotes the Survival of a Subpopulation of Neural Stem Cells. Front. Mol. Neurosci., 11, 449.
- Weinberg, J. M. (2017). The role of glycine in regulated cell death. Cell. Mol. Life Sci., 74(12), 2185-2201.
- Kim, J. H., et al. (2020). Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.
- Van den Eynden, J., et al. (2009). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Front. Mol. Neurosci., 2, 9.
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Profacgen. (n.d.). Enzyme Target & Activator & Inhibitor Screening Service. Retrieved from [Link]
- Borges, J. P., et al. (2022).
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The Precision Protocol: A Comparative Guide to Caged Compound Controls
Topic: Control Experiments for Caged Compound Studies Content Type: Publish Comparison Guide Role: Senior Application Scientist
In the realm of high-precision biology, caged compounds (photolabile precursors) offer the ultimate "magic bullet": the ability to release bioactive molecules with sub-micron spatial resolution and microsecond temporal precision. However, this power comes with a significant burden of proof. Without rigorous controls, an "effect" can easily be an artifact of phototoxicity, spontaneous hydrolysis, or off-target antagonism.
This guide moves beyond basic instructions to provide a self-validating experimental framework . It compares the industry-standard probes and defines the mandatory control experiments required to publish with confidence.
Part 1: Comparative Analysis of Caging Chemistries
Before designing controls, one must select the correct tool. The "product" in this analysis is the MNI-caged glutamate (the industry standard), compared against emerging alternatives like RuBi-glutamate and the older NI-caged variants.
Performance Matrix: MNI vs. RuBi vs. NI
| Feature | MNI-Glutamate (Standard) | RuBi-Glutamate (Alternative) | NI-Glutamate (Legacy) | Implication for Controls |
| Excitation (1P) | UV (350–380 nm) | Visible (Blue, ~450 nm) | UV (300–350 nm) | RuBi allows uncaging with standard blue lasers but risks cross-talk with GFP. |
| 2P Cross-Section | 0.06 GM @ 720 nm | High @ 800 nm | Very Low | MNI is optimized for 2P; RuBi requires longer wavelengths (red-shifted). |
| Quantum Yield | ~0.085 (High) | High | Lower | Higher yield = less laser power needed = less phototoxicity. |
| GABA-A Antagonism | High (at >2mM) | Low | High | CRITICAL: MNI blocks inhibitory transmission; RuBi is preferred for E/I balance studies. |
| Hydrolytic Stability | Excellent (>8h @ pH 7.4) | Good | Moderate | MNI allows longer experiments without "dark" background noise. |
Scientist’s Verdict:
-
Choose MNI-Glu for standard two-photon mapping of excitatory spines due to its superior uncaging speed and stability.
-
Choose RuBi-Glu if you are using one-photon (visible) light or investigating inhibitory circuits where MNI’s GABA antagonism would confound results.
Part 2: The Core Control Directives
To establish causality , you must isolate the release of the drug from the release of energy (heat/light) and the presence of the cage itself.
The Dark Stability Control (The "Leak" Test)
Objective: Prove that the compound does not degrade or act as an agonist in the absence of light.
-
Mechanism: Spontaneous hydrolysis releases the active drug, raising the basal tone of the tissue.
-
Protocol: Perfusion of the caged compound (e.g., 2 mM MNI-Glu) for 10 minutes without laser stimulation.
-
Pass Criteria: No change in Holding Current (
) or Input Resistance ( ) > 10% of baseline.
The Light-Only Control (The Phototoxicity Test)
Objective: Rule out heat, reactive oxygen species (ROS), or photodamage as the cause of the response.
-
Mechanism: High-intensity IR lasers (2P) can boil water or damage membranes; UV lasers (1P) can cause DNA damage or autofluorescence.
-
Protocol: Replicate the exact uncaging sequence (power, duration, repetition) on tissue without the caged compound.
-
Pass Criteria: No evoked currents, membrane blebbing, or depolarization.
The "Inert Cage" Control (The Gold Standard)
Objective: Prove that the "empty cage" byproduct (e.g., the nitroso-ketone) is not toxic.
-
Why it's often skipped: It requires buying a specific control compound (e.g., caged water or a non-binding analog).
-
Why you must do it: Nitrobenzyl byproducts can react with thiols on proteins.
-
Protocol: Uncage a "dummy" molecule (e.g., MNI-caged-glycine in a glutamatergic experiment) to release the cage moiety without the active drug.
Part 3: The Self-Validating Workflow
This protocol is designed for Two-Photon Uncaging of Glutamate in acute brain slices, but the logic applies universally.
Phase A: Preparation & Baseline
-
Dark Environment: Prepare all solutions under red light. Caged compounds are UV-sensitive.[1][2]
-
Solubility Check: Sonicate MNI-Glu in ACSF; filter (0.22 µm) to prevent crystal micro-lensing.
-
Baseline Health: Establish whole-cell patch-clamp (Voltage Clamp @ -70 mV). Reject cells with Series Resistance (
) > 20 MΩ.
Phase B: Calibration (The "Parking" Step)
-
Causality Check: You must know where the laser is relative to the spine.
-
Step: Fill the neuron with a structural dye (Alexa 594).
-
Step: "Park" the uncaging beam 0.5 µm from the spine head.
-
Step: Bleach a small spot on the spine to verify alignment between the imaging laser and uncaging laser.
Phase C: The Uncaging Sequence
-
Bath Application: Wash in MNI-Glu (typical 2.5 mM) via recirculating bath. Wait 10 mins for equilibration.
-
Monitor
: If holding current shifts negatively (inward), the cage is leaking or acting as an agonist. ABORT. -
Stimulation: Deliver single pulses (0.5 – 1.0 ms) at 720 nm.
-
Power Curve: Start at 5 mW and step up to 20 mW.
-
Valid Response: Linear or saturating rise in EPSC amplitude.
-
Toxic Response: Exponential rise or "step-like" holding current shift (breakdown).
-
Phase D: Post-Hoc Verification
-
Wash-out: Remove caged compound.
-
Re-stimulate: Fire the laser again. The response should disappear. If a response persists, it is a photothermal artifact .
Part 4: Visualizing the Logic
Diagram 1: The Experimental Decision Tree
This flowchart guides the researcher through the "Go/No-Go" decision points of a valid experiment.
Caption: Logical flow for validating uncaging data. Failure at any diamond gate necessitates aborting the experiment.
Diagram 2: The Photolysis Pathway
This diagram illustrates the physical pathway and the critical interaction points for controls.
Caption: The photolysis pathway.[1][3][4] Note the "Byproduct" branch, which represents the risk mitigated by Inert Cage controls.
Part 5: Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Response in "Light Only" control | Photothermal artifact or autofluorescence heating. | Reduce laser power; shorten pulse width; check ACSF osmolarity. |
| High baseline current in "Dark" control | Spontaneous hydrolysis or impurity. | Discard aliquot. Keep stock desiccated at -20°C. Filter solution. |
| Response does not wash out | Plasticity (LTP) or irreversible damage. | Use lower uncaging frequency (0.1 Hz). Check cell health ( |
| No response to light | Optical misalignment or degraded compound. | Verify "parking" alignment with bleach spot. Check laser wavelength tuning. |
| Seizure-like activity (slice) | GABA-A antagonism (MNI-Glu specific).[3][5] | Add TTX to bath; switch to RuBi-Glutamate; lower concentration. |
References
-
Ellis-Davies, G. C. R. (2007).[3][6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][4][6][7][8] Nature Methods, 4(8), 619–628.[6] [Link]
-
Matsuzaki, M., et al. (2001).[2][3] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. [Link]
-
Fino, E., & Yuste, R. (2011). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines.[2] Frontiers in Neural Circuits, 5, 49. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[2][3][5][9] Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Pal, R., et al. (2024). PhotoFiTT: A Quantitative Framework for Assessing Phototoxicity in Live-Cell Microscopy.[10][11] bioRxiv. [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PhotoFiTT: A Quantitative Framework for Assessing Phototoxicity in Live-Cell Microscopy Experiments | bioRxiv [biorxiv.org]
- 11. PhotoFiTT: a quantitative framework for assessing phototoxicity in live-cell microscopy experiments - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different caged amino acid derivatives
As a Senior Application Scientist specializing in optochemical biology, I frequently consult with researchers who need to achieve precise spatiotemporal control over biological processes. Whether you are mapping synaptic connectivity in the cortex or triggering unnatural amino acid mutagenesis, the choice of a photoremovable protecting group (PRPG)—or "cage"—dictates the success of your experiment.
Not all caged amino acids are created equal. The efficacy of a caged derivative is governed by a delicate balance of photophysics, dark stability, and biological inertness. This guide objectively compares the performance of leading caged amino acid derivatives, providing the mechanistic rationale and self-validating experimental protocols necessary to select and verify the right compound for your workflow.
Mechanistic Drivers of Decaging Efficacy
To evaluate a caged amino acid, we must first understand the physics of photolysis. When a photon is absorbed, the caging group enters an excited state, leading to a bond cleavage event that releases the active amino acid and a photobyproduct.
Logical flow of photolysis and subsequent receptor activation pathway.
The efficiency of this pathway is defined by three critical metrics:
-
Quantum Yield (
): The probability that an absorbed photon will result in successful cleavage. -
Extinction Coefficient (
): How strongly the molecule absorbs light at a given wavelength. -
Two-Photon Cross-Section (
): Measured in Goeppert-Mayer (GM) units, this defines the molecule's ability to absorb two lower-energy photons simultaneously, which is critical for deep-tissue, highly localized uncaging without out-of-focus scattering[1].
Comparative Analysis of Caging Scaffolds
Nitroindolines (e.g., MNI)
Methoxy-nitroindoline (MNI) derivatives, particularly MNI-Glutamate, remain the gold standard for neurophysiological mapping. They exhibit excellent dark stability and are biologically inert prior to photolysis[2]. However, their primary limitation is a relatively low two-photon cross-section (~0.06 GM), which requires high laser power that can induce phototoxicity in delicate tissue slices[1].
Coumarin Derivatives (e.g., DEACM, Ncm)
Coumarin-based cages, such as DEACM and Ncm (7-nitrocoumarin), were engineered to overcome the optical limitations of nitroaromatics. They boast significantly higher quantum yields and superior two-photon cross-sections (often >1 GM), allowing for deep-tissue uncaging with minimal laser power[3]. Furthermore, Ncm-caged amino acids exhibit ultra-fast release kinetics in the microsecond regime, making them ideal for studying rapid kinetic events like ion channel gating[4]. The trade-off is often reduced aqueous solubility compared to MNI derivatives.
Transition Metal Complexes (e.g., RuBi)
Ruthenium-bipyridine (RuBi) complexes represent a paradigm shift. Unlike UV-absorbing organic cages, RuBi-caged amino acids (like RuBi-GABA and RuBi-Glutamate) are efficiently photolyzed by visible blue light (~450 nm)[1]. This allows for orthogonal "two-color" experiments: you can uncage a RuBi-compound with a blue laser while simultaneously uncaging an MNI-compound with a UV or 2-photon laser in the same preparation[1]. However, researchers must be cautious, as some caged compounds can exhibit off-target receptor antagonism (e.g., GABA-A block) at high concentrations[5].
Quantitative Performance Matrix
The following table summarizes the photophysical properties of these alternatives to guide your selection process.
| Caging Scaffold | Representative Compound | Quantum Yield ( | Extinction Coeff. ( | 2P Cross-Section ( | Primary Application | |
| Nitroindoline | MNI-Glutamate | 340 | 0.085 | 4,300 | ~0.06 GM | Standard 1P/2P uncaging in brain slices |
| Nitrobenzyl | DMNB-Serine | 350 | 0.10 | 5,000 | <0.05 GM | General biochemical and cellular assays |
| Coumarin | DEACM-GABA | 390-400 | ~0.20 | 15,000 | 1-2 GM | Deep-tissue 2P uncaging |
| Nitrosocoumarin | Ncm-Glutamate | 350 | 0.05-0.07 | ~6,000 | N/A | Ultra-fast release kinetics (microseconds) |
| Ruthenium | RuBi-Glutamate | 450 | 0.13 | 4,000 | ~0.14 GM | Visible-light (blue) orthogonal uncaging |
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, you cannot simply trust the manufacturer's specifications. Caged compounds degrade, and optical setups drift. The following protocols are designed as self-validating systems to verify the efficacy of your caged amino acids before they touch your biological samples.
Step-by-step workflow for validating caged amino acid derivatives.
Protocol 1: Dark Stability and Spontaneous Hydrolysis Validation
Causality: Caged amino acids must remain biologically inert in the absence of light. Spontaneous hydrolysis in physiological buffers (e.g., artificial cerebrospinal fluid, aCSF) leads to tonic receptor activation, which completely confounds the spatiotemporal data obtained during targeted photolysis.
-
Preparation: Prepare a 1 mM solution of the caged amino acid in aCSF (pH 7.4). Spike the solution with 10 µM of an internal standard (e.g., L-homoserine) to normalize HPLC injection volumes and account for solvent evaporation.
-
Incubation: Incubate the solution in complete darkness at 37°C to mimic physiological conditions.
-
Sampling: Aliquot 50 µL samples at 0, 1, 4, 12, and 24 hours. Immediately quench with an equal volume of ice-cold methanol to precipitate salts and halt any reactions.
-
Analysis: Analyze via Reverse-Phase HPLC (C18 column) using fluorescence or UV detection.
-
Self-Validation Check: The peak area ratio of the free amino acid to the internal standard must remain constant and indicate <1% hydrolysis over the 24-hour period. If >1% free amino acid is detected, the batch is deemed unstable and must be discarded to prevent false-positive biological artifacts.
Protocol 2: Quantum Yield ( ) Determination via Chemical Actinometry
Causality: The quantum yield dictates the efficiency of the uncaging event. A higher
-
Calibration: Calibrate the photon flux of your irradiation source (e.g., 365 nm LED) using a standard potassium ferrioxalate actinometer. This ensures the exact number of incident photons is known, eliminating hardware variance.
-
Irradiation: Place a 100 µM solution of the caged amino acid in a quartz cuvette. Irradiate the sample, taking UV-Vis absorbance spectra at precise 5-second intervals.
-
Quantification: Track the depletion of the caged compound and the appearance of the photobyproduct. Look for clean isosbestic points in the spectra, which confirm a direct A
B conversion without secondary photoreactions. -
Calculation: Calculate
by dividing the initial rate of decaging (moles converted per second) by the absorbed photon flux (einsteins per second). -
Self-Validation Check: The sum of the molar fractions of the caged precursor and the free amino acid product must equal 1.0 at all time points (strict mass balance). Any deviation from 1.0 indicates the formation of uncharacterized side products, meaning the cleavage mechanism is not clean.
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: Wiley-VCH URL
- Source: eScholarship.
- Source: Semantic Scholar (PLOS ONE)
Sources
- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Controlling ionotropic and metabotropic glutamate receptors with light: principles and potential [escholarship.org]
Navigating the Labyrinth of Light: A Comparative Guide to Mass Spectrometry in Photolysis Byproduct Analysis
A Senior Application Scientist's Perspective on Unraveling Photodegradation Pathways
For researchers, scientists, and drug development professionals, understanding the fate of a molecule under light exposure is not merely an academic exercise; it is a critical component of safety, efficacy, and environmental impact assessment. Photolysis, the breakdown of compounds by light, can lead to a complex array of byproducts, some of which may be more toxic or reactive than the parent compound.[1][2] Mass spectrometry (MS) has emerged as an indispensable tool for identifying and characterizing these phototransformation products.[1][3][4] This guide provides an in-depth comparison of mass spectrometry techniques, offering field-proven insights to navigate the analytical challenges of photolysis studies.
The Analytical Imperative: Why Mass Spectrometry Reigns Supreme in Photolysis Studies
Photolytic reactions often yield a multitude of products, making their identification a significant analytical hurdle.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and specificity to tackle this complexity.[1][5][][7] The core strength of MS lies in its ability to provide precise molecular weight information and structural details through fragmentation analysis, which are crucial for the tentative identification of unknown byproducts.[8][9]
High-resolution mass spectrometry (HRMS) has become a particularly powerful asset in this field.[3][9][10][11] By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions, a critical step in elucidating the structures of unknown photoproducts.[9]
A Comparative Analysis of Mass Spectrometry Platforms for Photolysis Studies
The choice of mass spectrometer is a pivotal decision that dictates the quality and depth of information obtainable from a photolysis study. The selection depends on the specific research question, the complexity of the sample matrix, and the desired level of structural detail.
| Mass Analyzer | Key Strengths | Key Limitations | Ideal Applications in Photolysis Studies |
| Quadrupole | Excellent for targeted quantification (Selected Ion Monitoring - SIM), robust, and cost-effective.[5] | Low resolution, limited for unknown identification. | Routine monitoring of known photoproducts, quantitative analysis of parent compound degradation. |
| Triple Quadrupole (QqQ) | Gold standard for targeted quantification (Selected Reaction Monitoring - SRM), high sensitivity and selectivity.[1] | Not ideal for untargeted screening of unknown byproducts. | Quantifying specific, known photoproducts with high precision, even in complex matrices. |
| Ion Trap (IT) | Capable of MSn fragmentation, providing detailed structural information.[1] | Lower resolution and mass accuracy compared to TOF and Orbitrap, limited dynamic range.[1] | In-depth structural elucidation of unknown photoproducts through multi-stage fragmentation experiments. |
| Time-of-Flight (TOF) | High resolution and mass accuracy, excellent for untargeted screening and formula determination.[1][5] | Generally lower sensitivity than QqQ for targeted analysis.[5] | Screening for all detectable photoproducts in a sample, accurate mass measurements for formula confirmation. |
| Orbitrap | Very high resolution and mass accuracy, excellent for both qualitative and quantitative analysis.[11] | Higher cost and more complex instrumentation. | Comprehensive profiling of photolysis byproducts, confident identification of unknowns, and simultaneous quantification. |
| Hybrid Instruments (e.g., Q-TOF, Q-Orbitrap) | Combine the strengths of different analyzer types (e.g., quadrupole for precursor selection and TOF/Orbitrap for high-resolution detection).[4][5] | Higher cost and complexity. | The most versatile option for both comprehensive screening and in-depth structural characterization of photolysis byproducts. |
The Causality Behind Experimental Choices: Ionization and Fragmentation
Ionization Source Selection:
The choice of ionization source is critical for successfully transferring the photolysis byproducts from the liquid phase to the gas phase for MS analysis.
-
Electrospray Ionization (ESI): The most common choice for LC-MS analysis of polar to moderately polar photoproducts.[2][4] It is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, preserving the molecular ion for accurate mass determination.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not efficiently ionized by ESI.[]
-
Atmospheric Pressure Photoionization (APPI): Can be effective for nonpolar compounds and is less susceptible to matrix effects than ESI and APCI.
The Power of Fragmentation:
Tandem mass spectrometry (MS/MS or MSn) is a cornerstone of structural elucidation.[1][4][8] By isolating a specific precursor ion and inducing fragmentation, a characteristic pattern of product ions is generated, providing a "fingerprint" of the molecule's structure.[8]
-
Collision-Induced Dissociation (CID): The most widely used fragmentation method, where ions are fragmented by collision with an inert gas.[8][12]
-
Higher-Energy C-trap Dissociation (HCD): A CID technique available on Orbitrap instruments that provides high-quality fragmentation spectra.
-
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are non-ergodic fragmentation methods particularly useful for large molecules and preserving labile post-translational modifications, though less commonly applied to small molecule photoproducts.[8]
-
Ultraviolet Photodissociation (UVPD): A powerful technique that uses UV photons to induce fragmentation, often yielding unique and informative fragment ions not observed with CID.[12][13]
A Self-Validating System: Experimental Workflow for Photolysis Byproduct Analysis
A robust and reliable workflow is essential for generating high-quality, trustworthy data. The following outlines a comprehensive, self-validating experimental protocol.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and application of high resolution mass spectrometry analytical method to study and identify the photoinduced transformation products of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using mass spectrometry to highlight structures of degradation compounds obtained by photolysis of chloroacetamides: case of acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 7. news-medical.net [news-medical.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 12. Photodissociation mass spectrometry: New tools for characterization of biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validating the Kinetics of Amino Acid Release from Caged Precursors: A Comparative Guide
In modern neurobiology and drug development, the ability to manipulate receptor activation with sub-millisecond and single-synapse precision is paramount. "Caged" amino acids—neurotransmitters or peptides rendered inert by a photolabile protecting group—allow researchers to trigger biological pathways using targeted light pulses[1]. However, the utility of a caged compound hinges entirely on its release kinetics. If the photolysis "dark reaction" (the chemical cleavage following photon absorption) is slower than the biological process being studied, the experimental data will reflect the artifact of the chemical probe rather than the physiological reality[1].
As an application scientist, I have structured this guide to objectively compare the leading caged amino acid variants (focusing on glutamate, the primary excitatory neurotransmitter) and provide self-validating, field-proven protocols for measuring their chemical and biological release kinetics.
Comparing Caged Precursors: MNI, CDNI, and RuBi
The selection of a caged precursor dictates the temporal resolution and biological fidelity of your experiment. Historically, 4-methoxy-7-nitroindolinyl-glutamate (MNI-glutamate) has been the gold standard for two-photon (2P) uncaging[2]. However, MNI-glutamate exhibits a critical flaw: at the millimolar concentrations required for 2P uncaging, it acts as a competitive antagonist at GABA-A receptors, precluding the study of inhibitory circuits[2][3].
To circumvent this, next-generation compounds like CDNI-glutamate and RuBi-glutamate were developed[3][4]. By optimizing the quantum yield (the ratio of released molecules to absorbed photons) and the 2P absorption cross-section, these alternatives can be used at significantly lower bath concentrations, preserving endogenous inhibitory tone[4][5].
Comparative Performance Metrics of Caged Glutamate Variants
| Property / Metric | MNI-Glutamate | CDNI-Glutamate | RuBi-Glutamate |
| Photochemistry Base | Nitroindoline | Dinitroindoline | Ruthenium-bipyridine |
| 1-Photon Quantum Yield (Φ) | ~0.065 | ~0.50 | ~0.13 |
| 2-Photon Cross-Section | 0.06 GM (at 720 nm) | 0.6 GM (at 720 nm) | High (at 800 nm) |
| Release Kinetics (Cleavage) | ~200 µs | < 200 µs | < 50 ns |
| Working Concentration | 2.5 – 10 mM | 0.5 – 2.0 mM | 0.3 – 1.0 mM |
| GABA-A Receptor Blockade | High (Off-target effects) | Minimal | None |
| Primary Advantage | Extensive literature validation | High efficiency, low phototoxicity | Ultra-fast kinetics, visible light 1P |
Data synthesized from comparative photolysis studies[2][4][5].
The Mechanistic Pathway of Photolysis
To validate kinetics, one must understand the causality of the photoreaction. Upon absorbing a photon, the caged molecule enters an excited state. The actual release of the amino acid does not occur instantly; it is governed by a subsequent, rate-limiting thermal "dark reaction"[1].
Fig 1: The photolysis pathway. The dark reaction dictates the true release kinetics of the amino acid.
Protocol 1: Chemical Validation via Time-Resolved Spectroscopy
Purpose & Causality: Biological receptors (like AMPA or NMDA) have their own intrinsic activation kinetics (typically rising in 1–3 ms)[6][7]. If you only measure the biological response, you cannot isolate the chemical release rate of the cage. Transient absorption spectroscopy allows you to measure the absolute cleavage rate of the intermediate state independent of biological variables[8].
Step-by-Step Methodology
-
Sample Preparation: Dissolve the caged amino acid (e.g., RuBi-glutamate) in a physiological buffer (HEPES, pH 7.4) to a concentration of 100 µM.
-
Baseline Measurement: Acquire a baseline UV-Vis absorption spectrum to identify the
of the caged compound (e.g., 473 nm for RuBi)[9]. -
Flash Photolysis: Expose the sample to a sub-nanosecond Nd:YAG laser pulse (e.g., 355 nm or 473 nm depending on the cage).
-
Transient Probing: Pass a continuous broadband probe light through the sample into a spectrometer coupled to an intensified CCD (ICCD) camera.
-
Kinetic Mapping: Record absorption spectra at logarithmic time delays (from 1 ns to 1 ms post-flash).
-
Data Analysis: Track the decay of the transient intermediate's absorption peak and the concurrent rise of the cleaved byproduct's peak. Fit the decay curve to a single exponential function (
) to extract the rate constant ( ) and the time constant ( ).
Self-Validation Check: Run a dark control (probe light only, no pump laser) to ensure the compound is not undergoing spontaneous hydrolysis in the buffer.
Protocol 2: Biological Validation via Two-Photon Electrophysiology
Purpose & Causality: Even if a compound releases an amino acid in 50 nanoseconds chemically[4], it must be validated in situ to ensure that the localized concentration profile mimics endogenous synaptic vesicular release without causing phototoxicity or off-target receptor antagonism[10].
Fig 2: Electrophysiological workflow for validating uncaging-evoked excitatory postsynaptic currents (uEPSCs).
Step-by-Step Methodology
-
Slice Preparation & Perfusion: Prepare acute hippocampal slices (or cultured neurons). Perfuse with artificial cerebrospinal fluid (aCSF) containing the caged amino acid (e.g., 2.5 mM MNI-glutamate or 0.5 mM CDNI-glutamate)[5][10]. Include 1 µM TTX to block spontaneous action potentials.
-
Whole-Cell Patch Clamp: Obtain a whole-cell voltage-clamp recording from a visually identified CA1 pyramidal neuron. Hold the cell at -70 mV to isolate AMPA receptor currents[4].
-
Targeting: Using a 2-photon imaging laser (e.g., tuned to 900 nm for Alexa Fluor 594 visualization), identify a single dendritic spine[10].
-
Focal Uncaging: Park a secondary 2-photon uncaging beam (tuned to 720 nm for MNI/CDNI or 800 nm for RuBi) adjacent to the spine head[10]. Deliver a 0.5 – 2.0 ms pulse.
-
Kinetic Recording: Record the uncaging-evoked excitatory postsynaptic current (uEPSC).
-
Validation Analysis: Compare the 10–90% rise time and the decay time constant (
) of the uEPSC against endogenous miniature EPSCs (mEPSCs). A properly calibrated uncaging stimulus should yield a uEPSC rise time of ~2–3 ms, indistinguishable from biological vesicular release[6].
Self-Validation Check: Apply competitive antagonists (e.g., 10 µM NBQX for AMPA receptors or 50 µM APV for NMDA receptors) to the bath. The uEPSC must be completely abolished, proving the current is driven strictly by the photoreleased amino acid and not by thermal laser damage or artifactual membrane rupture[7].
Conclusion
Validating the kinetics of caged amino acids requires a dual-pronged approach. Time-resolved spectroscopy confirms that the intrinsic chemical cleavage (the dark reaction) is sufficiently fast, while two-photon electrophysiology ensures that the spatial and temporal dynamics of the released molecule accurately mimic endogenous biological signaling. While MNI-glutamate remains widely used, researchers investigating complex network dynamics—especially those involving inhibitory interneurons—should strongly consider transitioning to high-quantum-yield alternatives like CDNI-glutamate or ultra-fast inorganic cages like RuBi-glutamate to prevent experimental artifacts.
References
-
RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits / PMC. Available at:[Link]
-
4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices. Journal of Neuroscience. Available at:[Link]
-
Using photocaging for fast time-resolved structural biology studies. IUCr Journals. Available at:[Link]
-
Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC / NIH. Available at:[Link]
-
Photolysis of a caged peptide reveals rapid action of N-ethylmaleimide sensitive factor before neurotransmitter release. PNAS. Available at:[Link]
-
Unraveling the mysteries of dendritic spine dynamics: Five key principles shaping memory and cognition. PMC / NIH. Available at:[Link]
-
EAAT5 glutamate transporter rapidly binds glutamate with micromolar affinity in mouse rods. Journal of General Physiology / Rockefeller University Press. Available at:[Link]
-
Flash Photolysis Reveals a Diversity of Ionotropic Glutamate Receptors on the Mitral Cell Somatodendritic Membrane. Journal of Neurophysiology. Available at:[Link]
-
Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab / UC Davis. Available at:[Link]
-
Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy. Springer Nature Experiments. Available at:[Link]
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- 3. Unraveling the mysteries of dendritic spine dynamics: Five key principles shaping memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
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Navigating the Invisible: A Comparative Guide to the Cross-Reactivity of Caged Compounds with Endogenous Receptors
In the quest for precise spatiotemporal control over biological processes, caged compounds have emerged as indispensable tools.[1][2][3][4][5][6] These light-sensitive probes keep bioactive molecules inert until a flash of light liberates them, allowing researchers to dictate the when and where of cellular signaling.[1][2][3][4][5][6] However, this elegant control can be undermined by an often-overlooked phenomenon: the cross-reactivity of the caged compound itself, or its photolytic byproducts, with endogenous receptors. This guide provides a comparative analysis of common caged compounds, their known off-target effects, and robust experimental protocols to validate their specificity, ensuring the integrity of your research.
The Underpinnings of Unintended Interactions
Ideally, a caged compound should be completely biologically inert before photolysis.[1][7] The caging group is designed to block the active site of the molecule, preventing it from binding to its target receptor. However, the complex molecular landscape of a cell presents a multitude of potential interaction sites. Cross-reactivity can arise from several sources:
-
The Caged Compound Itself: The chemical structure of the caged molecule, including the caging group, may bear a resemblance to the endogenous ligands of other receptors, leading to competitive antagonism or allosteric modulation. A significant and widely reported example is the off-target antagonism of GABA-A receptors by various caged glutamates, such as MNI-glutamate.[8][9]
-
Photolysis Byproducts: The process of uncaging is not always clean. The light-induced cleavage of the caging group can generate reactive intermediates and stable byproducts. These molecules can have their own pharmacological activity, confounding the interpretation of experimental results.
-
The Caging Group: Once cleaved, the "cage" itself is released into the cellular environment. While often assumed to be inert, some caging moieties can interact with cellular components. For instance, the phosphine moiety of RuBi-GABA has been observed to cause non-specific effects at higher concentrations.[10][11]
The following diagram illustrates the potential pathways for unintended interactions of caged compounds.
Caption: Potential interactions of caged compounds and their byproducts.
A Comparative Look at Common Caged Neurotransmitters
The selection of a caged compound should not be based solely on its uncaging efficiency and wavelength compatibility. A thorough understanding of its pharmacological profile is paramount. The following table summarizes the known cross-reactivity of several widely used caged neurotransmitters.
| Caged Compound | Primary Target | Known Off-Target Interactions | Reported IC50 / Concentration for Effect | Key Considerations & References |
| MNI-Glutamate | Glutamate Receptors | GABA-A Receptor Antagonism | IC50: ~105-500 µM | One of the most well-documented off-target effects. Can lead to hyperexcitability.[12][9][13] Initially thought to be inert, but later found to be a potent GABA-A antagonist.[12] |
| RuBi-Glutamate | Glutamate Receptors | GABA-A Receptor Antagonism | IC50: ~7.7 µM | The ruthenium-bipyridine cage itself can contribute to off-target effects.[12] |
| RuBi-GABA | GABA-A Receptors | GABA-A Receptor Antagonism (at high concentrations) | Millimolar concentrations | The phosphine moiety of the cage is implicated in non-specific effects.[10][11][14] Generally has fewer side effects at typical working concentrations (e.g., 5 µM).[10][11][15] |
| NI-GABA | GABA-A Receptors | GABA-A Receptor Antagonist | Not specified | The caged form itself acts as an antagonist at the target receptor.[16] |
| NI-Glycine | Glycine Receptors | Glycine Receptor Antagonist | Not specified | Similar to NI-GABA, the caged compound antagonizes its intended target.[16] |
| CDNI-Glutamate | Glutamate Receptors | GABA-A Receptor Antagonism | IC50: ~243 µM | The proximity of zwitterionic functions is thought to mimic GABA's structure.[12][17] |
| DEAC450-Glutamate | Glutamate Receptors | GABA-A Receptor Antagonism | IC50: ~33 µM | Exhibits relatively high antagonism.[12] |
Experimental Protocols for Validating Specificity
To ensure the reliability of data obtained using caged compounds, a series of control experiments are not just recommended, but essential. The following protocols provide a framework for assessing the potential cross-reactivity of your chosen caged compound.
Experimental Workflow for Assessing Caged Compound Cross-Reactivity
The following diagram outlines a systematic approach to validating the specificity of a caged compound.
Caption: A systematic workflow for validating caged compound specificity.
Protocol 1: Electrophysiological Assessment of Off-Target Effects on Ligand-Gated Ion Channels
This protocol is designed to test for direct agonist or antagonist activity of the caged compound and its byproducts on a non-target receptor, using whole-cell patch-clamp electrophysiology.
Objective: To determine if the caged compound or its photolysis byproducts modulate the activity of a specific endogenous receptor (e.g., GABA-A receptors when studying glutamate uncaging).
Materials:
-
Cells expressing the receptor of interest (e.g., cultured neurons, brain slices).
-
Caged compound of interest.
-
Specific agonist and antagonist for the receptor being tested.
-
External and internal recording solutions.
-
Photolysis light source (e.g., UV flash lamp or laser).[18][20][21]
Procedure:
-
Establish a Stable Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp recording from a cell expressing the receptor of interest.
-
Hold the cell at a voltage appropriate for measuring currents mediated by the receptor (e.g., -60 mV for GABA-A receptor-mediated chloride currents).
-
-
Baseline Agonist Application:
-
Locally apply a known concentration of a specific agonist for the receptor to establish a baseline response.
-
Record the amplitude and kinetics of the evoked current.
-
Wash out the agonist and allow the cell to recover.
-
-
Test the Caged Compound (Pre-photolysis):
-
Bath-apply the caged compound at the working concentration.
-
After a few minutes of incubation, re-apply the specific agonist.
-
Compare the agonist-evoked current in the presence of the caged compound to the baseline response. A reduction in current suggests antagonist activity.[8][12] An increase or the direct elicitation of a current suggests agonist activity.
-
-
Test the Photolysis Byproducts:
-
In a separate container, photolyze a solution of the caged compound to generate the byproducts and the free caging group.
-
Bath-apply this solution to a new cell and repeat step 3. This control is crucial for distinguishing between the effects of the caged compound and its byproducts.[22]
-
-
Control for Light-Induced Artifacts:
-
In a cell without the caged compound, deliver a light flash identical to that used for uncaging.
-
Ensure that the light flash itself does not evoke a current.
-
Data Analysis:
-
Quantify the peak amplitude, rise time, and decay time of the agonist-evoked currents under all conditions.
-
Statistically compare the responses in the presence of the caged compound and its byproducts to the baseline response.
Protocol 2: Fluorescence-Based Assay for G-Protein Coupled Receptor (GPCR) Cross-Reactivity
This protocol utilizes a fluorescent reporter of downstream signaling (e.g., a calcium indicator or a cAMP sensor) to assess off-target effects on GPCRs.
Objective: To determine if the caged compound or its byproducts activate or inhibit a specific GPCR signaling pathway.
Materials:
-
Cells expressing the GPCR of interest and a suitable fluorescent reporter (e.g., Fluo-4 for calcium, or a FRET-based cAMP sensor).
-
Fluorescence microscope with a high-speed camera.
-
Caged compound of interest.
-
Specific agonist and antagonist for the GPCR.
-
Imaging buffer.
-
Photolysis light source.
Procedure:
-
Cell Preparation and Baseline Imaging:
-
Culture cells on coverslips and load with the fluorescent reporter according to the manufacturer's instructions.
-
Mount the coverslip on the microscope and acquire a baseline fluorescence recording.
-
-
Baseline Agonist Response:
-
Perfuse the cells with a known concentration of a specific agonist for the GPCR.
-
Record the change in fluorescence, which corresponds to the activation of the signaling pathway.
-
Wash out the agonist and allow the fluorescence to return to baseline.
-
-
Test the Caged Compound (Pre-photolysis):
-
Perfuse the cells with the caged compound at the working concentration.
-
Record the fluorescence for several minutes to check for any direct activation of the pathway.
-
While still in the presence of the caged compound, re-apply the specific agonist.
-
Compare the agonist-evoked fluorescence change to the baseline response. A diminished response indicates antagonism.
-
-
Test the Photolysis Byproducts:
-
Prepare a solution of photolyzed caged compound as described in Protocol 1.
-
Perfuse a new set of cells with this solution and repeat step 3.
-
-
Control for Phototoxicity and Light-Induced Artifacts:
-
Expose cells without the caged compound to the photolysis light source and monitor for any changes in fluorescence.
-
Data Analysis:
-
Measure the peak change in fluorescence intensity (ΔF/F) for each condition.
-
Compare the responses in the presence of the caged compound and its byproducts to the baseline agonist response.
Mitigating Cross-Reactivity: Best Practices and Future Directions
While no caged compound is perfect, several strategies can minimize the impact of off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the caged compound required to elicit the desired biological effect.
-
Perform Thorough Control Experiments: The protocols outlined above should be considered a standard part of any study utilizing caged compounds.
-
Consider "Cloaked" Caged Compounds: Newer generations of caged compounds are being developed with "cloaking" strategies to reduce their affinity for off-target receptors.[8][12] For example, G5-MNI-glutamate was designed to abolish GABA-A receptor antagonism.[8]
-
Wavelength-Orthogonal Uncaging: In complex experiments, using multiple caged compounds that are sensitive to different wavelengths of light can help to isolate specific effects.[2]
The development of novel caging groups with improved photochemical properties and reduced biological activity remains an active area of research. As our understanding of the subtle interactions between small molecules and biological systems grows, so too will our ability to design and utilize caged compounds with greater precision and confidence.
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Definitive Guide to the Proper Disposal of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
Hazard Assessment and Classification: A Structurally-Informed Approach
To ensure safe disposal, we must first understand the hazards inherent in the molecular structure of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid. The primary driver of its hazardous properties is the 3-nitro-benzyl group .
Aromatic nitro compounds as a class are recognized for several hazardous characteristics:
-
Toxicity: Many nitroaromatic compounds are known to be toxic.[1]
-
Reactivity and Explosivity: Nitro compounds can be reactive and are considered energetic materials. Some can be explosive under specific conditions, such as heat, shock, or when mixed with incompatible substances.[2][3]
-
Environmental Hazard: These compounds should not be released into the environment.[4]
Immediate Safety & Handling Protocols
Prior to generating any waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. The causality is simple: prevent exposure and contamination at the source.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the general laboratory space.[7]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles & face shield | Protects against splashes, and the face shield offers a secondary barrier against unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a direct barrier against skin contact. Check manufacturer's data for breakthrough times. |
| Body Protection | Flame-resistant laboratory coat & closed-toe shoes | Protects skin from spills and contamination. |
Step-by-Step Waste Collection and Segregation Protocol
This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.
Step 1: Waste Identification and Container Selection
-
Identify Waste Streams: This includes the pure compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, gloves, weigh boats, and rinsed containers).
-
Select Compatible Containers: Use only designated hazardous waste containers made of compatible materials.[5][6]
-
For liquid waste: Use glass or high-density polyethylene (HDPE) containers with a secure, screw-top cap. The original product container is often the best choice for waste.[7]
-
For solid waste: Use a wide-mouth glass or HDPE container. For contaminated labware, a lined, puncture-proof container is required.[7][8]
-
Step 2: Accurate and Compliant Labeling
-
Immediate Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[5][9]
-
Complete Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[10]
-
Full Chemical Name: "[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid". Avoid abbreviations or formulas.[9]
-
All components and their approximate concentrations if it is a mixed waste stream.
-
Accumulation Start Date.
-
Principal Investigator's Name and contact information.[10]
-
Relevant Hazard Pictograms (e.g., Toxic, Environmental Hazard).
-
Step 3: Critical Waste Segregation
-
Dedicated Waste Stream: This compound should be collected as a dedicated waste stream. Do not mix with other chemical wastes unless explicitly approved by your EHS department.[1]
-
Incompatible Materials: Mixing with incompatible materials can trigger a dangerous reaction. Store this waste separately from the following:[1][11]
| Incompatible Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can react violently, potentially leading to fire or explosion.[2][3] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | May cause an exothermic or other uncontrolled reaction. |
| Strong Acids | Sulfuric acid, hydrochloric acid | Potential for vigorous, heat-generating reactions. |
Step 4: Safe Accumulation and Storage
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be clearly marked with a "Hazardous Waste" sign. This area must be at or near the point of generation and under the control of the laboratory staff.[8][12]
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin made of a compatible material to contain any potential leaks.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[5]
-
Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[2]
Final Disposal Logistics: The Hand-Off Protocol
Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be carried out by professionals.
-
Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's EHS or Safety Office to schedule a waste pickup.[1][5]
-
Provide Documentation: Be prepared to provide the EHS team with all necessary information regarding the waste's composition.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal contractor. The most probable and effective disposal method for this type of nitrogen-containing organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous material.[1]
Visualization of the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid.
Caption: Workflow for the safe disposal of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid.
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PubChem. Isopropyl 2-(3-nitrobenzylidene)acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. Isopropyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
This document provides essential safety and logistical guidance for the handling of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on a conservative approach, deriving its recommendations from the known hazards associated with its primary chemical moieties: nitroaromatic compounds and amino acid derivatives. This procedural guide is designed for researchers, scientists, and drug development professionals to ensure the highest level of safety in the laboratory.
Hazard Assessment: A Precautionary Approach
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is a solid organic compound. Its hazard profile must be inferred from its structure. The presence of a nitroaromatic group is the primary driver of our safety considerations. Nitroaromatic compounds are a class of chemicals that can be toxic and are often readily absorbed through the skin.[1] The primary health concern associated with many nitroaromatic compounds is their potential to cause methemoglobinemia, a serious condition that reduces the oxygen-carrying capacity of the blood.[1] Furthermore, these compounds can be irritating to the skin, eyes, and respiratory system.[1][2][3]
The amino acid backbone is generally less hazardous, but as part of the overall molecule, it does not negate the risks posed by the nitroaromatic component. Therefore, all handling procedures must prioritize the mitigation of risks associated with nitroaromatic compounds. All work should be conducted under the assumption that the compound is harmful if inhaled, ingested, or absorbed through the skin.[3]
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly-fitting safety goggles with side shields | ANSI Z87.1 (US) or EN 166 (EU) | To protect eyes from splashes and airborne particles.[4][5][6] |
| Face shield (in addition to goggles) | ANSI Z87.1 (US) or EN 166 (EU) | Required when there is a significant risk of splashing (e.g., handling large quantities or solutions).[4] | |
| Hand Protection | Nitrile rubber gloves (double-gloving recommended) | ASTM D6319 (US) or EN 374 (EU) | Prevents skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds.[4][6][7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7] |
| Body Protection | Flame-resistant lab coat | NFPA 2112 | To protect skin and personal clothing from contamination.[1] Must be kept fully fastened. |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator | NIOSH (US) or EN 149 (EU) | To prevent inhalation of fine powders, especially when handling the solid compound outside of a certified chemical fume hood.[1][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | ASTM F2413 | To protect feet from spills.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safety.
Preparation
-
Work Area Setup : All work with [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid must be performed in a well-ventilated chemical fume hood.[8]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][9]
-
PPE Inspection : Before starting any work, thoroughly inspect all PPE for signs of damage or degradation.[4]
-
Spill Kit : Confirm that a chemical spill kit containing a non-combustible absorbent material (e.g., sand or vermiculite) is available in the immediate vicinity.[8]
Donning PPE Workflow
The sequence of donning PPE is critical to ensure complete protection.
Caption: The correct sequence for donning Personal Protective Equipment.
Handling the Solid Compound
-
Weighing : Whenever possible, use an analytical balance with a draft shield located inside the fume hood.[1]
-
Transfer : Use a micro-spatula to carefully transfer the powdered compound. Avoid creating dust.[4] Use anti-static weigh boats or paper.
-
Containment : Keep the container with the compound sealed when not in immediate use.[10][11]
Post-Handling and Doffing PPE
-
Decontamination : Before leaving the fume hood, decontaminate any equipment used.
-
Doffing Sequence : Remove PPE in the reverse order of donning to prevent cross-contamination. Remove outer gloves first, followed by the lab coat, goggles, respirator, and finally inner gloves.
-
Hand Washing : Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[12]
Emergency and Disposal Plans
Spill Management
In the event of a spill, a swift and organized response is critical.
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